2-Methyl-2-pentenoic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(E)-2-methylpent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYWRQLLQAKNAD-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(\C)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884951 | |
| Record name | 2-Pentenoic acid, 2-methyl-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid; fruity aroma | |
| Record name | 2-Methyl-2-pentenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water; soluble in chloroform, carbon disulfide, ether, soluble (in ethanol) | |
| Record name | 2-Methyl-2-pentenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.976-0.982 | |
| Record name | 2-Methyl-2-pentenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
16957-70-3, 3142-72-1 | |
| Record name | (E)-2-Methyl-2-pentenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16957-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentenoic acid, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003142721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2-pentenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016957703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentenoic acid, 2-methyl-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentenoic acid, 2-methyl-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-2-methylpent-2-en-1-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-methylpent-2-en-1-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-2-PENTENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44I99E898B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2-pentenoic Acid
Introduction
2-Methyl-2-pentenoic acid, also known by synonyms such as (E)-2-methylpent-2-enoic acid and strawberry acid, is a methyl-branched, unsaturated fatty acid.[1] Its chemical structure, featuring a carboxylic acid group conjugated with a carbon-carbon double bond, makes it a valuable intermediate in organic synthesis and a compound of interest in various industrial applications.[2] This α,β-unsaturated carboxylic acid is utilized in the flavor and fragrance industry for its characteristic fruity, strawberry-like aroma and is also explored in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers.[3][4][5][6]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, insights into its synthesis and reactivity, and an analysis of its spectral data. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective handling, characterization, and application of this versatile compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These values represent a consolidation of data from various sources and provide a foundational understanding of the compound's physical and chemical characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₂ | [2][7] |
| Molecular Weight | 114.14 g/mol | |
| CAS Number | 16957-70-3 ((E)-isomer), 3142-72-1 (isomer unspecified) | [2][8] |
| Appearance | Colorless to pale yellow liquid or solid; fruity aroma | [9] |
| Melting Point | 24.00 to 28.00 °C | [8][9][10][11] |
| Boiling Point | 213.00 to 215.00 °C at 760 mm Hg; 123.00 to 125.00 °C at 30 mm Hg | [8][10][11] |
| Density | 0.976 - 0.989 g/cm³ at 20 °C | [8] |
| Refractive Index (n20/D) | 1.450 - 1.461 | [8] |
| Solubility | Slightly soluble in water; soluble in ethanol, chloroform, ether, and carbon disulfide. | [9][12] |
| pKa | 5.00 ± 0.19 (Predicted) | [13] |
| Flash Point | 107 - 113.89 °C | [8][9][14] |
| Vapor Pressure | 0.055 mmHg at 25 °C (estimated) | [8] |
Experimental Protocols for Property Determination
The accurate determination of physicochemical properties is paramount for the successful application of any chemical compound. This section provides detailed, field-proven methodologies for characterizing this compound.
Melting Point Determination
The melting point of this compound is relatively low, necessitating careful observation. A sharp melting range is indicative of high purity.
Methodology:
-
Sample Preparation: A small amount of solid this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Determination: The temperature is increased at a rate of 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the range.[1][2][15]
Causality Behind Experimental Choices: A slow heating rate is crucial for accurate melting point determination as it allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Given that this compound can be distilled under reduced pressure, this protocol is suitable for accurate boiling point measurement.
Methodology:
-
Apparatus Setup: A small-scale distillation apparatus is assembled. A few boiling chips are added to the distillation flask containing this compound.
-
Distillation: The apparatus is heated gently. The temperature is recorded when the liquid begins to boil and the first drop of distillate is collected. The temperature should remain constant during the distillation of a pure compound.
Causality Behind Experimental Choices: The use of boiling chips prevents bumping and ensures smooth boiling. Distillation under reduced pressure is employed for compounds that may decompose at their atmospheric boiling point.
Solubility Determination (OECD 105 Guideline)
This protocol outlines a method for quantitatively determining the water solubility of this compound, which is described as slightly soluble.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of distilled water in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The solution is centrifuged or filtered to remove undissolved solid.
-
Quantification: The concentration of this compound in the aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or gas chromatography.[3][8][16]
Causality Behind Experimental Choices: Reaching equilibrium is essential for determining the maximum solubility. Centrifugation or filtration ensures that only the dissolved portion of the compound is analyzed.[8]
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. byjus.com [byjus.com]
- 3. oecd.org [oecd.org]
- 4. Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Chemical Labeling Assisted Detection and Identification of Short Chain Fatty Acid Esters of Hydroxy Fatty Acid in Rat Colon and Cecum Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C6H10O2 | CID 5365909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN113336637B - Synthesis method of trans-2-methyl-2-pentenoic acid - Google Patents [patents.google.com]
- 8. filab.fr [filab.fr]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN103539655A - Synthesis method of this compound - Google Patents [patents.google.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. pennwest.edu [pennwest.edu]
- 16. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
Introduction: Elucidating the Molecular Architecture of 2-Methyl-2-pentenoic Acid
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-2-pentenoic Acid
This compound (C₆H₁₀O₂), a methyl-branched, α,β-unsaturated fatty acid, serves as a valuable model compound in various fields, including organic synthesis and catalysis.[1][2] Its structural features—a carboxylic acid, a trisubstituted double bond, and an ethyl group—present a rich landscape for spectroscopic analysis. Accurate structural confirmation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive analysis of this compound using the cornerstone techniques of modern organic chemistry: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
This document moves beyond a simple presentation of data. It is designed to provide researchers and drug development professionals with a practical understanding of why the spectra appear as they do and how to interpret them with confidence. We will explore the causal relationships behind the experimental choices and delve into the nuanced interpretation of the resulting data, grounding our analysis in fundamental principles and authoritative references.
Infrared (IR) Spectroscopy: Probing Functional Groups and Intermolecular Forces
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, providing a unique "fingerprint." For a carboxylic acid, IR is particularly diagnostic due to the highly characteristic absorptions of the hydroxyl (-OH) and carbonyl (C=O) groups.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is the method of choice over traditional transmission methods. ATR requires minimal sample preparation and provides high-quality, reproducible spectra.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is a critical step to subtract any atmospheric (CO₂, H₂O) or instrumental interference from the final sample spectrum.
-
Sample Application: Apply a single drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Data Presentation and Interpretation
The IR spectrum of this compound is dominated by features characteristic of a hydrogen-bonded carboxylic acid. In the condensed phase (liquid or solid), carboxylic acids exist predominantly as stable hydrogen-bonded dimers, which significantly influences the spectrum.[3][4]
| Wavenumber (cm⁻¹) | Assignment | Description of Vibration | Significance |
| 3300–2500 | O–H stretch | Stretching of the hydroxyl bond in the carboxyl group | Exceptionally broad due to strong intermolecular hydrogen bonding in the dimeric form.[3][5] |
| ~2970, ~2940, ~2880 | C–H stretch | Symmetric and asymmetric stretching of sp³ C-H bonds (methyl & ethyl) | Confirms the presence of the aliphatic portions of the molecule. |
| ~1695 | C=O stretch | Stretching of the carbonyl double bond | Lower frequency than a saturated acid (~1710 cm⁻¹) due to conjugation with the C=C double bond, which delocalizes electron density and weakens the C=O bond.[5][6] |
| ~1650 | C=C stretch | Stretching of the carbon-carbon double bond | Confirms the presence of the alkene functionality. |
| ~1450, ~1380 | C–H bend | Bending (scissoring, rocking) of C-H bonds in the alkyl groups | Part of the fingerprint region, confirming the aliphatic structure. |
| 1320–1210 | C–O stretch | Stretching of the carbon-oxygen single bond, coupled with O-H bending | A strong band characteristic of carboxylic acids.[3][7] |
| ~930 | O–H bend | Out-of-plane bending of the hydroxyl group | A broad, diagnostically useful band for dimeric carboxylic acids. |
Visualization: The Hydrogen-Bonded Dimer
The profound effect of hydrogen bonding on the IR spectrum, particularly the broadening of the O-H stretch, is best understood by visualizing the dimeric structure that dominates in the liquid state.
Caption: Hydrogen-bonded dimer of a carboxylic acid (R = C₅H₉).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment of individual nuclei, primarily ¹H (protons) and ¹³C.
Experimental Protocol: High-Resolution Solution NMR
Rationale for Solvent Choice: Deuterated chloroform (CDCl₃) is an excellent choice for this compound. It is a non-polar, aprotic solvent that readily dissolves the compound and has a simple, well-defined solvent signal.[8] The acidic proton of the carboxyl group is observable in CDCl₃, though its chemical shift can be concentration-dependent due to variations in hydrogen bonding.[9][10]
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃. For quantitative ¹H NMR, an internal standard of known concentration would be added.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, and 8-16 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of the ¹³C isotope. The carboxyl carbon may show a weaker signal due to its long relaxation time.[11]
¹H NMR Data and Interpretation
The ¹H NMR spectrum provides a wealth of information through chemical shift, integration, and signal splitting (multiplicity).
| Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| a | ~11-12 | 1H | broad singlet | - | Carboxylic acid proton (-COOH ) |
| b | ~6.8 | 1H | triplet (t) | ~7.4 | Vinylic proton (=CH -CH₂) |
| c | ~2.2 | 2H | quintet or dq | ~7.4, ~1.5 | Allylic methylene protons (-CH=C-CH₂ -CH₃) |
| d | ~1.8 | 3H | singlet (or narrow t) | (~1.5) | Vinylic methyl protons (=C(CH₃ )-COOH) |
| e | ~1.1 | 3H | triplet (t) | ~7.5 | Terminal methyl protons (-CH₂-CH₃ ) |
Interpretation:
-
Carboxylic Acid Proton (a): The signal at ~11-12 ppm is highly characteristic of a carboxylic acid proton. Its significant downfield shift is due to deshielding from the electronegative oxygen atoms and its involvement in hydrogen bonding.[12][13] It appears as a broad singlet because of chemical exchange and the absence of adjacent protons.
-
Vinylic Proton (b): The proton on the double bond appears around 6.8 ppm. It is deshielded by the anisotropic effect of the double bond and the electron-withdrawing carboxyl group. It is split into a triplet by the two adjacent protons of the ethyl group's methylene (-CH₂-).
-
Allylic Methylene Protons (c): These protons, adjacent to the double bond, are found at ~2.2 ppm. They are split into a quintet (or a doublet of quartets, dq) by the vinylic proton on one side and the terminal methyl protons on the other.
-
Vinylic Methyl Protons (d): The methyl group attached directly to the double bond is deshielded relative to a standard alkyl methyl group, appearing at ~1.8 ppm. It is a singlet as there are no protons on the adjacent carbon within three bonds, though long-range coupling to the allylic methylene protons may cause slight broadening or a very narrow triplet.
-
Terminal Methyl Protons (e): These protons of the ethyl group appear furthest upfield at ~1.1 ppm, typical for a saturated alkyl environment. They are split into a clean triplet by the two adjacent methylene protons.
¹³C NMR Data and Interpretation
Proton-decoupled ¹³C NMR shows a single peak for each chemically unique carbon atom.
| Label | Chemical Shift (δ, ppm) | Assignment |
| f | ~173 | Carbonyl carbon (C =O) |
| g | ~145 | Vinylic carbon (C H-CH₂) |
| h | ~130 | Vinylic carbon (C (CH₃)-COOH) |
| i | ~22 | Allylic methylene carbon (-C H₂-CH₃) |
| j | ~14 | Vinylic methyl carbon (=C(C H₃)-COOH) |
| k | ~12 | Terminal methyl carbon (-CH₂-C H₃) |
Interpretation:
-
Carbonyl Carbon (f): The carboxyl carbon appears significantly downfield (~173 ppm) due to the strong deshielding effect of the two attached oxygen atoms. For α,β-unsaturated acids, this peak is typically found in the 165-175 ppm range.[5][9]
-
Vinylic Carbons (g, h): The two sp² carbons of the double bond are observed between 130 and 145 ppm. The carbon beta to the carbonyl group (g, ~145 ppm) is further downfield than the alpha carbon (h, ~130 ppm), a characteristic polarization effect in α,β-unsaturated carbonyl systems.[14]
-
Alkyl Carbons (i, j, k): The sp³ carbons appear in the upfield region of the spectrum (< 30 ppm), consistent with their shielded, aliphatic nature.
Visualization: NMR Structural Assignments
Caption: ¹H (red) and ¹³C (bold black) NMR assignments for this compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and offers structural clues based on how the molecule fragments.
Experimental Protocol: Electron Ionization (EI)-MS
Rationale for Technique Choice: Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, causing reproducible and extensive fragmentation. This creates a detailed fragmentation pattern that serves as a molecular fingerprint, ideal for structural elucidation and library matching.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) inlet, which ensures volatilization.
-
Ionization: Bombard the gaseous sample molecules with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical cation, the molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, more stable ions.
-
Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Data Presentation and Interpretation
The mass spectrum of this compound shows a molecular ion and several key fragment ions. The molecular formula C₆H₁₀O₂ gives an exact mass of 114.0681 Da.[15]
| m/z | Proposed Formula | Identity | Fragmentation Pathway |
| 114 | [C₆H₁₀O₂]⁺• | Molecular Ion (M⁺•) | Direct ionization of the parent molecule. |
| 99 | [C₅H₇O₂]⁺ | [M - CH₃]⁺ | Loss of a methyl radical. |
| 85 | [C₅H₉O]⁺ | [M - CHO]⁺ | Loss of a formyl radical. |
| 69 | [C₄H₅O]⁺ | [M - COOH - H₂]⁺ | Loss of the carboxyl group and subsequent rearrangement. |
| 45 | [CHO₂]⁺ | [COOH]⁺ | Cleavage to form the carboxyl fragment. |
Interpretation:
-
Molecular Ion (m/z 114): The peak at m/z 114 corresponds to the intact radical cation of the molecule, confirming its molecular weight.[16] For aliphatic carboxylic acids, this peak can be weak but is generally observable.[17]
-
Key Fragmentations: The fragmentation pattern is dictated by the formation of stable carbocations. The loss of radicals and small neutral molecules from the molecular ion leads to the observed fragment peaks. The presence of the double bond influences the fragmentation pathways, often leading to resonance-stabilized allylic cations.[18][19]
Visualization: Key Fragmentation Pathways
Caption: Simplified EI-MS fragmentation pathways for this compound.
Conclusion
The combined application of IR, NMR, and MS provides a complete and unambiguous structural characterization of this compound. IR spectroscopy rapidly confirms the presence of the α,β-unsaturated carboxylic acid functionality and its dimeric nature. High-resolution ¹H and ¹³C NMR spectroscopy provides an exact map of the carbon-hydrogen framework, allowing for the definitive assignment of every atom in the molecule. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation patterns. Together, these techniques form a self-validating system, ensuring the identity, structure, and purity of the compound for any research or commercial application.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0031560) [hmdb.ca]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. echemi.com [echemi.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. myneni.princeton.edu [myneni.princeton.edu]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 12. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 13. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]
- 14. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 15. This compound | C6H10O2 | CID 5365909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-Pentenoic acid, 2-methyl- [webbook.nist.gov]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
An In-Depth Technical Guide to the IUPAC Nomenclature and Structure of 2-Methyl-2-pentenoic Acid Isomers
Introduction
2-Methyl-2-pentenoic acid, a methyl-branched unsaturated fatty acid, is a molecule of interest in the fields of flavor chemistry and organic synthesis.[1][2] Often referred to as "strawberry acid," it contributes to the characteristic fruity and jammy notes in various applications.[2] The presence of a trisubstituted double bond in its structure gives rise to geometric isomerism, resulting in two distinct stereoisomers. An unambiguous and systematic nomenclature is therefore critical for researchers, scientists, and drug development professionals to ensure reproducibility and clarity in synthesis, characterization, and application.
This technical guide provides a comprehensive analysis of the isomers of this compound. It moves beyond simple identification to explain the foundational principles of the authoritative IUPAC E/Z nomenclature system. By detailing the application of the Cahn-Ingold-Prelog (CIP) priority rules, this document serves as a methodological framework for the accurate structural assignment of these and other complex alkene stereoisomers.
Foundational Principles of Alkene Stereoisomerism
The carbon-carbon double bond (C=C) in alkenes is rigid and does not permit free rotation, a fundamental property that leads to the possibility of stereoisomerism. When each carbon atom of the double bond is attached to two different substituent groups, two distinct spatial arrangements, or geometric isomers, can exist.
The E/Z Nomenclature System: An Unambiguous Standard
While the cis/trans notation is sufficient for simple, 1,2-disubstituted alkenes, it becomes ambiguous for double bonds with three or four different substituents, as is the case with this compound. To address this, the International Union of Pure and Applied Chemistry (IUPAC) has adopted the E/Z notational system.[3][4] This system provides a universal and unambiguous method for describing the absolute stereochemistry of any alkene.[3]
The designation depends on the relative positions of the highest-priority substituents on each carbon of the double bond:
-
Z Isomer : From the German zusammen ("together"). The highest-priority groups on each carbon are on the same side of the double bond.[3][5]
-
E Isomer : From the German entgegen ("opposite"). The highest-priority groups on each carbon are on opposite sides of the double bond.[3][5]
The key to this system lies in the rigorous, rule-based assignment of priorities to the substituent groups, a process governed by the Cahn-Ingold-Prelog (CIP) priority rules.[3]
The Cahn-Ingold-Prelog (CIP) Priority Rules: A Methodological Approach
The CIP rules provide a self-validating protocol for ranking substituents attached to a stereocenter, including the carbons of a double bond.[6][7] The assignment is based on a hierarchical set of rules.
Protocol 2.1: Step-by-Step Assignment of Substituent Priorities
-
Step 1: Prioritize by Atomic Number: Compare the atomic numbers of the atoms directly attached to the double-bond carbon. The atom with the higher atomic number receives higher priority.[5][8][9] For example, Br (Z=35) > Cl (Z=17) > O (Z=8) > N (Z=7) > C (Z=6) > H (Z=1).
-
Step 2: Proceed Down the Chain at the First Point of Difference: If the directly attached atoms are identical (a tie), proceed along the substituent chains atom by atom until the first point of difference is encountered. Priority is assigned to the group that contains the atom with the higher atomic number at this first point of difference.[6][8][10]
-
Step 3: Handle Multiple Bonds with "Phantom" Atoms: An atom involved in a double or triple bond is treated as if it were bonded to two or three of those atoms, respectively.[6][11] For instance, a C=O group is treated as a carbon bonded to two oxygen atoms.
Stereochemical Assignment of this compound Isomers
The systematic application of the CIP rules allows for the definitive assignment of the E and Z configurations for this compound.
Structural Analysis and Application of CIP Rules
The core structure features a double bond between carbon-2 (C2) and carbon-3 (C3).
-
Substituents on C2:
-
A carboxylic acid group (-COOH)
-
A methyl group (-CH₃)
-
-
Substituents on C3:
-
An ethyl group (-CH₂CH₃)
-
A hydrogen atom (-H)
-
Protocol 3.1: Priority Assignment for this compound
1. Analysis of Carbon-2 (C2):
-
Group 1: -COOH. The carbon atom is directly bonded to two oxygen atoms (one via a double bond, one via a single bond). Applying Rule 3, this is treated as C-(O, O, H).
-
Group 2: -CH₃. The carbon atom is bonded to three hydrogen atoms: C-(H, H, H).
-
Decision: The first atoms attached to C2 are both carbon, resulting in a tie. We move to the next atoms. The -COOH group's carbon is attached to oxygen (atomic number 8), while the -CH₃ group's carbon is attached only to hydrogen (atomic number 1). Therefore, -COOH has the higher priority on C2.[6]
2. Analysis of Carbon-3 (C3):
-
Group 1: -CH₂CH₃ (ethyl). The carbon atom is directly bonded to another carbon atom.
-
Group 2: -H. A hydrogen atom.
-
Decision: Carbon (atomic number 6) has a higher atomic number than hydrogen (atomic number 1). Therefore, -CH₂CH₃ has the higher priority on C3.[5]
With priorities established, we can now define the two isomers.
The (E)-2-Methyl-2-pentenoic Acid Isomer
In this isomer, the two highest-priority groups (the -COOH group on C2 and the -CH₂CH₃ group on C3) are located on opposite sides of the double bond. This configuration is often referred to as trans.[12][13][14]
-
Full IUPAC Name: (2E)-2-methylpent-2-enoic acid
The (Z)-2-Methyl-2-pentenoic Acid Isomer
In this isomer, the two highest-priority groups (the -COOH group on C2 and the -CH₂CH₃ group on C3) are located on the same side of the double bond. This configuration is often referred to as cis.[15][16][17]
-
Full IUPAC Name: (2Z)-2-methylpent-2-enoic acid
Visualization and Data Summary
Visual representation and tabular data are essential for the clear differentiation of the isomers.
Logical Diagram of CIP Priority and Isomer Structure
The following diagram illustrates the assignment of priorities and the resulting structures of the (E) and (Z) isomers.
Caption: Structures of (E) and (Z) isomers with high-priority groups highlighted in red.
Comparative Properties of this compound Isomers
The distinct spatial arrangements of the isomers lead to different physical properties and unique identifiers.
| Property | (E)-2-Methyl-2-pentenoic acid | (Z)-2-Methyl-2-pentenoic acid |
| Synonyms | trans-2-Methyl-2-pentenoic acid[1][12] | cis-2-Methyl-2-pentenoic acid[16][17] |
| Molecular Formula | C₆H₁₀O₂[12][18] | C₆H₁₀O₂[17][18] |
| Molecular Weight | 114.14 g/mol [12][19] | 114.14 g/mol [17] |
| CAS Number | 16957-70-3[12][13][20] | 1617-37-4[15][16][17] |
| Appearance | Colorless to pale yellow solid/liquid[2][21] | White to yellow crystals (est.)[15][16] |
Note: The CAS number 3142-72-1 is often used for mixtures or when the stereochemistry is not specified.[2][18][22]
Conclusion
The accurate naming and structural depiction of this compound isomers are governed by the systematic application of the IUPAC E/Z nomenclature. This system, grounded in the Cahn-Ingold-Prelog priority rules, provides an essential, unambiguous framework that transcends the limitations of older cis/trans terminology. For researchers in synthetic chemistry, drug development, and materials science, a thorough understanding and correct application of these principles are paramount for communicating complex molecular structures with precision, ensuring the integrity and reproducibility of scientific work. The distinct (2E) and (2Z) isomers, while chemically similar, are unique entities with different properties and registry numbers, a distinction that rigorous nomenclature makes clear.
References
- 1. This compound | C6H10O2 | CID 5365909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. De Monchy Aromatics this compound [demonchyaromatics.com]
- 3. E–Z notation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 5.2 Geometric Isomers and the E/Z Naming System – Organic Chemistry I [kpu.pressbooks.pub]
- 6. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. youtube.com [youtube.com]
- 9. Cahn Ingold Prelog Priority Rules & Examples | What is Cahn-Ingold-Prelog? - Lesson | Study.com [study.com]
- 10. E- and Z-alkenes [chem.ucalgary.ca]
- 11. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 12. 2-Pentenoic acid, 2-methyl-, (E)- [webbook.nist.gov]
- 13. (E)-2-methyl-2-pentenoic acid [stenutz.eu]
- 14. 2-Pentenoic acid, 2-methyl-, (E)- [webbook.nist.gov]
- 15. (Z)-2-methyl-2-pentenoic acid [flavscents.com]
- 16. (Z)-2-methyl-2-pentenoic acid, 1617-37-4 [thegoodscentscompany.com]
- 17. (Z)-2-methyl-2-pentenoic acid [stenutz.eu]
- 18. This compound, (2Z)- | C6H10O2 | CID 6436344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. lookchem.com [lookchem.com]
- 20. (E)-2-methyl-2-pentenoic acid, 16957-70-3 [thegoodscentscompany.com]
- 21. aurochemicals.com [aurochemicals.com]
- 22. This compound, 3142-72-1 [thegoodscentscompany.com]
An In-Depth Technical Guide to the Biological Activity of 2-Methyl-2-Pentenoic Acid and its Derivatives
Preamble: Unveiling the Potential of a Structurally Simple Molecule
In the vast landscape of small molecules with therapeutic potential, nature often provides elegant and deceptively simple scaffolds. 2-Methyl-2-pentenoic acid, colloquially known as strawberry acid due to its characteristic aroma, is one such molecule.[1][2] While extensively utilized in the flavor and fragrance industry, its biological activities remain largely unexplored.[3][4] This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current, albeit limited, knowledge surrounding this compound and its derivatives. More critically, this document serves as a roadmap, proposing a key hypothesis for its mechanism of action and furnishing detailed, actionable protocols to investigate its therapeutic potential.
Chemical and Physical Properties of this compound
This compound is a methyl-branched, unsaturated fatty acid.[5][6][7] Its fundamental properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C6H10O2 | [8][9] |
| Molecular Weight | 114.14 g/mol | |
| CAS Number | 3142-72-1 | [8] |
| Appearance | Colorless to pale yellow solid or liquid | [10] |
| Odor | Fruity, strawberry-like | [1][10] |
| Solubility | Slightly soluble in water; soluble in organic solvents like chloroform, ether, and ethanol | [6][10] |
| Melting Point | 26-28 °C | [10] |
| Boiling Point | 123-125 °C at 30 mmHg | [10] |
The synthesis of this compound can be achieved through various methods, including the aldol condensation of propanal followed by oxidation.[11]
The Biological Context: Branched-Chain Fatty Acids
This compound belongs to the broader class of branched-chain fatty acids (BCFAs). While research on this specific molecule is sparse, the biological activities of other BCFAs provide a valuable framework for postulating its potential effects. BCFAs are found in various organisms and have been implicated in a range of physiological processes.[12][13] Studies on different BCFAs have suggested potent anti-cancer, anti-inflammatory, and neuroprotective properties, as well as roles in regulating lipid metabolism and energy homeostasis.[12][14] For instance, certain BCFAs have been shown to attenuate inflammation in in vitro and animal models.[14] However, it is crucial to note that the biological effects of BCFAs can be highly structure-specific.[14]
A Central Hypothesis: this compound as a Histone Deacetylase (HDAC) Inhibitor
A compelling hypothesis for the biological activity of this compound lies in its potential to act as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[2] The inhibition of HDACs can result in histone hyperacetylation, a more open chromatin structure, and the reactivation of silenced genes.[2]
Several short-chain fatty acids, such as valproic acid and sodium butyrate, are well-established HDAC inhibitors with clinical applications in neurology and oncology.[2] The structural similarity of this compound to these known HDAC inhibitors, particularly its carboxylic acid moiety which can chelate the zinc ion in the active site of HDACs, provides a strong rationale for investigating this potential mechanism of action.
The downstream effects of HDAC inhibition are manifold and include cell cycle arrest, induction of apoptosis, and cellular differentiation, making HDAC inhibitors a promising class of anti-cancer agents.[15]
Proposed Experimental Workflows for Investigating Biological Activity
This section provides detailed, step-by-step methodologies for researchers to explore the biological activities of this compound and its derivatives.
In Vitro Assessment of HDAC Inhibition
The following protocol outlines a fluorescence-based assay to determine the HDAC inhibitory activity of this compound.
Workflow Diagram:
Caption: Workflow for in vitro HDAC inhibition assay.
Protocol:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
HDAC Enzyme: Recombinant human HDAC1 (or other isoforms) diluted in assay buffer.
-
Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) diluted in assay buffer.
-
Test Compound: Prepare a stock solution of this compound in DMSO and create serial dilutions in assay buffer.
-
Positive Control: A known HDAC inhibitor (e.g., Trichostatin A).
-
Developer Solution: Contains a protease (e.g., trypsin) to cleave the deacetylated substrate and release the fluorophore.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the test compound dilutions, positive control, or vehicle control (DMSO) to the respective wells.
-
Add 20 µL of the diluted HDAC enzyme to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the diluted substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of the developer solution to each well.
-
Incubate at 37°C for 15 minutes to allow for fluorophore development.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Assessment of Anti-Inflammatory Activity in Macrophages
This protocol describes how to evaluate the anti-inflammatory effects of this compound using a lipopolysaccharide (LPS)-stimulated macrophage cell line.
Workflow Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0031560) [hmdb.ca]
- 6. This compound | C6H10O2 | CID 5365909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Showing Compound this compound (FDB008175) - FooDB [foodb.ca]
- 8. scbt.com [scbt.com]
- 9. ScenTree - this compound (CAS N° 3142-72-1) [scentree.co]
- 10. aurochemicals.com [aurochemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Presence of 2-Methyl-2-pentenoic Acid: A Technical Guide for Researchers
Abstract
2-Methyl-2-pentenoic acid, colloquially known as strawberry acid, is a naturally occurring methyl-branched unsaturated fatty acid. It is a significant contributor to the characteristic aroma and flavor profiles of various fruits, most notably strawberries and blueberries.[1] Beyond its role as a flavor and fragrance compound, its classification as a short-chain fatty acid suggests potential biological activities of interest to the pharmaceutical and drug development sectors. This technical guide provides an in-depth exploration of the natural occurrence of this compound, delving into its biosynthetic origins, methodologies for its extraction and characterization, and its potential biological and ecological significance.
Introduction: The Chemical Identity of a Flavor Principle
This compound (C6H10O2) is a monocarboxylic acid with a branched-chain structure.[2] Its fruity and somewhat woody aroma has led to its widespread use as a natural and nature-identical flavoring agent in the food and fragrance industries.[1][3] The molecule exists as (E) and (Z) isomers, with the trans-(E)-isomer being the most common naturally.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| IUPAC Name | (2E)-2-methylpent-2-enoic acid |
| Synonyms | Strawberry acid, trans-2-Methyl-2-pentenoic acid |
| CAS Number | 3142-72-1 |
| Molecular Formula | C6H10O2 |
| Molecular Weight | 114.14 g/mol |
| Appearance | Colorless to pale yellow liquid/solid |
| Odor | Fruity, strawberry, woody |
| Solubility | Slightly soluble in water; soluble in organic solvents |
Natural Occurrence: A Compound of Berry Distinction
The primary documented natural sources of this compound are fruits, where it contributes to their complex aromatic bouquets.
-
Blueberries: this compound has been identified as a natural constituent of blueberries, contributing to their characteristic scent.[1]
-
Strawberries: As its common name suggests, this acid is a key volatile component in strawberries, imparting a distinct fruity and jam-like note.[3]
While its presence is well-established in these berries, the exact concentrations can vary significantly depending on the cultivar, ripeness, and environmental growing conditions. Further quantitative studies are needed to fully elucidate the distribution of this compound across a wider range of plant species.
Biosynthesis: A Probable Pathway from Amino Acid Metabolism
While the complete biosynthetic pathway of this compound in plants has not been definitively elucidated, evidence from the study of branched-chain fatty acid synthesis points to a probable route originating from the catabolism of branched-chain amino acids.
The proposed pathway likely begins with the amino acid isoleucine . Through a series of enzymatic reactions, isoleucine is converted to 2-keto-3-methylvalerate. This intermediate can then be oxidatively decarboxylated to form 2-methylbutanoyl-CoA. Subsequent chain elongation and desaturation steps would lead to the formation of this compound.
Caption: Proposed biosynthetic pathway of this compound.
This proposed pathway highlights a fascinating interplay between amino acid and fatty acid metabolism in the generation of volatile secondary metabolites in plants.
Analytical Methodologies: Extraction and Identification
The analysis of volatile organic compounds (VOCs) like this compound from complex natural matrices requires sensitive and specific analytical techniques. The gold standard for this purpose is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .
Detailed Experimental Protocol for HS-SPME-GC-MS Analysis
Objective: To extract, identify, and semi-quantify this compound from a fruit matrix (e.g., strawberries).
Materials:
-
Fresh or frozen fruit sample
-
Sodium chloride (NaCl)
-
Internal standard (e.g., d3-methyl 3-methylbutanoate)
-
HS-SPME autosampler and fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Helium carrier gas
Procedure:
-
Sample Preparation: Homogenize a known weight of the fruit sample. To a 20 mL headspace vial, add a specific amount of the homogenate (e.g., 5 g) and a saturated NaCl solution to enhance the release of volatiles.
-
Internal Standard Spiking: Add a known concentration of the internal standard to the vial for semi-quantification.
-
Incubation and Extraction: Place the vial in the HS-SPME autosampler. Incubate the sample at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow for the equilibration of volatiles in the headspace. Expose the SPME fiber to the headspace for a defined extraction time (e.g., 20-40 minutes).
-
Desorption and GC-MS Analysis: The SPME fiber is then retracted and inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes. The separated compounds are then detected by the mass spectrometer.
-
Data Analysis: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. Semi-quantify the compound by comparing its peak area to that of the internal standard.
Caption: Experimental workflow for the analysis of this compound.
Biological and Ecological Significance
Potential Biological Activities
As a short-chain fatty acid (SCFA), this compound may possess biological activities relevant to human health. SCFAs are well-known for their roles in gut health, where they serve as an energy source for colonocytes and modulate the gut microbiome. They have also been shown to exhibit anti-inflammatory and immunomodulatory effects. While specific studies on the bioactivity of this compound are limited, its structural similarity to other bioactive SCFAs warrants further investigation into its potential therapeutic applications.
Ecological Role
In plants, volatile organic compounds, including fatty acid derivatives, play crucial roles in their interactions with the environment.[4] These compounds can act as:
-
Attractants for Pollinators: The fruity aroma of this compound may contribute to attracting insects and other animals that aid in pollination.
-
Defense Mechanisms: Volatile compounds can act as repellents to herbivores or attract natural predators of pests.[5][6] The release of fatty acid-derived volatiles is a known plant defense response to herbivory.[7][8]
-
Semiochemicals: These compounds can act as signaling molecules (semiochemicals) that mediate interactions between organisms.[9][10] For example, they can warn neighboring plants of an impending threat, allowing them to activate their own defense mechanisms.[4]
The specific role of this compound as a semiochemical in the ecosystems where it is produced is an area ripe for further research.[10]
Conclusion and Future Directions
This compound is a naturally occurring compound with a significant impact on the flavor and aroma of popular fruits. Its biosynthesis is likely linked to amino acid metabolism, presenting an interesting area for further biochemical investigation. Standardized analytical protocols using HS-SPME-GC-MS are effective for its identification and quantification in natural sources. The potential biological activities of this short-chain fatty acid, along with its ecological roles in plant-animal and plant-plant interactions, make it a molecule of interest for researchers in food science, natural products chemistry, and drug development. Future research should focus on detailed quantitative analysis across a broader range of plant species, definitive elucidation of its biosynthetic pathway, and in-depth studies of its pharmacological and ecological functions.
References
- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 2. This compound | C6H10O2 | CID 5365909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 3142-72-1 [thegoodscentscompany.com]
- 4. Plant communication - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of plant defense against insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant Secondary Metabolites as Defense Tools against Herbivores for Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plant defense against herbivory - Wikipedia [en.wikipedia.org]
- 8. Plant Immunity Impacted by Fatty Acid Metabolism | Technology Networks [technologynetworks.com]
- 9. Semiochemical compound: 2-Methylpentanoic acid | C6H12O2 [pherobase.com]
- 10. Semiochemicals: Different types and uses | CABI BPP [bioprotectionportal.com]
Introduction to the Stereochemistry of 2-Methyl-2-pentenoic Acid
An In-depth Technical Guide to the Stereoisomers of 2-Methyl-2-pentenoic Acid
Abstract: this compound, an α,β-unsaturated carboxylic acid, is a molecule of significant interest in the flavor, fragrance, and fine chemical industries. Its utility is intrinsically linked to its stereochemistry, existing as two distinct geometric isomers: (E)-2-methyl-2-pentenoic acid and (Z)-2-methyl-2-pentenoic acid. This guide provides a comprehensive technical overview of these stereoisomers, detailing their structural distinctions, synthesis methodologies, physicochemical properties, and analytical characterization. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental protocols and grounding all claims in authoritative references.
Geometric isomerism, specifically E/Z isomerism, arises in this compound due to the restricted rotation around the carbon-carbon double bond (C2=C3). The presence of two different substituent groups on each carbon of the double bond allows for two distinct spatial arrangements.
-
C2 Substituents: A methyl group (-CH₃) and a carboxylic acid group (-COOH).
-
C3 Substituents: An ethyl group (-CH₂CH₃) and a hydrogen atom (-H).
The E/Z nomenclature is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. For each carbon of the double bond, the substituent with the higher atomic number is assigned higher priority.
-
On C2: The -COOH group has higher priority than the -CH₃ group.
-
On C3: The -CH₂CH₃ group has higher priority than the -H atom.
The (Z)-isomer (from the German zusammen, meaning "together") has the high-priority groups on the same side of the double bond. The (E)-isomer (from the German entgegen, meaning "opposite") has the high-priority groups on opposite sides.[1]
Commercially, this compound is often supplied as a mixture of isomers under the CAS number 3142-72-1, typically with a higher proportion of the (E)-isomer (60-75%) over the (Z)-isomer (20-30%).[2]
Synthesis of Stereoisomers
The synthesis of this compound often yields a mixture of isomers, with reaction conditions influencing the E/Z ratio. Stereoselective syntheses are designed to favor the formation of one isomer over the other.
Synthesis of (E)-2-Methyl-2-pentenoic acid via Aldol Condensation and Oxidation
A robust and high-yield method for preparing the (E)-isomer involves a two-step process starting from n-propanal.[3] This pathway is favored for its use of inexpensive starting materials and an efficient oxidant.
Causality of Experimental Choices:
-
Step 1 (Aldol Condensation): The self-condensation of propanal is base-catalyzed (NaOH). The reaction temperature and catalyst concentration are optimized to maximize the yield of the intermediate, 2-methyl-2-pentanal, while minimizing side reactions.
-
Step 2 (Oxidation): Sodium chlorite (NaClO₂) is chosen as the oxidant because it is relatively inexpensive and selectively oxidizes the aldehyde to a carboxylic acid without significantly affecting the carbon-carbon double bond. Hydrogen peroxide is used as a chlorine scavenger to consume hypochlorite byproducts. Acetonitrile is an effective solvent for this transformation.[3]
Experimental Protocol:
Step 1: Synthesis of 2-Methyl-2-pentanal
-
To a reaction vessel equipped with a stirrer and temperature control, add n-propanal.
-
Prepare a 2% aqueous solution of sodium hydroxide.
-
Under controlled stirring, add the NaOH solution to the propanal at a molar ratio of approximately 0.09:1 (NaOH:propanal).[3]
-
Maintain the reaction temperature at 40°C for 45 minutes.[3]
-
After the reaction, quench, extract the organic phase, and purify (e.g., by distillation) to isolate 2-methyl-2-pentanal. The expected yield is approximately 93%.[3]
Step 2: Synthesis of (E)-2-Methyl-2-pentenoic Acid
-
Dissolve the 2-methyl-2-pentanal intermediate in acetonitrile (approx. 50 mL).[3]
-
Add sodium chlorite (NaClO₂) and hydrogen peroxide (H₂O₂) to the solution. The optimal molar ratios are approximately 1.6:1 (NaClO₂:aldehyde) and 1.2:1 (H₂O₂:aldehyde).[3]
-
Allow the reaction to proceed for 3 hours at room temperature.[3]
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the final product, for instance, by vacuum distillation, to obtain (E)-2-methyl-2-pentenoic acid. This step can yield up to 85% of the desired product.[3]
Reppe Synthesis for trans-Isomer Production
An alternative industrial-scale synthesis for the trans-(E)-isomer utilizes the Reppe carbonylation method.[4][5]
Causality of Experimental Choices:
-
Catalyst System: This process uses a noble metal catalyst, typically a rhodium salt like Rh₂(CO)₄Cl₂, combined with an organic phosphine ligand. This system is highly active and selective for the carbonylation of olefins.[5]
-
Reaction Sequence: The reaction first produces a mixture of 2-methyl-3-pentenoic acid isomers. A subsequent acid-catalyzed isomerization step is required to shift the double bond into conjugation with the carboxyl group, yielding the thermodynamically more stable trans-2-methyl-2-pentenoic acid.[4]
Experimental Protocol Overview:
-
Carbonylation: Piperylene, carbon monoxide, and water are reacted in a high-pressure reactor in the presence of the rhodium catalyst system.[4] The reaction is typically run at 90-140°C and a CO pressure of 2.0-3.5 MPa.[5] This yields a mixture of cis/trans isomers of 2-methyl-3-pentenoic acid.
-
Isomerization: The intermediate mixture is then treated with an acid catalyst (e.g., zinc chloride in acetic acid) to facilitate the isomerization to the final product, trans-2-methyl-2-pentenoic acid.[4]
-
Purification: The final product is isolated from the reaction mixture through extraction and distillation.
Physicochemical and Spectroscopic Properties
The (E) and (Z) isomers exhibit distinct physical properties due to their different molecular shapes, which affect intermolecular forces and crystal packing.
Table 1: Comparison of Physicochemical Properties
| Property | (E)-Isomer (trans) | (Z)-Isomer (cis) | Mixture (Typical) |
| CAS Number | 16957-70-3[6] | 1617-37-4[7] | 3142-72-1[2] |
| Appearance | - | White to yellow crystals[7][8] | Colorless to pale yellow liquid/solid[9][10][11] |
| Odor | Sweet, berry-like[12] | Fruity aroma[13] | Fruity, strawberry, acidic, woody[2][14] |
| Molecular Weight | 114.14 g/mol [12] | 114.14 g/mol [13] | 114.14 g/mol [9] |
| Boiling Point | - | 213-215°C @ 760 mmHg[7] | 123-125°C @ 30 mmHg[10][13][15] |
| Melting Point | - | 24-26°C[13] | 26-28°C[10][15] |
| Specific Gravity | 0.985-0.989 @ 20°C[6] | 0.976-0.982[13] | 0.978-0.985 @ 25°C[10] |
| Refractive Index | 1.457-1.461 @ 20°C[6] | 1.450-1.460[13] | 1.455-1.460[11] |
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and differentiating between the isomers.
-
¹H NMR Spectroscopy: The chemical shift of the vinylic proton at C3 is a key differentiator. In the (E)-isomer, this proton is trans to the carboxylic acid group and typically appears at a different chemical shift compared to the (Z)-isomer, where it is cis. Furthermore, the coupling constants between the vinylic proton and the allylic protons of the ethyl group will differ.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the double bond (C2 and C3) and the carbons of the substituent groups will show slight differences between the isomers due to the different steric environments.[16]
-
Infrared (IR) Spectroscopy: The IR spectrum for both isomers will show a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), and a C=C stretch (~1640-1660 cm⁻¹).[17][18] The out-of-plane C-H bending vibration for the vinylic hydrogen can sometimes distinguish between trans (~960-980 cm⁻¹) and cis (~675-730 cm⁻¹) configurations, though this can be complex in tetrasubstituted alkenes.
-
Mass Spectrometry (MS): Both isomers will have the same molecular ion peak (m/z = 114).[9][19] The fragmentation patterns are expected to be very similar, making mass spectrometry alone insufficient for isomer differentiation without chromatographic separation.
Analytical Separation and Quality Control
Given that synthesis often produces a mixture, a robust analytical method is required to separate and quantify the (E) and (Z) isomers.
Causality of Experimental Choices:
-
Stationary Phase: High-Performance Liquid Chromatography (HPLC) is the method of choice. For separating geometric isomers of unsaturated compounds, silver ion HPLC (Ag-HPLC) can be particularly effective.[20] The stationary phase (e.g., silica) is impregnated with silver ions (Ag⁺). The separation mechanism relies on the differential formation of reversible π-complexes between the silver ions and the double bonds of the isomers. The strength of this interaction varies with the steric accessibility of the double bond, allowing for separation.[21]
-
Mobile Phase: A non-polar mobile phase (e.g., hexane with a modifier like isopropanol) is typically used in normal-phase chromatography.
-
Detection: A UV detector is suitable as the α,β-unsaturated carbonyl system has a UV chromophore.
General Protocol for Isomer Separation:
-
Sample Preparation: Accurately weigh and dissolve the isomer mixture in the mobile phase.
-
Chromatographic Conditions:
-
Column: Silver-impregnated silica column.
-
Mobile Phase: A gradient or isocratic mixture of non-polar solvents (e.g., hexane) and a polar modifier.
-
Flow Rate: Optimize for best resolution (e.g., 1.0 mL/min).
-
Detector: UV detector set to the λ_max of the analyte.
-
-
Injection: Inject a known volume of the prepared sample.
-
Data Analysis: Identify the peaks corresponding to the (E) and (Z) isomers based on their retention times (established using pure standards, if available). Quantify the relative amounts by integrating the peak areas.
Applications in Industry
The primary application of this compound is as a flavoring and fragrance agent.[2] Its characteristic odor profile, often described as fruity, with notes of strawberry, jam, and a slight acidity, makes it a valuable component in the formulation of food flavorings and perfumes.[2][14][15][22]
-
Flavors: It is used to impart or enhance fruity notes, particularly strawberry and other berries, in beverages, candies, and baked goods.[2][12]
-
Fragrances: In perfumery, it can add a sharp, fruity lift to compositions.[2][5]
-
Chemical Synthesis: As an α,β-unsaturated carboxylic acid, it serves as a versatile building block in organic synthesis for creating more complex molecules through reactions like Michael additions and cyclizations.[5]
Conclusion
The (E) and (Z) stereoisomers of this compound are well-defined chemical entities with distinct properties and synthetic pathways. The trans-(E)-isomer is often the target of optimized syntheses due to its desirable sensory characteristics. A thorough understanding of their synthesis, separation, and spectroscopic characterization is critical for quality control and effective application in the flavor, fragrance, and chemical industries. This guide provides the foundational knowledge and protocols necessary for professionals working with these important molecules.
References
- 1. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 2. This compound, 3142-72-1 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. CN113336637B - Synthesis method of trans-2-methyl-2-pentenoic acid - Google Patents [patents.google.com]
- 5. This compound | High Purity RUO [benchchem.com]
- 6. (E)-2-methyl-2-pentenoic acid, 16957-70-3 [thegoodscentscompany.com]
- 7. (Z)-2-methyl-2-pentenoic acid, 1617-37-4 [thegoodscentscompany.com]
- 8. (Z)-2-methyl-2-pentenoic acid [flavscents.com]
- 9. This compound | C6H10O2 | CID 5365909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aurochemicals.com [aurochemicals.com]
- 11. This compound [ventos.com]
- 12. TargetMol [targetmol.com]
- 13. This compound, (2Z)- | C6H10O2 | CID 6436344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. De Monchy Aromatics this compound [demonchyaromatics.com]
- 15. This compound CAS#: 3142-72-1 [m.chemicalbook.com]
- 16. trans-2-Methyl-2-pentenoic acid(16957-70-3) 13C NMR spectrum [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. researchgate.net [researchgate.net]
- 19. 2-Pentenoic acid, 2-methyl- [webbook.nist.gov]
- 20. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. Human Metabolome Database: Showing metabocard for this compound (HMDB0031560) [hmdb.ca]
A Comprehensive Technical Guide to the Solubility of 2-Methyl-2-pentenoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword
2-Methyl-2-pentenoic acid, a versatile building block in the synthesis of pharmaceuticals, agrochemicals, flavors, and fragrances, presents unique challenges and opportunities related to its solubility.[1][2][3] A thorough understanding of its behavior in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification processes, and formulating stable and effective final products. This guide, prepared for the discerning scientist, offers an in-depth exploration of the solubility characteristics of this compound. Moving beyond a simple compilation of data, we will delve into the molecular interactions governing its solubility, provide robust experimental protocols for its determination, and discuss theoretical models for solubility prediction.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₂ | [2][3][4] |
| Molecular Weight | 114.14 g/mol | [2][3][4] |
| Appearance | Colorless to pale yellow liquid or solid | [2][4] |
| Melting Point | 24.0-28.0 °C | [5] |
| Boiling Point | 123-125 °C at 30 mmHg | [4][5] |
| Density | ~0.982 g/mL | [2] |
| Refractive Index | ~1.460 | [2] |
| pKa | ~4.30 (for the structurally similar Angelic acid) | [6] |
Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility. A more nuanced understanding requires consideration of the specific interactions between this compound and the solvent molecules.
Molecular Structure and Intermolecular Forces
The molecular structure of this compound dictates the types of intermolecular forces it can participate in:
-
Carboxylic Acid Group (-COOH): This functional group is the primary driver of the molecule's polarity and its ability to act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens).
-
Alkyl Chain (C₆): The six-carbon backbone contributes to the molecule's nonpolar character, leading to van der Waals interactions (specifically, London dispersion forces).
-
Double Bond (C=C): The presence of a carbon-carbon double bond introduces rigidity to the molecule and can slightly increase its polarizability.
-
Methyl Group (-CH₃): The methyl group attached to the double bond adds to the steric bulk and nonpolar character of the molecule.
The solubility of this compound in a given solvent is determined by the balance of these forces.
Caption: Intermolecular forces governing solubility.
Hansen Solubility Parameters (HSP)
UNIFAC Group Contribution Method
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method used to predict activity coefficients in mixtures.[9][10][11][12][13] By breaking down molecules into their constituent functional groups, UNIFAC can estimate the non-ideal behavior of a solution and, consequently, the solubility of a solid in a liquid. The accuracy of UNIFAC predictions is dependent on the availability of well-defined group interaction parameters. For carboxylic acids, specific parameter sets have been developed to improve prediction accuracy.[9][10][11][12]
Qualitative and Quantitative Solubility Data
While comprehensive quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively published, the available information provides a good starting point for solvent selection.
Qualitative Solubility
Based on available safety data sheets and chemical databases, the qualitative solubility of this compound is summarized below.
| Solvent | Solubility | Source(s) |
| Water | Slightly Soluble | [2][4][5] |
| Ethanol | Soluble | [2][4] |
| Chloroform | Soluble | [2][4] |
| Carbon Disulfide | Soluble | [4] |
| Ether | Soluble | [2][4] |
| Dipropylene Glycol | Soluble | [5] |
It is important to note that one source describes it as "insoluble in water".[14] This discrepancy highlights the need for rigorous experimental determination.
Quantitative Solubility Data (Limited)
Quantitative data is sparse. The following values have been reported:
| Solvent | Temperature (°C) | Solubility | Source(s) |
| Water | 25 | 6330 mg/L (estimated) | [5] |
| DMSO | Not Specified | 60 mg/mL | [15] |
The lack of extensive quantitative data underscores the importance of the experimental protocols detailed in the subsequent sections of this guide.
Experimental Determination of Solubility
The accurate determination of solubility is a critical experimental undertaking. The following protocols are designed to be self-validating and provide a robust framework for generating reliable data.
The Shake-Flask Method: A Gold Standard
The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[1][16][17][18][19] It involves equilibrating an excess of the solid solute with the solvent of interest over a defined period.
Protocol: Shake-Flask Method for Determining the Solubility of this compound
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of screw-capped vials. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A 24 to 48-hour equilibration time is common, but the optimal time should be determined by taking samples at various time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.[1]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe.
-
Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid. This step is critical to prevent artificially high solubility readings.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique (see Section 4.2).
-
-
Calculation:
-
Calculate the solubility of this compound in the chosen solvent at the specified temperature, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
-
Caption: Shake-Flask Method Workflow.
Analytical Techniques for Concentration Measurement
The choice of analytical technique is crucial for obtaining accurate solubility data.
UV/Vis spectroscopy is a rapid and convenient method for determining the concentration of solutes that possess a chromophore.[20][21] this compound, with its conjugated system, is expected to have a UV absorbance maximum that can be utilized for quantification.
Protocol: UV/Vis Spectroscopy for Concentration Determination
-
Determine λmax:
-
Prepare a dilute solution of this compound in the solvent of interest.
-
Scan the solution using a UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). The structurally similar angelic acid has a λmax of 217 nm in water.[6]
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear (R² > 0.99).
-
-
Analyze the Sample:
-
Measure the absorbance of the diluted supernatant from the shake-flask experiment at λmax.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[22][23][24][25][26] For carboxylic acids, derivatization is often employed to improve volatility and peak shape.
Protocol: Gas Chromatography for Concentration Determination
-
Derivatization (if necessary):
-
React the diluted supernatant with a suitable derivatizing agent (e.g., a silylating agent like BSTFA or an alkylating agent to form a methyl or ethyl ester) to convert the carboxylic acid into a more volatile derivative.
-
-
GC Analysis:
-
Inject a known volume of the derivatized sample into a gas chromatograph equipped with an appropriate column (e.g., a polar capillary column) and a flame ionization detector (FID) or mass spectrometer (MS).
-
Develop a temperature program that provides good separation of the analyte from any solvent or impurity peaks.
-
-
Quantification:
-
Prepare and analyze a series of derivatized standards of known concentrations to create a calibration curve.
-
Determine the concentration of the this compound derivative in the sample by comparing its peak area to the calibration curve.
-
Factors Influencing the Solubility of this compound
Several factors can significantly impact the solubility of this compound in organic solvents.
Solvent Polarity
The polarity of the solvent plays a crucial role. Polar protic solvents, such as ethanol, can engage in hydrogen bonding with the carboxylic acid group, leading to high solubility. Polar aprotic solvents, like acetone, can act as hydrogen bond acceptors and interact via dipole-dipole forces. Nonpolar solvents, such as hexane, will primarily interact with the nonpolar alkyl chain of the molecule, and lower solubility is generally expected.
Temperature
The solubility of solids in liquids generally increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Determining the temperature dependence of solubility is critical for processes like crystallization.
Presence of Water
The presence of even small amounts of water in an organic solvent can significantly influence the solubility of carboxylic acids. Water can enhance solubility by forming hydrogen bonds with the carboxylic acid, but it can also lead to phase separation in nonpolar solvents.[8][14]
Conclusion
A comprehensive understanding of the solubility of this compound is indispensable for its effective utilization in research and industry. While qualitative data provides initial guidance, this guide emphasizes the critical need for robust, quantitative experimental data. The detailed protocols provided herein offer a pathway to generating such data, enabling scientists to make informed decisions in process development, formulation, and quality control. Future work should focus on systematically determining the solubility of this compound in a broad range of organic solvents at various temperatures and using this data to refine and validate theoretical solubility models.
References
- 1. scribd.com [scribd.com]
- 2. This compound | C6H10O2 | CID 5365909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylpent-2-en-1-oic acid | C6H10O2 | CID 18458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Food safety and quality: details [fao.org]
- 5. This compound, 3142-72-1 [thegoodscentscompany.com]
- 6. Angelic Acid [drugfuture.com]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 9. scite.ai [scite.ai]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. This compound [ventos.com]
- 15. (E)-2-Methyl-2-pentenoic acid | TargetMol [targetmol.com]
- 16. enamine.net [enamine.net]
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 23. metbio.net [metbio.net]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
- 26. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Conjugate Acid-Base Properties of 2-Methyl-2-pentenoic Acid
Abstract: This technical guide provides a comprehensive analysis of the conjugate acid-base properties of 2-Methyl-2-pentenoic acid (CAS No: 3142-72-1), an alpha,beta-unsaturated carboxylic acid of interest in the flavor, fragrance, and pharmaceutical industries.[1][2] We delve into the structural factors governing its acidity, present detailed protocols for the experimental determination of its acid dissociation constant (pKa), and explore the characteristics of its conjugate base, 2-methyl-2-pentenoate. The implications of these properties on the behavior of the molecule in drug development and formulation are discussed, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Acid-Base Properties
This compound, also known as strawberriff, is a methyl-branched unsaturated fatty acid naturally found in strawberries.[2][3] Its distinct fruity and acidic aroma has led to its use as a flavoring and fragrance agent.[2][4][5] Beyond these applications, its structure as an α,β-unsaturated carboxylic acid presents a valuable model for understanding fundamental chemical principles that are critical in the pharmaceutical sciences.
The acid-base properties of a molecule, quantified by its pKa, are a cornerstone of its physicochemical profile.[6] In drug development, the pKa dictates a molecule's ionization state across various physiological pH environments, such as the stomach (pH 1-3.5) and the intestines (pH 5.5-8).[7][8] This, in turn, profoundly influences critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, including aqueous solubility, membrane permeability, formulation stability, and interactions with biological targets.[9][10] A thorough understanding of the acid-base chemistry of a compound like this compound is therefore not merely academic; it is a prerequisite for its rational application in medicinal chemistry and formulation science.[7][9][11]
Theoretical Framework: A Structure-Acidity Deep Dive
The acidity of this compound is a direct consequence of its molecular architecture. The interplay between the carboxylic acid group, the conjugated double bond, and the methyl substituent determines the ease with which it donates a proton.
The Carboxylic Acid Group and Resonance Stabilization
The primary driver of acidity is the carboxyl functional group (-COOH). Upon deprotonation, it forms a carboxylate anion. This anion is significantly stabilized by resonance, where the negative charge is delocalized across both oxygen atoms.[12] This delocalization disperses the charge, making the conjugate base more stable and, consequently, the parent acid stronger than a corresponding alcohol.[13][14]
The Role of α,β-Unsaturation
A key feature of this compound is the carbon-carbon double bond positioned in conjugation with the carbonyl of the carboxylic acid. This conjugation provides an extended π-system, which allows for further delocalization of the negative charge in the conjugate base.[15][16] This additional resonance stabilization makes the conjugate base even more stable, thereby increasing the acidity of the parent α,β-unsaturated carboxylic acid compared to its saturated analog (e.g., 2-methylpentanoic acid).[17]
The Inductive Effect of the Methyl Group
Substituents on the carbon backbone can also influence acidity through inductive effects—the transmission of charge through sigma bonds. Alkyl groups, such as the methyl group at the C2 position, are generally considered to be electron-donating (+I effect).[18] This effect increases the electron density on the carboxyl group, which can slightly destabilize the resulting anion and hinder the breaking of the O-H bond, thus tending to decrease the acidity (increase the pKa) relative to an unsubstituted counterpart like 2-pentenoic acid.[18][19][20]
The interplay of these effects is summarized in the table below, which compares the acidity of related structures.
| Compound | Structure | Key Features | Predicted pKa |
| Pentanoic Acid | CH₃(CH₂)₃COOH | Saturated chain | ~4.8 |
| Acetic Acid | CH₃COOH | Electron-donating methyl group | 4.76[18] |
| Formic Acid | HCOOH | No alkyl inductive effect | 3.74[18] |
| This compound | CH₃CH₂C(CH₃)=CHCOOH | α,β-Unsaturated, +I methyl group | ~5.00 [21][22] |
Note: Predicted pKa values are sourced from computational estimates and can vary. Experimental determination is crucial for definitive values.
Quantitative Assessment: The pKa of this compound
The acid dissociation constant (pKa) is the negative base-10 logarithm of the acid dissociation constant (Ka). It represents the pH at which the acid is 50% ionized in solution. Computational models predict the pKa of this compound to be approximately 5.00.[21][22] This value indicates it is a weak acid, with its ionization state being highly sensitive to pH changes around the physiological range.
Experimental Determination of pKa: A Practical Guide
Precise, empirical determination of pKa is essential for drug discovery and formulation.[10] Potentiometric titration and UV-Vis spectrophotometry are two robust, commonly employed methods.[23][24]
Protocol 1: Potentiometric Titration
This method involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[23][25]
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.
-
Accurately prepare a ~0.01 M solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).[23]
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[25][26]
-
-
Instrument Calibration:
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the this compound solution into a beaker with a magnetic stir bar.[25][26] Add KCl to maintain ionic strength.
-
Immerse the calibrated pH electrode into the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) using a burette.
-
After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the total volume of titrant added.[26]
-
Continue the titration well past the equivalence point (indicated by a sharp change in pH).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point). This can be found by examining the first derivative of the curve (ΔpH/ΔV).
-
The pKa is equal to the pH at the half-equivalence point (Veq / 2).
-
Perform the titration in triplicate to ensure reproducibility.[26]
-
Workflow for Potentiometric pKa Determination:
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. CN113336637B - Synthesis method of trans-2-methyl-2-pentenoic acid - Google Patents [patents.google.com]
- 4. This compound, 3142-72-1 [thegoodscentscompany.com]
- 5. This compound [ventos.com]
- 6. What is pKa and how is it used in drug development? [pion-inc.com]
- 7. industrialpharmacist.com [industrialpharmacist.com]
- 8. ijper.org [ijper.org]
- 9. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijirss.com [ijirss.com]
- 11. industrialpharmacist.com [industrialpharmacist.com]
- 12. m.youtube.com [m.youtube.com]
- 13. reddit.com [reddit.com]
- 14. Khan Academy [khanacademy.org]
- 15. Resonance Stabilization of a,b-Unsaturated Ketones (Enones) [research.cm.utexas.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Khan Academy [khanacademy.org]
- 18. Inductive effect - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. reddit.com [reddit.com]
- 21. This compound CAS#: 3142-72-1 [m.chemicalbook.com]
- 22. trans-2-Methyl-2-pentenoic acid CAS#: 16957-70-3 [m.chemicalbook.com]
- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dergipark.org.tr [dergipark.org.tr]
- 26. creative-bioarray.com [creative-bioarray.com]
Methodological & Application
Asymmetric hydrogenation of 2-Methyl-2-pentenoic acid using palladium catalysts
Application Note & Protocol
Topic: High-Enantioselectivity Asymmetric Hydrogenation of 2-Methyl-2-pentenoic Acid Using Palladium Catalysts
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the asymmetric hydrogenation of this compound, a prochiral α,β-unsaturated carboxylic acid, to produce optically active (R)- or (S)-2-methylpentanoic acid. Chiral 2-methylpentanoic acid is a valuable building block in the synthesis of pharmaceuticals and fine chemicals. This application note covers the theoretical and mechanistic underpinnings of palladium-catalyzed hydrogenation, presents detailed experimental protocols for both homogeneous and heterogeneous systems, and outlines methods for product analysis and characterization. By explaining the causality behind experimental choices and providing robust, self-validating protocols, this guide serves as a comprehensive resource for researchers aiming to achieve high yield and enantioselectivity in this critical transformation.
Introduction
Asymmetric hydrogenation is a powerful and atom-economical method for creating stereogenic centers, making it a cornerstone of modern organic synthesis.[1] The reduction of prochiral alkenes, ketones, and imines using chiral catalysts is a widely applied strategy in the industrial production of enantiomerically pure compounds.[2] Among these transformations, the hydrogenation of α,β-unsaturated carboxylic acids is of particular interest as it directly yields valuable chiral carboxylic acids.
This compound serves as an important model substrate in this class. Its product, 2-methylpentanoic acid, is a chiral synthon used in the development of various biologically active molecules. While catalysts based on rhodium, ruthenium, and iridium have been extensively studied for asymmetric hydrogenation, palladium offers a unique and often complementary catalytic activity.[2][3] Palladium catalysts, particularly when modified with chiral auxiliaries like cinchona alkaloids, have proven effective for the enantioselective hydrogenation of unsaturated carboxylic acids.[4][5]
This guide focuses on providing both the theoretical framework and practical, field-tested protocols for performing the asymmetric hydrogenation of this compound with palladium-based catalyst systems.
Theoretical Background & Mechanism
The success of an asymmetric hydrogenation hinges on the ability of the chiral catalyst to differentiate between the two prochiral faces of the C=C double bond during the hydride transfer step. The mechanism can vary depending on whether a homogeneous or heterogeneous catalyst is employed.
2.1 Mechanistic Principles
For heterogeneous systems, such as palladium supported on alumina (Pd/Al₂O₃) modified with a chiral agent like cinchonidine, the interaction between the substrate, the modifier, and the catalyst surface is crucial. A widely accepted model involves the formation of a complex where the cinchonidine modifier interacts with the this compound, likely through an acid-base interaction between the quinuclidine nitrogen of the alkaloid and the carboxylic acid of the substrate.[5][6] This interaction forces the substrate to adsorb onto the palladium surface in a specific orientation, leading to the preferential addition of hydrogen to one of the two enantiotopic faces of the double bond.
The overall catalytic cycle can be visualized as a series of steps involving substrate coordination, hydrogen activation, and stereoselective insertion.
Caption: Generalized Catalytic Cycle for Asymmetric Hydrogenation.
2.2 Key Factors Influencing Enantioselectivity
The outcome of the reaction is highly sensitive to several experimental parameters, the understanding of which is key to optimizing the process.
-
Chiral Modifier/Ligand: This is the most critical component. For heterogeneous Pd catalysts, cinchona alkaloids (like cinchonidine or Cinchonine) are highly effective. The choice of alkaloid determines the configuration of the final product.[4] For homogeneous systems, chiral bisphosphine ligands are paramount.[7]
-
Solvent: The polarity of the solvent significantly impacts both the reaction rate and enantioselectivity.[5] Solvents like methanol, dioxane, or even non-polar solvents like dichloromethane have been used. The solvent can influence the conformation of the substrate-modifier complex and the solubility of hydrogen.
-
Hydrogen Pressure: Reaction rates generally increase with hydrogen pressure, but the effect on enantioselectivity can be complex.[5] Higher pressures may sometimes lead to a decrease in enantiomeric excess (ee). Optimization is therefore essential.
-
Temperature: Lower temperatures often favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the (R) and (S) products. However, this comes at the cost of a slower reaction rate.
Experimental Protocols & Workflows
This section provides detailed, step-by-step protocols for performing the asymmetric hydrogenation of this compound using a cinchona-modified heterogeneous palladium catalyst. This system is chosen for its robustness, ease of handling, and recyclability.
3.1 Materials and Equipment
-
Substrate: trans-2-Methyl-2-pentenoic acid
-
Catalyst: 5 wt% Palladium on Alumina (Pd/Al₂O₃)
-
Chiral Modifier: Cinchonidine (for (R)-product) or Cinchonine (for (S)-product)
-
Solvent: Methanol (HPLC grade) or 1,4-Dioxane
-
Hydrogen Source: High-purity hydrogen gas (≥99.99%)
-
Reactor: High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, pressure gauge, and thermocouple.
-
Analytical Equipment: Gas chromatograph (GC) or ¹H NMR for conversion analysis. Chiral GC or HPLC for enantiomeric excess (ee) analysis.
Caption: Experimental Workflow for Asymmetric Hydrogenation.
3.2 Protocol: Asymmetric Hydrogenation with Cinchonidine-Modified Pd/Al₂O₃
-
Rationale: This protocol uses an in-situ modification approach where the chiral modifier is added directly to the reaction vessel. This is experimentally simpler than pre-treating the catalyst. The substrate is added last to ensure the modifier has had time to adsorb to the catalyst surface.
-
Reactor Setup: To a clean, dry high-pressure reactor vessel, add the 5% Pd/Al₂O₃ catalyst (e.g., 50 mg, ~5 mol% relative to substrate) and the chiral modifier, cinchonidine (e.g., 25 mg, ~0.8 equivalents relative to Pd).
-
Solvent Addition: Add 10 mL of the chosen solvent (e.g., methanol).
-
Inerting the Atmosphere: Seal the reactor. Purge the system by pressurizing with nitrogen gas to ~5 bar and then venting. Repeat this cycle three times to remove all oxygen.
-
Hydrogen Purge: Following the nitrogen purge, purge the system with hydrogen gas in the same manner (pressurize to ~5 bar, then vent). Repeat three times. This pre-saturates the catalyst and solvent with hydrogen.
-
Substrate Introduction: Prepare a solution of trans-2-methyl-2-pentenoic acid (e.g., 228 mg, 2.0 mmol) in 5 mL of the same solvent. Introduce this solution into the reactor.
-
Reaction Conditions: Seal the reactor again. Pressurize with hydrogen to the desired pressure (e.g., 20 bar). Begin vigorous stirring and heat the reactor to the target temperature (e.g., 25-50 °C).
-
Reaction Monitoring: The reaction can be monitored by observing the pressure drop in the reactor as hydrogen is consumed. Allow the reaction to proceed for the desired time (e.g., 12-24 hours) or until hydrogen uptake ceases.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood. Open the reactor, and filter the reaction mixture through a pad of Celite or a syringe filter to remove the solid Pd/Al₂O₃ catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 2-methylpentanoic acid.
3.3 Product Analysis and Characterization
-
Rationale: Direct analysis of the chiral carboxylic acid can be challenging. Derivatization to a more volatile and less polar ester (e.g., methyl ester using diazomethane or TMS-diazomethane) is a standard and reliable method to facilitate analysis by chiral gas chromatography.[8]
-
Conversion Analysis: Dissolve a small aliquot of the crude product in CDCl₃. Analyze by ¹H NMR spectroscopy. The disappearance of the vinyl proton signal of the starting material and the appearance of the aliphatic proton signals of the product can be used to calculate the conversion.
-
Derivatization to Methyl Ester: (Use appropriate safety precautions for diazomethane). Dissolve a portion of the crude product in diethyl ether. Add a solution of diazomethane in ether dropwise until a persistent yellow color is observed. Quench any excess diazomethane with a drop of acetic acid.
-
Enantiomeric Excess (ee) Determination: Analyze the resulting methyl 2-methylpentanoate by chiral gas chromatography (e.g., using a Cyclodex-B or similar chiral column). The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.[9]
Data Interpretation & Expected Results
The effectiveness of the catalytic system is evaluated based on conversion and enantiomeric excess. The following table summarizes typical results found in the literature for similar systems.
| Catalyst System | Modifier | Solvent | Pressure (bar) | Temp (°C) | Conversion (%) | ee (%) | Product Config. | Reference |
| 5% Pd/Al₂O₃ | Cinchonidine | Methanol | 20 | 25 | >99 | ~60-75 | (R) | [5] |
| 5% Pd/γ-Al₂O₃ | Cinchonidine | Dichloromethane | 8 | 25 | ~95 | ~55 | (R) | [5] |
| 5% Pd/Al₂O₃ | Cinchonidine | 1,4-Dioxane | 20 | 25 | >99 | ~70 | (R) | [5] |
Troubleshooting:
-
Low Conversion:
-
Cause: Catalyst poisoning (e.g., by sulfur compounds), insufficient hydrogen pressure, or low temperature.
-
Solution: Ensure high-purity reagents and solvents. Check for leaks in the reactor. Increase reaction time, temperature, or pressure.
-
-
Low Enantioselectivity (ee):
-
Cause: Incorrect modifier-to-substrate ratio, unsuitable solvent, or reaction temperature is too high.
-
Solution: Optimize the amount of chiral modifier. Screen different solvents. Decrease the reaction temperature. Ensure the modifier and substrate are of high purity.
-
-
Inconsistent Results:
-
Cause: Variations in catalyst batch, modifier purity, or incomplete removal of oxygen from the reactor.
-
Solution: Use a consistent source for catalyst and modifier. Ensure the purging protocol is followed rigorously.
-
Safety Precautions
-
High-Pressure Hydrogen: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, behind a safety shield. The reactor must be properly rated for the intended pressure and temperature. Always check for leaks before heating.
-
Palladium Catalysts: Palladium on activated supports (like alumina or carbon) can be pyrophoric, especially after use when dry and saturated with hydrogen. Do not allow the used, dry catalyst to be exposed to air. Quench the filtered catalyst carefully under an inert atmosphere or with water.
-
Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. If using diazomethane for derivatization, be aware that it is explosive and highly toxic; it should only be handled by trained personnel using specialized glassware and in a dedicated fume hood.
Conclusion
The asymmetric hydrogenation of this compound using palladium catalysts is a viable and effective method for producing chiral 2-methylpentanoic acid. Heterogeneous systems modified with cinchona alkaloids, in particular, offer a practical and scalable approach. By carefully controlling key experimental parameters such as the choice of chiral modifier, solvent, pressure, and temperature, researchers can achieve high levels of conversion and enantioselectivity. The protocols and insights provided in this guide offer a solid foundation for the successful implementation and optimization of this important chemical transformation.
References
- 1. Chiral Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 2. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 3. Homogeneous palladium-catalyzed asymmetric hydrogenation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. collaborate.umb.edu [collaborate.umb.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of enantiomeric excess [ch.ic.ac.uk]
- 9. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Methyl-2-pentenoic Acid as a Versatile Starting Material in Organic Synthesis
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of 2-methyl-2-pentenoic acid. It moves beyond its well-established role in the flavor and fragrance industry to explore its application as a versatile starting material in organic synthesis. We will delve into the core reactivity of its α,β-unsaturated carboxylic acid scaffold and provide field-proven insights and step-by-step protocols for key transformations, including esterification, selective reductions, and conjugate additions.
Overview and Strategic Value
This compound, also known by trade names such as Strawberriff®, is a methyl-branched unsaturated fatty acid.[1] While naturally found in strawberries and blueberries, contributing to their characteristic aroma, its true value in a synthetic context lies in the dual reactivity of its molecular architecture.[2][3] The molecule possesses two primary reactive sites: the carboxylic acid group and the conjugated carbon-carbon double bond. This bifunctionality allows for a range of selective transformations, making it a valuable and cost-effective C6 building block for constructing more complex molecular frameworks in pharmaceuticals, agrochemicals, and specialty polymers.[4]
Physicochemical & Safety Data
A thorough understanding of the physical properties and hazards is critical before any synthetic work. This compound is a corrosive material that can cause severe skin burns and eye damage and must be handled with appropriate personal protective equipment (PPE).[1][5]
| Property | Value | Reference |
| CAS Number | 3142-72-1; 16957-70-3 (trans-isomer) | --INVALID-LINK-- |
| Molecular Formula | C₆H₁₀O₂ | --INVALID-LINK-- |
| Molecular Weight | 114.14 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid or solid | --INVALID-LINK-- |
| Boiling Point | 227-228 °C | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents, moderate in water | --INVALID-LINK-- |
| GHS Hazard | H314: Causes severe skin burns and eye damage | --INVALID-LINK-- |
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is governed by the interplay between its functional groups. The α,β-unsaturation creates a conjugated system that activates the β-carbon for nucleophilic attack (conjugate addition). The carboxylic acid can undergo classic transformations like esterification, reduction, or conversion to an acid chloride. The methyl group at the C2 position provides steric hindrance that can influence the stereochemical outcome of reactions at the double bond.
References
- 1. sites.nvcc.edu [sites.nvcc.edu]
- 2. CN103539655A - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Heterogeneous asymmetric reactions: Part 17. Asymmetric hydrogenation of this compound over cinchona modified Pd/Al2O3 catalysts | Semantic Scholar [semanticscholar.org]
- 5. This compound | Chemical Bull Pvt. Ltd. [chemicalbull.com]
Application Notes and Protocols for Michael Addition Reactions Involving 2-Methyl-2-pentenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This document provides a comprehensive technical guide to the Michael addition reaction utilizing 2-Methyl-2-pentenoic acid as the electrophilic substrate. The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, offers a powerful strategy for the synthesis of complex molecules, particularly in the realm of pharmaceutical development.[1] This guide will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols for its execution with various nucleophiles, and discuss its applications in the synthesis of biologically active compounds. The content is structured to provide both a theoretical understanding and practical, actionable insights for laboratory application.
Introduction: The Significance of Michael Additions with this compound
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael reaction, is a fundamental transformation in organic synthesis.[1][2] this compound, a trisubstituted α,β-unsaturated carboxylic acid, presents a unique Michael acceptor. The presence of the methyl group at the α-position and the ethyl group at the β-position introduces steric hindrance that influences the reactivity and stereoselectivity of the addition.
The products of Michael additions to this compound, namely 3-substituted-2-methylpentanoic acid derivatives, are valuable chiral building blocks. These structures are found in a variety of biologically active molecules and natural products. Consequently, the development of efficient and stereoselective methods for their synthesis is of significant interest to the drug development community.
Reaction Mechanism and Stereoselectivity
The Michael addition proceeds via the nucleophilic attack at the β-carbon of the α,β-unsaturated system.[2] In the case of this compound, the reaction is typically facilitated by a base, which can either deprotonate the nucleophile or activate the carboxylic acid.
The general mechanism can be visualized as follows:
-
Activation/Deprotonation: A base deprotonates the nucleophile (e.g., a thiol or a carbon acid) to generate a more potent nucleophile. Alternatively, the base can interact with the carboxylic acid moiety, increasing the electrophilicity of the β-carbon.
-
Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon of this compound, leading to the formation of a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is protonated, typically by the conjugate acid of the base or upon aqueous workup, to yield the final 3-substituted-2-methylpentanoic acid product.
Figure 1: General mechanism of the Michael addition reaction.
Stereoselectivity
The creation of a new stereocenter at the β-carbon makes stereoselectivity a critical consideration. The use of chiral catalysts, such as chiral amines or thioureas, can induce facial selectivity in the nucleophilic attack, leading to the formation of one enantiomer in excess. The steric hindrance of the trisubstituted alkene in this compound can play a significant role in achieving high levels of stereocontrol.
Experimental Protocols
The following protocols are provided as a starting point for conducting Michael addition reactions with this compound. Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) may be necessary for specific nucleophiles.
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used when specified, particularly in organocatalyzed reactions.
-
Inert Atmosphere: Reactions sensitive to air or moisture should be performed under an inert atmosphere of nitrogen or argon.
-
Monitoring the Reaction: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Protocol 1: Thia-Michael Addition of Thiols
This protocol describes the addition of a thiol to this compound using a base catalyst. Thia-Michael additions are generally efficient and proceed under mild conditions.
Materials and Reagents:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Base (e.g., triethylamine (Et₃N), DBU)
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of this compound (1.0 mmol) in the chosen solvent (5 mL) in a round-bottom flask, add the thiol (1.2 mmol).
-
Add the base (e.g., Et₃N, 1.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied.
-
Upon completion, quench the reaction by adding 1 M HCl (10 mL).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-thio-2-methylpentanoic acid.
Protocol 2: Aza-Michael Addition of Amines
This protocol outlines the conjugate addition of an amine to this compound. These reactions can sometimes be slower than thia-Michael additions and may require a catalyst.
Materials and Reagents:
-
This compound
-
Amine (e.g., benzylamine, morpholine)
-
Catalyst (optional, e.g., a Lewis acid like ZnCl₂)
-
Solvent (e.g., acetonitrile, ethanol)
-
Saturated aqueous sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in the chosen solvent (5 mL).
-
Add the amine (1.1 mmol) to the solution.
-
If using a catalyst, add it at this stage (e.g., ZnCl₂, 10 mol%).
-
Stir the reaction mixture at room temperature or heat as necessary, monitoring by TLC.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the 3-amino-2-methylpentanoic acid derivative.
Protocol 3: Organocatalyzed Asymmetric Michael Addition of Carbon Nucleophiles
This protocol describes an enantioselective Michael addition of a carbon nucleophile (e.g., diethyl malonate) to this compound using a chiral organocatalyst.
Materials and Reagents:
-
This compound
-
Diethyl malonate
-
Chiral organocatalyst (e.g., a chiral primary amine or a thiourea-based catalyst)
-
Base (if required by the catalyst, e.g., a weak organic base)
-
Anhydrous solvent (e.g., toluene, chloroform)
-
Aqueous ammonium chloride solution
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the chiral organocatalyst (e.g., 10-20 mol%) in the anhydrous solvent (3 mL) under an inert atmosphere, add this compound (1.0 mmol).
-
Add diethyl malonate (1.5 mmol) and the base (if necessary).
-
Stir the reaction at the specified temperature (which may range from -20 °C to room temperature depending on the catalyst) and monitor by TLC or HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.
Figure 2: A generalized experimental workflow for Michael addition reactions.
Applications in Drug Development
The 3-substituted-2-methylpentanoic acid scaffold is a key structural motif in various pharmacologically active compounds. The ability to introduce a wide range of substituents at the β-position through Michael addition allows for the generation of diverse molecular libraries for drug screening.
For instance, β-amino acids are important components of peptidomimetics and have been incorporated into drugs with various therapeutic applications. The asymmetric synthesis of β-amino acids via aza-Michael addition to substrates like this compound is a highly valuable synthetic strategy.
Summary of Reaction Parameters
The following table summarizes typical reaction parameters for Michael additions to α,β-unsaturated carboxylic acids, which can be adapted for this compound.
| Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Thiols | Et₃N | DCM | Room Temp | 80-95 | [3] |
| Amines | None or Lewis Acid | Acetonitrile | 25-60 | 60-90 | [4] |
| Malonates | Chiral Amine | Toluene | 0 - Room Temp | 70-90 | [5] |
| Nitroalkanes | Chiral Thiourea | Chloroform | -10 - Room Temp | 75-95 | [1] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficiently active nucleophile or catalyst. Steric hindrance of the substrate. | Increase reaction temperature. Use a stronger base or a more active catalyst. Increase reaction time. |
| Formation of side products | 1,2-addition to the carbonyl group. Polymerization of the starting material. | Use a "softer" nucleophile.[6] Employ milder reaction conditions. |
| Low enantioselectivity (in asymmetric reactions) | Inappropriate catalyst or reaction conditions. Racemization of the product. | Screen different chiral catalysts and solvents. Lower the reaction temperature. |
| Difficult purification | Similar polarity of starting material and product. | Optimize chromatography conditions (eluent system). Consider derivatization to facilitate separation. |
References
- 1. Michael Addition [organic-chemistry.org]
- 2. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 6. [Asymmetric Hetero-Michael Additions to α,β-Unsaturated Carboxylic Acids by Multifunctional Boronic Acid Catalysts] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-Methyl-2-pentenoic Acid in the Synthesis of Specialty Polymers
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Methyl-2-pentenoic acid in the synthesis of specialty polymers. We delve into the unique chemical characteristics of this monomer and present detailed protocols for its incorporation into polymer chains using modern controlled polymerization techniques. The causality behind experimental choices, methods for self-validation, and the influence of the monomer on final polymer properties are discussed in detail.
Introduction: The Case for this compound
This compound, also known as strawberry acid, is an α,β-unsaturated carboxylic acid with a branched structure.[1] While traditionally utilized in the flavor and fragrance industries[2][3][4], its molecular architecture presents compelling opportunities for polymer chemistry. The combination of a reactive vinyl group, a carboxylic acid functionality, and a methyl branch along the backbone makes it a valuable monomer for designing specialty polymers with tailored properties.[2]
The key structural features that make this compound a strategic choice for polymer synthesis are:
-
The α,β-Unsaturated System: The double bond is activated by the adjacent carboxyl group, making it susceptible to various polymerization methods, particularly radical and anionic chain-growth reactions.[1][2]
-
The Carboxylic Acid Group: This polar functional group can enhance adhesion, improve solubility in polar solvents, and provide a reactive handle for post-polymerization modification or for creating pH-responsive materials.
-
The Methyl Branch: The methyl group at the α-position influences the steric environment of the propagating center, which can affect polymerization kinetics and the physical properties of the resulting polymer, such as its glass transition temperature (Tg) and chain flexibility.
This guide will focus on leveraging these features through controlled radical and anionic polymerization methodologies to create well-defined functional polymers.
Physicochemical Properties & Safety Considerations
A thorough understanding of the monomer's properties is critical for successful polymerization and safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₂ | [1][3] |
| Molecular Weight | 114.14 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid/solid | [1][5] |
| Boiling Point | 123-125 °C (at 30 mmHg) | [5][6] |
| Melting Point | 26-28 °C | [5] |
| Solubility | Soluble in organic solvents; moderately soluble in water. | [1][5] |
| Synonyms | (E)-2-methylpent-2-enoic acid, Strawberry Acid | [1][7] |
Safety Profile: this compound is classified as corrosive. It can cause severe skin burns and eye damage.[3][4][5] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[1][4]
Application Protocol I: Synthesis of Functional Copolymers via RAFT Polymerization
Controlled radical polymerization (CRP) techniques are ideal for synthesizing polymers with predetermined molecular weights and narrow polydispersity.[8] Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is particularly well-suited as it tolerates a wide range of functional groups, including carboxylic acids.[8] This protocol describes the synthesis of a random copolymer of this compound (MPA) and Butyl Acrylate (BA).
Scientific Principle (The "Why")
The goal is to create a well-defined copolymer where the MPA units provide functionality (e.g., for adhesion or pH-responsiveness) and the BA units impart flexibility and hydrophobicity.
-
Why RAFT? Unlike some other CRP methods like ATRP where the acidic monomer can coordinate with and deactivate the metal catalyst, RAFT is a metal-free system that is robust in the presence of acids.[8] This allows for the direct polymerization of MPA without the need for protection-deprotection steps.
-
Choice of RAFT Agent: A trithiocarbonate-based chain transfer agent (CTA) like 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) is chosen for its effectiveness in controlling the polymerization of both acrylates and related monomers.
-
Choice of Initiator: Azobisisobutyronitrile (AIBN) is a standard thermal initiator that provides a controlled source of radicals upon heating. The ratio of CTA to initiator is crucial for maintaining the "living" character of the polymerization.
Experimental Workflow Diagram
Caption: Workflow for RAFT copolymerization of this compound.
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (MPA, 1.14 g, 10 mmol), Butyl Acrylate (BA, 5.13 g, 40 mmol), DDMAT (RAFT agent, 73 mg, 0.2 mmol), and AIBN (initiator, 6.6 mg, 0.04 mmol).
-
Solvent Addition: Add 15 mL of 1,4-dioxane to dissolve the reagents. The target degree of polymerization is 250.
-
Deoxygenation: Seal the flask. Subject the mixture to three cycles of freeze-pump-thaw to remove dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon). Place the flask in a preheated oil bath at 70°C and stir for 12 hours.
-
Termination: To quench the reaction, remove the flask from the oil bath, cool it in an ice bath, and expose the solution to air.
-
Purification: Concentrate the polymer solution under reduced pressure to about half its volume. Slowly drip the viscous solution into a beaker containing 400 mL of cold methanol while stirring vigorously. The polymer will precipitate.
-
Isolation: Allow the precipitate to settle. Decant the methanol and collect the polymer by filtration. Wash the polymer with fresh cold methanol.
-
Drying: Dry the resulting polymer in a vacuum oven at 40°C overnight to a constant weight.
-
Characterization (Self-Validation):
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI or Đ) using Gel Permeation Chromatography (GPC).
-
Determine the copolymer composition by dissolving a sample in CDCl₃ and analyzing it via ¹H NMR spectroscopy.
-
Expected Results & Data
The RAFT process should yield a polymer with a molecular weight close to the theoretical value and a narrow polydispersity, indicating a controlled polymerization.
Table 2: Representative Characterization Data for P(MPA-co-BA)
| Parameter | Theoretical Value | Expected Experimental Value |
| Mn ( g/mol ) | ~26,000 | 23,000 - 28,000 |
| Polydispersity (PDI/Đ) | N/A | < 1.25 |
| MPA incorporation (%) | 20% | 18 - 22% (via ¹H NMR) |
Application Protocol II: Anionic Polymerization of a Protected Monomer
Anionic polymerization offers a route to highly uniform polymers and complex architectures like block copolymers.[9] However, the acidic proton of the carboxylic group in MPA is incompatible with the highly basic carbanionic propagating species, as it would cause immediate termination.
Scientific Principle (The "Why")
To overcome this challenge, a protection-polymerization-deprotection strategy is necessary.
-
Why Protection is Mandatory: Anionic initiators like sec-butyllithium are strong bases that would deprotonate the carboxylic acid of MPA instead of initiating polymerization at the double bond.[10]
-
Choice of Protecting Group: The tert-butyl ester of MPA is an excellent choice. It is synthesized from MPA, is stable to the anionic polymerization conditions, and can be cleanly removed via acid-catalyzed hydrolysis without damaging the polymer backbone.
-
Polymerization and Deprotection: The protected monomer, tert-butyl 2-methyl-2-pentenoate (tBMPA), can be polymerized anionically. The resulting poly(tBMPA) is then treated with an acid like trifluoroacetic acid (TFA) to hydrolyze the tert-butyl esters, yielding the final poly(this compound) homopolymer.
Synthetic Scheme Diagram
Caption: Protection-polymerization-deprotection strategy for anionic synthesis.
Detailed Step-by-Step Protocol
Part A: Synthesis of tert-butyl 2-methyl-2-pentenoate (tBMPA)
-
Dissolve this compound (11.4 g, 100 mmol) in 200 mL of dichloromethane (DCM).
-
Add tert-butanol (11.1 g, 150 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.61 g, 5 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC, 22.7 g, 110 mmol) in 50 mL of DCM.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter off the dicyclohexylurea byproduct. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by vacuum distillation to obtain pure tBMPA.
Part B: Anionic Polymerization of tBMPA
-
Reactor Setup: A bake-dried Schlenk flask is charged with purified, anhydrous tetrahydrofuran (THF, 100 mL) and cooled to -78°C (dry ice/acetone bath).
-
Monomer Addition: Add purified tBMPA (8.5 g, 50 mmol) to the cold THF via syringe.
-
Initiation: Add sec-butyllithium (s-BuLi, 0.71 mL of 1.4 M solution in cyclohexane, 1.0 mmol) dropwise until a faint persistent color is observed, then add the full amount to initiate polymerization. The solution should turn a characteristic color indicating the presence of propagating anions.
-
Polymerization: Allow the reaction to proceed at -78°C for 2 hours.
-
Termination: Quench the polymerization by adding a small amount of degassed methanol.
-
Isolation: Warm the solution to room temperature and precipitate the polymer into a 10:1 mixture of methanol/water. Filter and dry the poly(tBMPA) under vacuum.
Part C: Deprotection to Poly(MPA)
-
Dissolve the dried poly(tBMPA) in dichloromethane (DCM).
-
Add a 5-fold molar excess of trifluoroacetic acid (TFA) relative to the ester repeat units.
-
Stir at room temperature for 12 hours.
-
Remove the solvent and excess TFA by rotary evaporation.
-
Redissolve the residue in a minimal amount of methanol and precipitate into a large volume of cold diethyl ether.
-
Filter and dry the final poly(this compound) under vacuum.
Conclusion
This compound is a highly versatile monomer for creating specialty polymers. Its successful incorporation requires a thoughtful selection of polymerization techniques. Controlled radical methods like RAFT allow for its direct copolymerization, yielding functional materials with excellent control over their architecture.[11][12] For creating highly uniform homopolymers or block copolymers, a protection-deprotection strategy in conjunction with anionic polymerization is an effective, albeit more synthetically intensive, approach.[9] The resulting polymers, rich in carboxylic acid functionality and possessing a unique backbone structure, are promising candidates for advanced applications in coatings, adhesives, and biomedical materials.[2]
References
- 1. CAS 3142-72-1: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C6H10O2 | CID 5365909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. aurochemicals.com [aurochemicals.com]
- 6. This compound CAS#: 3142-72-1 [amp.chemicalbook.com]
- 7. De Monchy Aromatics this compound [demonchyaromatics.com]
- 8. researchgate.net [researchgate.net]
- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 10. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. escholarship.org [escholarship.org]
Application Note: Robust Derivatization Strategies for the GC-MS Analysis of 2-Methyl-2-pentenoic Acid
Abstract
This application note provides a comprehensive technical guide for the derivatization of 2-Methyl-2-pentenoic acid, a short-chain unsaturated carboxylic acid, for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of polar analytes like carboxylic acids is often hampered by poor chromatographic performance, including severe peak tailing and low volatility.[1][2][3] This guide details two field-proven derivatization protocols: silylation to form a trimethylsilyl (TMS) ester using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and alkylation to form a pentafluorobenzyl (PFB) ester using Pentafluorobenzyl Bromide (PFBBr). We will explore the causality behind methodological choices, provide detailed step-by-step protocols, and present typical GC-MS parameters to empower researchers, scientists, and drug development professionals to achieve reliable and reproducible quantification.
The Imperative for Derivatization in Carboxylic Acid Analysis
The analysis of free carboxylic acids by GC-MS presents significant challenges rooted in the physicochemical properties of the carboxyl functional group (-COOH).
-
High Polarity & Active Hydrogen: The presence of the hydroxyl moiety and the ability to form hydrogen bonds make short-chain carboxylic acids like this compound highly polar. This polarity leads to undesirable interactions with the GC column's stationary phase, resulting in non-symmetrical, tailing peaks.[1]
-
Low Volatility: Strong intermolecular hydrogen bonding increases the boiling point of these acids, making them insufficiently volatile for efficient transport through the GC system.[2] This can lead to late-eluting peaks, poor sensitivity, and analyte loss within the system.
Derivatization is a chemical modification process that addresses these issues by converting the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group, such as an ester.[4][5][6] This transformation is critical for achieving sharp, symmetrical chromatographic peaks and enhancing detection sensitivity.[3][7]
Comparative Analysis of Derivatization Strategies
While several methods exist for derivatizing carboxylic acids, silylation and specific types of alkylation (esterification) are the most common and reliable choices for GC-MS applications. The selection of a reagent depends on the analytical objective, required sensitivity, and sample matrix.
| Strategy | Reagent(s) | Derivative Type | Typical Conditions | Advantages | Disadvantages |
| Silylation | BSTFA (+ 1% TMCS) | Trimethylsilyl (TMS) Ester | 60-75°C, 30-60 min[1] | Versatile, rapid, quantitative reaction; volatile byproducts do not interfere with chromatography.[4][5] | Derivatives are moisture-sensitive and can hydrolyze back to the parent acid.[4] |
| Alkylation | PFBBr + Base | Pentafluorobenzyl (PFB) Ester | 60°C, 60 min[8] | Forms highly stable derivatives; excellent for trace analysis due to high Electron Capture Detector (ECD) response and selective MS fragmentation.[9][10] | Reagent is a strong lachrymator; may require extraction steps to remove excess reagent and catalyst.[5][10] |
| Alkylation | BF₃-Methanol | Fatty Acid Methyl Ester (FAME) | 50-60°C, 60 min[1] | Well-established, reliable method for creating simple methyl esters.[7] | BF₃ is highly toxic; reaction may not be suitable for all unsaturated compounds due to potential side reactions under harsh conditions.[7] |
For the purposes of this guide, we will focus on silylation with BSTFA as a robust, general-purpose method and alkylation with PFBBr for applications demanding high sensitivity.
Protocol 1: Silylation using BSTFA with TMCS Catalyst
4.1 Principle of Silylation Silylation is the replacement of an active hydrogen atom with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful TMS donor that reacts with the acidic proton of the carboxylic acid to form a volatile and thermally stable TMS ester.[4] The addition of a catalyst, such as 1% Trimethylchlorosilane (TMCS), is highly recommended to increase the reactivity of the silylating reagent and ensure complete derivatization, especially for sterically hindered compounds.[5] The byproducts of the BSTFA reaction are neutral and highly volatile, minimizing chromatographic interference.[4]
4.2 Silylation Workflow Diagram
Caption: Silylation workflow using BSTFA + 1% TMCS.
4.3 Experimental Protocol
Reagents & Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (derivatization grade)
-
Hexane (GC grade)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas stream evaporator
-
Microsyringes
Procedure:
-
Sample Preparation: Accurately transfer an aliquot of the sample containing approximately 1 mg of this compound into a 2 mL reaction vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen. Causality: The presence of water or protic solvents will consume the silylating reagent and hydrolyze the TMS derivative, leading to incomplete reactions and inaccurate results.
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the dried residue. Add 100 µL of BSTFA + 1% TMCS to the vial. A significant molar excess of the derivatizing reagent is crucial to drive the reaction equilibrium towards the product.[4]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes. Causality: Heating provides the necessary activation energy to ensure a rapid and complete reaction.
-
Analysis: After heating, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS. If needed, the sample can be diluted with hexane prior to analysis.
-
Quality Control: Prepare a reagent blank (all components except the analyte) and a derivatized standard to verify the reaction's success and check for background contamination.
Protocol 2: Alkylation using Pentafluorobenzyl Bromide (PFBBr)
5.1 Principle of PFB Esterification This alkylation method converts the carboxylic acid into its corresponding pentafluorobenzyl (PFB) ester. The reaction is typically performed under basic conditions, where a base deprotonates the carboxylic acid to form a carboxylate anion. This anion then acts as a nucleophile, attacking the electrophilic benzyl carbon of PFBBr to form the ester.[9][10] The resulting PFB derivative is not only thermally stable but also highly responsive to electron-capture negative ionization, and it produces a characteristic, high-abundance fragment ion ([PFB]⁺, m/z 181) under electron impact ionization, making it ideal for selective and sensitive quantification.[8][10]
5.2 PFBBr Esterification Workflow Diagram
References
- 1. Blogs | Restek [discover.restek.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. gcms.cz [gcms.cz]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Synthesis of 2-Methyl-2-pentenoic Acid via Reppe Carbonylation
Foreword: The Strategic Value of Reppe Chemistry in Modern Synthesis
The synthesis of α,β-unsaturated carboxylic acids, such as 2-Methyl-2-pentenoic acid (commonly known as strawberry acid), is of significant interest in the flavor, fragrance, and pharmaceutical industries.[1][2][3] While classical methods like aldol condensation followed by oxidation are prevalent, they often involve multiple steps and stoichiometric reagents.[2][4] Reppe chemistry, pioneered by Walter Julius Reppe, offers a more elegant and atom-efficient alternative through the catalytic carbonylation of unsaturated hydrocarbons.[5][6][7]
This document provides a detailed guide to a specific application of Reppe synthesis: the production of this compound from piperylene (1,3-pentadiene). This method proceeds in two key stages: a rhodium-catalyzed carbonylation to form an intermediate mixture, followed by an acid-catalyzed isomerization to yield the desired thermodynamically stable trans-isomer.[1][8][9] We will explore the mechanistic underpinnings, provide a robust experimental protocol, and discuss critical parameters for process optimization.
Part 1: Mechanistic Insights and Strategic Considerations
The Reppe carbonylation is a powerful transformation that utilizes a transition metal catalyst to insert carbon monoxide into an organic substrate.[10][11][12] In this specific synthesis, the reaction leverages readily available piperylene, a byproduct of ethylene production, as the starting material.
The Two-Stage Reaction Pathway
The overall synthesis is best understood as a two-part process:
-
Carbonylation: Piperylene, carbon monoxide, and water react in the presence of a rhodium-phosphine catalyst system. This step is not a direct conversion but yields a mixture of cis- and trans-2-methyl-3-pentenoic acid isomers.[1][9]
-
Isomerization: The intermediate mixture is then treated with an acid catalyst, which facilitates the migration of the double bond into conjugation with the carboxyl group, yielding the more stable trans-2-methyl-2-pentenoic acid.[1][8][9]
Caption: Overall two-stage workflow for the synthesis.
The Role of the Catalyst System
The choice of catalyst is critical for achieving high conversion and selectivity in the initial carbonylation step.
-
Metal Center (Rhodium): Rhodium-based catalysts, particularly dinuclear complexes like Dichlorotetracarbonyldirhodium(I) (Rh₂(CO)₄Cl₂), are highly effective.[1] Rhodium exhibits excellent activity for carbonylation reactions under relatively mild conditions compared to other group VIII metals.[8]
-
Ligands (Phosphines): Organic phosphine ligands are essential components. They coordinate to the rhodium center, modifying its electronic properties and steric environment. This influences the catalyst's stability, activity, and selectivity, preventing the formation of inactive rhodium species and guiding the regioselectivity of the carbonylation.
-
Catalytic Cycle Rationale: The reaction proceeds via a well-established catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination steps. The phosphine-modified rhodium center facilitates the coordination of both piperylene and carbon monoxide, leading to the formation of a rhodium-acyl intermediate which is then hydrolyzed to release the carboxylic acid product and regenerate the active catalyst.
Part 2: Experimental Protocols
Safety Precaution: This procedure involves the use of carbon monoxide, a highly toxic and flammable gas, and requires a high-pressure reactor. All operations must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Carbonylation of Piperylene
Materials:
-
Piperylene (1,3-pentadiene), ≥95%
-
Dichlorotetracarbonyldirhodium(I) [Rh₂(CO)₄Cl₂]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Deionized Water
-
Toluene or other suitable inert solvent
-
Carbon Monoxide (CO), high purity
-
Nitrogen (N₂), high purity
Equipment:
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller
-
Gas lines and regulators for CO and N₂
-
Schlenk line or glovebox for handling air-sensitive catalyst
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry. Seal the reactor and purge thoroughly with nitrogen for at least 15-20 minutes to create an inert atmosphere.
-
Charging the Reactor: Under a positive pressure of nitrogen, charge the reactor with the solvent (e.g., toluene), piperylene, deionized water, the rhodium catalyst precursor (Rh₂(CO)₄Cl₂), and the phosphine ligand. A typical molar ratio might be Piperylene:Rh:PPh₃ = 1000:1:4.
-
Pressurization: Seal the reactor completely. Pressurize and vent with CO three times to replace the nitrogen atmosphere, then pressurize to the target pressure of 2.0-3.5 MPa.
-
Reaction: Begin vigorous stirring and heat the reactor to the target temperature of 90-140 °C.[1] Monitor the pressure gauge; a drop in pressure indicates CO consumption. Maintain the pressure by feeding more CO as needed.
-
Reaction Completion: Continue the reaction for 4-8 hours, or until CO uptake ceases.
-
Cooldown and Depressurization: Turn off the heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess CO in a fume hood. Purge the reactor with nitrogen before opening.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic and aqueous layers. The product, a mixture of 2-methyl-3-pentenoic acid isomers, will be in the organic layer. The solvent can be removed under reduced pressure to yield the crude intermediate.
Protocol 2: Isomerization to this compound
Materials:
-
Crude 2-methyl-3-pentenoic acid isomer mixture (from Protocol 1)
-
Zinc chloride (ZnCl₂), anhydrous
-
Glacial Acetic Acid
-
Distilled Water
-
Diethyl ether or other extraction solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In the round-bottom flask, dissolve the crude 2-methyl-3-pentenoic acid mixture in glacial acetic acid. Add the acid catalyst, such as zinc chloride.[9]
-
Isomerization: Heat the mixture to reflux (approximately 110-120 °C) with stirring. Monitor the reaction progress by taking small aliquots and analyzing them by GC or ¹H NMR to observe the disappearance of the intermediate and the appearance of the conjugated product. The reaction is typically complete within 2-4 hours.
-
Cooldown and Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing cold distilled water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash successively with distilled water and then with brine to remove residual acetic acid and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain the final product, trans-2-methyl-2-pentenoic acid, as a colorless to pale yellow liquid.[3]
Part 3: Data Summary and Optimization
The efficiency of this synthesis is highly dependent on the reaction parameters. The following table summarizes typical conditions and expected outcomes based on available literature.
| Parameter | Stage 1: Carbonylation | Stage 2: Isomerization | Rationale & Optimization Notes |
| Catalyst | Rh₂(CO)₄Cl₂ / PPh₃ | ZnCl₂ in Acetic Acid | Rhodium offers high activity.[1] The phosphine ligand is crucial for stability and selectivity. Other acid catalysts like Nafion-H can also be explored for isomerization.[8] |
| Temperature | 90 - 140 °C[1] | 110 - 120 °C | Higher temperatures in Stage 1 increase reaction rate but may lead to catalyst decomposition or side reactions. Stage 2 requires heat to overcome the activation barrier for double bond migration. |
| CO Pressure | 2.0 - 3.5 MPa[1] | N/A | Sufficient CO partial pressure is required to drive the carbonylation forward and maintain catalyst stability. |
| Reaction Time | 4 - 8 hours | 2 - 4 hours | Monitor by CO uptake (Stage 1) or GC/NMR analysis (Stage 2) to determine the optimal endpoint and avoid byproduct formation. |
| Expected Yield | >90% conversion | >95% conversion | Overall yield is dependent on efficient separation and purification. High selectivity for the trans-isomer is expected due to its thermodynamic stability. |
Part 4: Visualization of the Catalytic Pathway
The core of the Reppe synthesis is the catalytic cycle. The diagram below illustrates a plausible mechanism for the rhodium-catalyzed carbonylation of piperylene.
Caption: Plausible catalytic cycle for rhodium-catalyzed carbonylation.
References
- 1. This compound | High Purity RUO [benchchem.com]
- 2. CN102653510A - Production method of this compound - Google Patents [patents.google.com]
- 3. CAS 3142-72-1: this compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Walter Reppe - Wikipedia [en.wikipedia.org]
- 6. Reppe Chemistry [drugfuture.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound | Benchchem [benchchem.com]
- 9. CN113336637B - Synthesis method of trans-2-methyl-2-pentenoic acid - Google Patents [patents.google.com]
- 10. d-nb.info [d-nb.info]
- 11. prezi.com [prezi.com]
- 12. Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Guide to the Catalytic Oxidation of 2-Methyl-2-pentenal to 2-Methyl-2-pentenoic Acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic oxidation of 2-methyl-2-pentenal to 2-methyl-2-pentenoic acid. This document delves into the underlying chemical principles, offers detailed experimental protocols, and provides insights into data interpretation and troubleshooting, ensuring a robust and reproducible workflow.
Introduction: The Significance of this compound
This compound, an α,β-unsaturated carboxylic acid, is a valuable molecule in the synthesis of fine chemicals and pharmaceuticals.[1] It is particularly noted for its use as a fragrance ingredient, often associated with a strawberry-like aroma.[2][3] The efficient and selective synthesis of this compound is, therefore, of significant interest. A prevalent and industrially viable route involves a two-step process: the self-condensation of propanal to form the intermediate 2-methyl-2-pentenal, followed by the selective oxidation of this aldehyde to the desired carboxylic acid.[1][4]
This guide focuses on the second critical step: the catalytic oxidation of the aldehyde. We will explore a robust and environmentally conscious approach using a heterogeneous catalyst, which offers advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry.[5][6][7]
Principles of Catalytic Oxidation
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.[8][9] The general mechanism involves the formation of a hydrate intermediate when the aldehyde reacts with water, which is then oxidized.[10]
While various oxidizing agents can be employed, including stoichiometric reagents like chromic acid or potassium permanganate, catalytic methods are preferred for their sustainability.[6][8] Heterogeneous catalysis, in particular, simplifies product purification and minimizes waste by allowing for the easy separation of the catalyst from the reaction mixture.[7][11]
Supported gold nanoparticles have emerged as highly active and selective catalysts for the oxidation of aldehydes and alcohols.[12][13][14][15] The catalytic activity is often dependent on the particle size and the nature of the support material, which can influence the electronic properties of the gold nanoparticles.[14][16] For this application, we will focus on a protocol utilizing a supported gold catalyst, which provides high efficiency under mild reaction conditions.
Experimental Workflow Overview
The overall experimental workflow for the synthesis of this compound via catalytic oxidation of 2-methyl-2-pentenal is depicted below. This process begins with the preparation of the catalyst, followed by the oxidation reaction, and concludes with product isolation and characterization.
Figure 1: Experimental workflow for the catalytic oxidation of 2-methyl-2-pentenal.
Detailed Experimental Protocols
Protocol 1: Preparation of Au/TiO₂ Catalyst (Deposition-Precipitation Method)
This protocol describes the preparation of a highly active gold nanoparticle catalyst supported on titanium dioxide (TiO₂), a method adapted from established procedures.[16]
Materials:
-
Chloroauric acid (HAuCl₄)
-
Titanium dioxide (TiO₂, P25 or similar high surface area)
-
Sodium hydroxide (NaOH), 1 M solution
-
Deionized water
-
Beakers, magnetic stirrer, pH meter, hot plate, filtration apparatus, oven, and furnace.
Procedure:
-
Suspend TiO₂ (e.g., 5 g) in deionized water (200 mL) in a beaker and stir vigorously.
-
In a separate beaker, dissolve HAuCl₄ in deionized water to create a stock solution (e.g., to achieve a final 1 wt% Au loading on the TiO₂).
-
Add the HAuCl₄ solution to the TiO₂ suspension while stirring.
-
Slowly add 1 M NaOH solution dropwise to the mixture to adjust the pH to between 7 and 8. Monitor the pH carefully.
-
Age the suspension at 70°C for 1-2 hours with continuous stirring.
-
Allow the mixture to cool to room temperature, then filter the solid and wash thoroughly with deionized water until the filtrate is free of chloride ions (test with AgNO₃ solution).
-
Dry the resulting solid in an oven at 100-120°C overnight.
-
Calcine the dried powder in a furnace at 300-400°C for 4 hours in air.
-
The prepared Au/TiO₂ catalyst should be characterized by techniques such as Transmission Electron Microscopy (TEM) to determine the gold nanoparticle size and dispersion.
Protocol 2: Catalytic Oxidation of 2-Methyl-2-pentenal
This protocol details the oxidation reaction using the prepared Au/TiO₂ catalyst.
Materials and Equipment:
-
2-Methyl-2-pentenal
-
Au/TiO₂ catalyst (prepared as in Protocol 4.1)
-
Toluene (or another suitable solvent)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 1 M)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and heating mantle
-
Oxygen supply (balloon or gas inlet)
-
Separatory funnel, filtration apparatus
Reaction Setup and Procedure:
-
To a round-bottom flask, add 2-methyl-2-pentenal (e.g., 10 mmol), toluene (e.g., 50 mL), and the Au/TiO₂ catalyst (e.g., 1 mol% Au relative to the aldehyde).
-
Add an aqueous solution of NaOH (e.g., 1.2 equivalents). The base is crucial for the reaction mechanism.
-
Flush the flask with oxygen and maintain a positive pressure of oxygen using a balloon.
-
Heat the reaction mixture to 60-80°C with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
Work-up and Purification:
-
Filter the reaction mixture to recover the Au/TiO₂ catalyst. The catalyst can be washed with solvent, dried, and reused.
-
Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.
-
Wash the organic layer with water.
-
Combine the aqueous layers and acidify with 2 M HCl until the pH is approximately 2. The product, this compound, will precipitate or can be extracted.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by vacuum distillation or recrystallization.
Data Presentation and Expected Results
The efficiency of the catalytic oxidation can be evaluated based on the conversion of the starting material and the selectivity for the desired product.
Table 1: Representative Data for Catalytic Oxidation
| Entry | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
| 1 | 1 mol% Au/TiO₂ | 60 | 6 | >99 | 95 | 94 |
| 2 | 1 mol% Au/TiO₂ | 80 | 4 | >99 | 92 | 91 |
| 3 | No Catalyst | 80 | 8 | <5 | - | - |
Conversion and selectivity are typically determined by GC analysis with an internal standard.
The final product, this compound, should be characterized to confirm its identity and purity.
-
¹H NMR: Expect signals corresponding to the ethyl group, the methyl group, the vinylic proton, and the carboxylic acid proton.
-
IR Spectroscopy: Look for a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a strong absorption for the C=O stretch (around 1680-1710 cm⁻¹).
Mechanistic Insights
The catalytic oxidation of aldehydes on gold surfaces is a complex process. The proposed mechanism involves the activation of both the aldehyde and oxygen on the catalyst surface.
Figure 2: Simplified reaction mechanism for aldehyde oxidation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Prepare a fresh batch of catalyst. Ensure proper calcination temperature. |
| Insufficient oxygen | Ensure a positive pressure of oxygen is maintained throughout the reaction. | |
| Low reaction temperature | Increase the reaction temperature within the recommended range. | |
| Low selectivity (side products) | Over-oxidation or side reactions | Reduce the reaction temperature or time. Check the purity of the starting material. |
| Catalyst deactivation | Consider catalyst regeneration or using a fresh batch. | |
| Difficulty in product isolation | Incomplete acidification | Ensure the pH is low enough to fully protonate the carboxylate. |
| Emulsion formation during extraction | Add brine (saturated NaCl solution) to help break the emulsion. |
Safety Considerations
-
2-Methyl-2-pentenal: Flammable liquid and vapor. Causes skin and eye irritation. Handle in a well-ventilated fume hood.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Suspected of damaging fertility or the unborn child. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydroxide and Hydrochloric Acid: Corrosive. Cause severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
-
Oxygen: Oxidizer. May intensify fire. Keep away from flammable materials.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Conclusion
The catalytic oxidation of 2-methyl-2-pentenal to this compound using a supported gold catalyst represents an efficient, selective, and sustainable synthetic route. The protocols and guidelines presented in this document are designed to enable researchers to successfully perform this transformation. By understanding the underlying principles and paying close attention to the experimental details, high yields of the desired product can be reliably achieved.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. CN103539655A - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. CN103613488A - Preparation method of 2-methyl-2-pentenal - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Examples of heterogeneous catalytic processes for fine chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. lianerossi.org [lianerossi.org]
- 7. mdpi.com [mdpi.com]
- 8. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 9. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. S David Jackson Research : HETEROGENEOUS CATALYSIS IN FINE CHEMICALS SYNTHESIS [chem.gla.ac.uk]
- 12. Frontiers | Supported Gold Nanoparticles as Catalysts for the Oxidation of Alcohols and Alkanes [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Role of 2-Methyl-2-pentenoic Acid as a Chiral Building Block
Abstract: This document provides a comprehensive technical guide on the application of 2-methyl-2-pentenoic acid as a versatile prochiral building block in asymmetric synthesis. We delve into the strategic importance of this α,β-unsaturated carboxylic acid, exploring methodologies for its conversion into valuable, enantiomerically enriched synthons. Detailed protocols for key transformations, such as heterogeneous asymmetric hydrogenation, are provided, with an emphasis on the mechanistic rationale behind experimental design. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage stereocontrolled reactions for the synthesis of complex chiral molecules.
Introduction: The Strategic Value of this compound
This compound, sometimes known as strawberry acid, is an α,β-unsaturated carboxylic acid that is a valuable precursor in organic synthesis.[1][2] While it finds use as a flavoring agent due to its fruity aroma, its true potential in advanced chemical synthesis lies in its structure: a prochiral olefin conjugated to a carboxyl group.[3][4][5] The trisubstituted double bond presents a significant challenge and opportunity for stereoselective transformations. The generation of a stereocenter at the α- or β-position can lead to highly valuable chiral building blocks, which are fundamental to the synthesis of pharmaceuticals and other biologically active compounds.[6]
The core utility of this compound stems from its ability to be transformed into chiral 2-methylpentanoic acid. The introduction of a stereocenter via asymmetric reduction of the double bond is a key strategy for accessing enantiopure materials from achiral starting points. This guide will focus on the principles and practical execution of such transformations.
Strategies for Inducing Chirality
The conversion of achiral this compound into a chiral molecule requires a method that can differentiate between the two prochiral faces of the C=C double bond. The primary strategies employed are catalytic asymmetric hydrogenation and the use of chiral auxiliaries.
Catalytic Asymmetric Hydrogenation
This is one of the most powerful and atom-economical methods for creating stereocenters.[7] The strategy involves using a heterogeneous or homogeneous catalyst system where a chiral ligand or modifier imparts stereochemical control over the hydrogenation process. In the case of this compound, heterogeneous catalysis using palladium supported on alumina (Pd/Al₂O₃) modified with a chiral amine, such as cinchonidine, is a well-documented and effective approach.[8]
The Causality Behind the Selectivity: The mechanism of enantioselection is based on the formation of a chiral environment on the surface of the metal catalyst.[9] The chiral modifier (cinchonidine) adsorbs onto the palladium surface. The substrate, this compound, then interacts with the modifier through hydrogen bonding or other non-covalent interactions. This interaction forces the substrate to adsorb onto the catalyst surface in a preferred orientation, exposing one of its two prochiral faces to the activated hydrogen, leading to the preferential formation of one enantiomer.[9]
Caption: Asymmetric Hydrogenation Workflow on a Modified Catalyst Surface.
Chiral Auxiliary-Mediated Synthesis
An alternative, classical strategy involves the temporary attachment of a chiral auxiliary to the carboxylic acid moiety.[10] This converts the prochiral substrate into a mixture of diastereomers, which can then undergo a diastereoselective reaction.
The Principle: The chiral auxiliary, an enantiomerically pure compound, is first coupled to this compound to form an amide or ester. The inherent chirality of the auxiliary directs subsequent reactions, such as conjugate addition or epoxidation, to one of the two faces of the double bond.[11] This is due to steric hindrance, where the auxiliary physically blocks one face, forcing the reagent to approach from the opposite, less hindered side. After the stereocenter is set, the auxiliary is cleaved and can often be recovered and reused.[10] Evans oxazolidinones and camphorsultam are well-known examples of effective chiral auxiliaries.[11][12]
Caption: General Workflow for Chiral Auxiliary-Mediated Synthesis.
Protocol: Heterogeneous Asymmetric Hydrogenation
This protocol details the asymmetric hydrogenation of trans-2-methyl-2-pentenoic acid using a cinchonidine-modified palladium on alumina catalyst. This method is a practical approach to generate enantiomerically enriched 2-methylpentanoic acid.[8]
Materials and Equipment
-
Substrate: trans-2-Methyl-2-pentenoic acid (CAS 16957-70-3)[13]
-
Catalyst: 1 wt% Pd/Al₂O₃
-
Chiral Modifier: Cinchonidine
-
Solvent: Dichloromethane (CH₂Cl₂), HPLC grade
-
Hydrogen Source: High-purity hydrogen gas (H₂)
-
Reaction Vessel: High-pressure autoclave or Parr hydrogenator equipped with a magnetic stirrer and temperature control
-
Analytical Equipment: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for determining enantiomeric excess (ee).
Experimental Procedure
Step 1: Catalyst Pre-treatment and Modifier Adsorption
-
Place the Pd/Al₂O₃ catalyst (e.g., 50 mg) into the autoclave vessel.
-
Add the chiral modifier, cinchonidine (e.g., 55 mg, ~1.5 equivalents relative to surface Pd atoms).
-
Add the solvent, dichloromethane (20 mL).
-
Seal the vessel, purge with nitrogen, and then stir the mixture for at least 2 hours at room temperature to ensure complete adsorption of the modifier onto the catalyst surface.
-
Rationale (Expertise): This pre-stirring step is critical for the formation of the chiral catalytic environment. Incomplete adsorption of the modifier will lead to hydrogenation on unmodified (achiral) sites, significantly lowering the enantioselectivity of the reaction.
-
Step 2: Hydrogenation Reaction
-
Dissolve trans-2-methyl-2-pentenoic acid (e.g., 1 mmol) in a minimal amount of dichloromethane and add it to the autoclave containing the modified catalyst.
-
Seal the reactor and purge thoroughly with nitrogen gas (3 cycles) followed by hydrogen gas (3 cycles).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20 bar).
-
Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Rationale (Trustworthiness): Consistent and vigorous stirring is essential in heterogeneous catalysis to overcome mass transfer limitations, ensuring that the substrate has continuous access to the active catalytic sites.
-
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite or a syringe filter (PTFE, 0.45 µm) to remove the heterogeneous catalyst.
-
Wash the catalyst pad with additional dichloromethane.
-
Remove the solvent from the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product, 2-methylpentanoic acid.
Step 4: Analysis of Enantiomeric Excess (ee)
-
The enantiomeric excess of the product must be determined using a chiral analytical method.
-
Derivatization: Convert the carboxylic acid product into a more volatile ester (e.g., methyl ester using diazomethane or TMSCl/Methanol) or amide for analysis by chiral GC.
-
Chiral GC/HPLC: Inject the derivatized sample onto a suitable chiral column (e.g., a cyclodextrin-based column for GC or a chiral stationary phase for HPLC) to separate the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] * 100, based on the integrated peak areas of the two enantiomers.
Data Summary and Optimization
The efficiency and selectivity of the hydrogenation are highly dependent on reaction parameters.
| Parameter | Condition | Typical Yield (%) | Typical ee (%) | Rationale for Choice |
| Solvent | Dichloromethane | >95% | ~60-75% | A non-polar solvent is often preferred as it can enhance the crucial interaction between the acid substrate and the amine modifier.[9] |
| Temperature | 25 °C | >95% | ~70% | Lower temperatures generally favor higher enantioselectivity by reducing thermal motion and promoting a more ordered transition state. |
| H₂ Pressure | 20 bar | >95% | ~70% | Sufficient pressure ensures a high concentration of active hydrogen species on the catalyst surface, promoting a reasonable reaction rate. |
| Modifier | Cinchonidine | >95% | ~70% | Cinchonidine is a widely used and effective modifier for the asymmetric hydrogenation of α,β-unsaturated acids on Pd catalysts. |
Applications in Target-Oriented Synthesis
The enantiomerically enriched 2-methylpentanoic acid obtained from these protocols is a valuable C6 chiral building block. It can be further elaborated into more complex structures found in natural products and pharmaceuticals.
Caption: Synthetic Elaboration of a Chiral Building Block.
The chiral acid can be reduced to the corresponding chiral alcohol, converted into a leaving group (halide or tosylate), and then used in nucleophilic substitution reactions to build larger carbon skeletons, all while retaining the crucial stereochemistry established in the hydrogenation step. This strategy is central to the efficient synthesis of complex molecules where stereochemical purity is paramount.
References
- 1. CN113336637B - Synthesis method of trans-2-methyl-2-pentenoic acid - Google Patents [patents.google.com]
- 2. CN103539655A - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. This compound | C6H10O2 | CID 5365909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound natural (US), 97.0 , FG 3142-72-1 [sigmaaldrich.com]
- 5. This compound [ventos.com]
- 6. This compound | 16957-70-3 | RAA95770 [biosynth.com]
- 7. wiley.com [wiley.com]
- 8. This compound | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Separation of 2-Methyl-2-pentenoic Acid Isomers
Welcome to the technical support guide for the separation of the cis and trans isomers of 2-Methyl-2-pentenoic acid. The cis (Z) isomer is commonly known as angelic acid, while the trans (E) isomer is known as tiglic acid.[1] These geometric isomers exhibit distinct physical and chemical properties due to their spatial arrangement, making their efficient separation crucial for applications in pharmaceuticals, fragrances, and flavorings.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers to common challenges, detailed protocols, and troubleshooting advice to ensure the successful separation and characterization of these isomers.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between angelic acid (cis) and tiglic acid (trans), and why are they important?
A1: Angelic and tiglic acids are geometric isomers of 2-methyl-2-butenoic acid, differing in the orientation of substituents around the carbon-carbon double bond.[1]
-
Angelic Acid (cis or Z-isomer): The carboxylic acid group and the higher-priority ethyl group are on the same side of the double bond.
-
Tiglic Acid (trans or E-isomer): These groups are on opposite sides of the double bond.[1]
This structural difference leads to significant variations in their physicochemical properties. Tiglic acid, the trans isomer, is thermodynamically more stable than angelic acid.[1] This stability difference is reflected in their melting points, boiling points, and acidity (pKa), which are critical parameters for designing separation protocols.[1] For instance, the lower melting point of angelic acid is a typical trait of cis isomers, which are often less symmetrical and exhibit weaker intermolecular forces.[1]
Comparative Physicochemical Properties
| Property | Angelic Acid (cis) | Tiglic Acid (trans) |
| Molar Mass | 100.12 g/mol | 100.12 g/mol |
| Melting Point | 45.5 °C[1] | 61-64 °C[1] |
| Boiling Point | 185 °C[1] | 198.5 °C[1] |
| pKa (at 25°C) | 4.30[1] | 5.02[1] |
| Appearance | Colorless monoclinic prisms[1] | White crystalline solid[1] |
| Odor | Pungent, sour[1][3] | Sweet, warm, spicy[1][2] |
Q2: What are the primary methods for separating a mixture of angelic and tiglic acids?
A2: The choice of separation method depends on the scale of the separation, the required purity, and the available equipment. The most common techniques are:
-
Fractional Crystallization: This method exploits the difference in melting points and solubilities between the two isomers. It is often used for larger-scale separations but may require multiple recrystallization steps to achieve high purity.
-
Chromatography (HPLC & GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical and preparative techniques that separate the isomers based on their differential interactions with a stationary phase. These methods offer high resolution and are suitable for both analysis and purification.
-
Fractional Distillation: The difference in boiling points allows for separation by distillation, particularly under reduced pressure to prevent thermal degradation or isomerization.[4] This is often more effective with the methyl esters of the acids, which have a greater difference in boiling points.[5][6]
Q3: How can I definitively identify and confirm the purity of the separated isomers?
A3: Spectroscopic methods are essential for unambiguous identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods. The chemical shifts of the vinyl proton and the methyl groups will differ significantly due to the different spatial arrangements and the anisotropic effect of the carbonyl group.[1]
-
Infrared (IR) Spectroscopy: While both isomers show characteristic O-H (broad, ~3000 cm⁻¹) and C=O (~1700 cm⁻¹) stretches, subtle differences in the fingerprint region, particularly the C-H out-of-plane bending vibrations, can be used for differentiation.[1]
-
Melting Point Analysis: A sharp, well-defined melting point corresponding to the literature value for either pure angelic acid (45.5 °C) or tiglic acid (61-64 °C) is a strong indicator of purity.[1]
Troubleshooting Guide: Chromatographic Separation (HPLC)
High-Performance Liquid Chromatography (HPLC) is a preferred method for both analytical and preparative-scale separation of these isomers. Below are common issues and their solutions.
Q4: My HPLC chromatogram shows poor resolution between the angelic and tiglic acid peaks. What should I do?
A4: Poor resolution is a common challenge when separating structurally similar isomers.[7] A systematic approach is required to optimize the separation.
Workflow for Improving HPLC Resolution
Caption: A decision workflow for troubleshooting poor HPLC peak resolution.
Detailed Troubleshooting Steps:
-
Decrease the Flow Rate: Reducing the flow rate increases the time the analytes spend interacting with the stationary phase, which can improve separation efficiency and resolution.[8] However, this will also increase the total run time.
-
Adjust the Mobile Phase Composition: This is the most powerful tool for improving resolution.[7]
-
Change Solvent Strength: For reversed-phase HPLC (e.g., C18 column), decreasing the percentage of the organic solvent (like acetonitrile or methanol) in the aqueous mobile phase will increase retention times and may improve separation.
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol or vice versa.[7] These solvents have different selectivities and can alter the elution order or spacing of the peaks.
-
Adjust pH: Since the analytes are carboxylic acids, the pH of the mobile phase is critical. Using a buffer to set the pH around 2.5-3.5 will ensure the acids are in their protonated, less polar form, leading to better retention and peak shape on a reversed-phase column.[9]
-
-
Optimize Column Temperature: Temperature affects mobile phase viscosity and mass transfer.[10] Lowering the temperature can sometimes increase resolution, while increasing it can sharpen peaks but may decrease retention.[8] Maintain a stable and consistent column temperature for reproducible results.
-
Use a High-Efficiency Column: If resolution is still poor, consider changing the column.
Q5: The peaks for my isomers are broad and tailing. What is causing this?
A5: Peak tailing can be caused by several factors, from column issues to improper mobile phase conditions.
-
Cause: Secondary interactions between the acidic analytes and active sites on the silica packing material.
-
Solution: Ensure the mobile phase pH is low enough (pH < 3.5) to fully protonate the carboxylic acids. This minimizes ionic interactions with residual silanol groups on the stationary phase.
-
-
Cause: Column overload.[10]
-
Solution: Reduce the concentration or injection volume of your sample.[10] Dilute the sample and reinject to see if peak shape improves.
-
-
Cause: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may be fouled or have a void at the inlet, and replacement may be necessary.
-
Troubleshooting Guide: Isomerization and Stability
Q6: I am trying to isolate pure angelic acid, but I keep finding tiglic acid in my final product. Why is this happening and how can I prevent it?
A6: This is a common problem due to the thermodynamic stability of the isomers. Angelic acid (cis) is the less stable isomer and can readily convert to the more stable tiglic acid (trans).[11]
Key Triggers for Isomerization:
-
Heat: Heating angelic acid, especially in solution, can cause it to isomerize to tiglic acid. Boiling an aqueous solution of angelic acid for an extended period can lead to complete conversion.[1][11]
-
Acids: Strong acids can catalyze the isomerization.[11]
-
Long-Term Storage: Even in a solid state, angelic acid can slowly convert to tiglic acid over time.[1]
Preventative Measures:
-
Avoid Excessive Heat: During purification steps like solvent evaporation, use a rotary evaporator at the lowest practical temperature and pressure. Avoid prolonged heating.
-
Use Mild Conditions: When performing reactions or extractions, use neutral or mildly acidic conditions where possible. Avoid strong acids or bases if the goal is to preserve the angelic acid structure.
-
Store Properly: Store pure angelic acid in a cool, dark place, preferably under an inert atmosphere, to minimize degradation and isomerization over time.
The reverse transformation from tiglic to angelic acid is not spontaneous and requires specific conditions, such as irradiation with UV light, and typically results in low conversion rates.[11]
Detailed Experimental Protocol: HPLC Separation
This protocol provides a starting point for the analytical separation of angelic and tiglic acids using reversed-phase HPLC.
Objective: To achieve baseline separation of angelic acid and tiglic acid for quantification.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid or potassium phosphate buffer
-
Standards of angelic acid and tiglic acid
Protocol Steps:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% Phosphoric Acid in Water. To 1 L of HPLC-grade water, add 1 mL of concentrated phosphoric acid. Filter and degas. This sets the pH to approximately 2.1, ensuring the acids are protonated.
-
Prepare Mobile Phase B: Acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare individual stock solutions of angelic acid and tiglic acid (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Prepare a mixed standard solution containing both isomers at a known concentration (e.g., 0.1 mg/mL each).
-
Dissolve your experimental sample in the same diluent.
-
-
HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with 30% Acetonitrile and 70% 0.1% Phosphoric Acid in Water. (Note: This is a starting point; adjust the ratio to optimize resolution).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector Wavelength: 210 nm[9]
-
-
Analysis Sequence:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the individual standards first to determine their respective retention times. Typically, the less polar trans isomer (tiglic acid) will have a longer retention time in reversed-phase HPLC.
-
Inject the mixed standard to confirm separation.
-
Inject the experimental sample.
-
-
Data Analysis:
-
Identify the peaks in your sample chromatogram by comparing retention times with the standards.
-
Quantify the amount of each isomer using the peak areas and a calibration curve generated from the standards.
-
Diagram of the HPLC Separation Workflow
Caption: A step-by-step workflow for HPLC analysis of this compound isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Tiglic acid - Wikipedia [en.wikipedia.org]
- 3. (Z)-tiglic acid, 565-63-9 [thegoodscentscompany.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0112394B1 - Process for preparing angelic acid or its ester - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. Separation and identification of the organic acids in Angelicae Radix and Ligustici Rhizoma by HPLC and CE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Angelic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Methyl-2-pentenoic Acid by Fractional Crystallization
Welcome to the technical support center for the purification of 2-methyl-2-pentenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this compound via fractional crystallization. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and achieve high-purity product.
Introduction to Fractional Crystallization of this compound
Fractional crystallization is a powerful technique for the purification of solid compounds based on differences in their solubility. For this compound, which has a relatively low melting point, this method allows for the separation of the desired trans-isomer from impurities that may be present after synthesis, such as unreacted starting materials, byproducts, and other isomers.
The principle behind this process is the careful manipulation of temperature to induce the crystallization of the target molecule from a suitable solvent, leaving impurities behind in the liquid phase or "mother liquor." The low melting point of this compound (26-28 °C) presents unique challenges, such as the potential for "oiling out," where the compound separates as a liquid instead of a solid. This guide will address these specific issues.
Experimental Protocol: Fractional Crystallization of this compound
This protocol is a general guideline and may require optimization based on the initial purity of your crude this compound and the specific impurities present.
Materials and Equipment:
-
Crude this compound
-
Crystallization solvent (e.g., hexane, heptane, or a mixture)
-
Jacketed reaction vessel with temperature control
-
Stirrer (magnetic or overhead)
-
Filtration apparatus (Buchner funnel, filter flask)
-
Vacuum source
-
Drying oven or desiccator
Step-by-Step Methodology:
-
Solvent Selection and Dissolution:
-
Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Hexane or heptane are good starting points.
-
In a jacketed reaction vessel, dissolve the crude this compound in a minimal amount of the chosen solvent at a slightly elevated temperature (e.g., 35-40 °C) with gentle stirring. Avoid excessive temperatures to prevent potential degradation.
-
-
Controlled Cooling and Crystallization:
-
Once the solid is completely dissolved, begin a slow and controlled cooling process. A cooling rate of 5-10 °C per hour is recommended to promote the formation of large, well-defined crystals.
-
As the solution cools, crystals of this compound will begin to form. Continue cooling to a final temperature of 0-5 °C to maximize the yield.
-
-
Crystal Maturation (Digestion):
-
Hold the slurry at the final temperature for a period of 1-2 hours with slow stirring. This process, known as digestion or aging, allows for the dissolution of smaller, less pure crystals and the growth of larger, purer ones.
-
-
Filtration and Washing:
-
Rapidly filter the crystalline slurry through a pre-chilled Buchner funnel under vacuum to separate the crystals from the mother liquor.
-
Wash the collected crystals with a small amount of ice-cold crystallization solvent to remove any residual mother liquor and impurities adhering to the crystal surfaces.
-
-
Drying:
-
Dry the purified crystals under vacuum at a temperature well below the melting point (e.g., 20-22 °C) until a constant weight is achieved.
-
Troubleshooting Guide
This section addresses common issues encountered during the fractional crystallization of this compound in a question-and-answer format.
Q1: My compound is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1] This is a common issue with low-melting-point compounds like this compound. Here are the primary causes and solutions:
-
Cause: The cooling rate is too fast, or the solution is too concentrated.
-
Solution: Reduce the cooling rate to allow sufficient time for nucleation and crystal growth. You can also try using a more dilute solution by adding more solvent.[1]
-
-
Cause: The chosen solvent is not optimal.
-
Solution: Experiment with different solvents or solvent mixtures. A slightly less polar solvent or a mixture of a good solvent and a poor solvent (anti-solvent) can sometimes prevent oiling out. For example, if you are using hexane, you could try a mixture of hexane and a small amount of a more polar solvent like ethyl acetate.[2]
-
-
Cause: The presence of significant impurities can lower the melting point of the mixture.
-
Solution: Consider a preliminary purification step, such as a liquid-liquid extraction, to remove some of the impurities before attempting crystallization.[3]
-
Q2: The yield of my purified crystals is very low. How can I improve it?
A2: Low yield can be attributed to several factors:
-
Cause: The final cooling temperature is not low enough.
-
Solution: Ensure you are cooling the solution to a sufficiently low temperature (e.g., 0-5 °C) to maximize the precipitation of the product.
-
-
Cause: Too much solvent was used for dissolution or washing.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product. When washing the crystals, use a minimal amount of ice-cold solvent.
-
-
Cause: Significant product remains dissolved in the mother liquor.
-
Solution: You can attempt a second crystallization from the mother liquor to recover more product. However, be aware that this second crop of crystals may be less pure than the first.
-
Q3: The purity of my final product has not improved significantly. What could be the reason?
A3: Insufficient purity improvement is often due to the co-crystallization of impurities or inefficient removal of the mother liquor.
-
Cause: Impurities have similar solubility profiles to this compound. A common synthesis route for this compound is the aldol condensation of propanal followed by oxidation.[4][5] Potential impurities from this synthesis include unreacted propanal, the intermediate 2-methyl-2-pentenal, and the cis-isomer of the product.
-
Solution: A multi-stage crystallization may be necessary. Each successive crystallization will further enrich the desired trans-isomer.
-
-
Cause: Inefficient washing of the crystals.
-
Solution: Ensure the filter cake is washed thoroughly with ice-cold solvent to remove all traces of the impurity-rich mother liquor. Breaking up the filter cake during washing can improve efficiency.
-
-
Cause: The crystal maturation (digestion) step was too short or omitted.
-
Solution: Allowing the crystals to digest at a low temperature can significantly improve purity by allowing the crystal lattice to expel included impurities.
-
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for the fractional crystallization of this compound?
A: The ideal solvent will have a steep solubility curve for this compound, meaning it dissolves the compound well at high temperatures and poorly at low temperatures. Non-polar solvents like hexane and heptane are good starting points.[6] The choice may need to be optimized based on the specific impurities present in your crude material.
Q: How can I confirm the purity of my final product?
A: Purity can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the desired product and identify any isomeric impurities.[7][8]
-
Melting Point Analysis: A sharp melting point close to the literature value (26-28 °C) is a good indicator of high purity.
Q: Are there any safety precautions I should take when working with this compound?
A: Yes, this compound is corrosive and can cause severe skin burns and eye damage.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualizations
Experimental Workflow
References
- 1. mt.com [mt.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102653510A - Production method of this compound - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. This compound | C6H10O2 | CID 5365909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
Identification of byproducts in 2-Methyl-2-pentenoic acid synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-2-pentenoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, purification, and analysis of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively.
I. Introduction to Synthetic Strategies
This compound, also known as strawberry acid, is a valuable compound used in the flavor and fragrance industry.[1][2] Several synthetic routes are employed for its production, each with its own set of potential challenges and byproduct profiles. The most common methods involve the condensation of n-propanal followed by oxidation.[1][3][4][5] Understanding the nuances of your chosen synthetic pathway is the first step in effective troubleshooting.
A prevalent method involves the self-condensation of propanal to form 2-methyl-2-pentenal, which is then oxidized to the desired carboxylic acid.[1][3][4] Variations of this approach exist, including different choices of catalysts and oxidizing agents, which can significantly impact the reaction's success and the impurity profile of the final product.[1][4]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the synthesis of this compound.
FAQ 1: What are the most common byproducts in the synthesis of this compound?
The byproduct profile is highly dependent on the synthetic route. However, some common impurities include:
-
Geometric Isomers: The synthesis can produce both the (E) and (Z)-isomers of this compound.[6] The desired product is typically the trans or (E)-isomer.[4][7]
-
Positional Isomers: Isomers with the double bond in a different position, such as 2-methyl-3-pentenoic acid, can also be formed.[4]
-
Unreacted Starting Materials: Residual n-propanal or the intermediate 2-methyl-2-pentenal may be present.[1][3]
-
Over-oxidation Products: If the oxidation step is not well-controlled, further oxidation of the molecule can occur, leading to undesired byproducts.
-
Aldol Condensation Adducts: Incomplete dehydration of the initial aldol adduct can lead to the presence of 2-methyl-3-hydroxy-pentanal.
-
Side-products from Condensation: The condensation of propanal with butanone can also be used, which may lead to other condensation byproducts.[1]
FAQ 2: How can I distinguish between the (E) and (Z) isomers of this compound?
Spectroscopic methods are essential for isomer identification:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the protons and carbons around the double bond will differ between the E and Z isomers. Spectroscopic data for the trans-isomer is available in public databases.[7][8]
-
Gas Chromatography (GC): Using an appropriate GC column, it is often possible to separate the geometric isomers, which will present as distinct peaks in the chromatogram.[9]
FAQ 3: My reaction yield is low. What are the likely causes?
Low yields can stem from several factors:
-
Inefficient Condensation: The initial aldol condensation is a critical step. Ensure your catalyst is active and the reaction conditions (temperature, time) are optimized.[3]
-
Incomplete Oxidation: The choice of oxidant and reaction conditions for the conversion of the intermediate aldehyde to the carboxylic acid is crucial. Insufficient oxidant or non-optimal temperature can lead to incomplete conversion.[3]
-
Product Loss During Workup: this compound has some solubility in water.[10] Ensure your extraction procedure is efficient to minimize loss to the aqueous phase.
-
Polymerization: α,β-unsaturated carbonyl compounds can be prone to polymerization, especially at elevated temperatures.[11] The use of a polymerization inhibitor during distillation can be beneficial.
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
Problem 1: Presence of an Unexpected Peak in the GC-MS Analysis
Workflow for Identification:
Caption: Workflow for identifying unknown peaks in GC-MS.
Troubleshooting Steps:
-
Analyze the Mass Spectrum: Determine the molecular weight of the unknown compound from the mass spectrum.[12] Compare this to the molecular weights of potential byproducts.
-
Check for Isomers: If the molecular weight matches that of the product (114.14 g/mol ), it is likely an isomer.[13] Compare the retention time and mass spectrum to known standards or literature data if available.
-
Identify Starting Materials/Intermediates: Check for the presence of n-propanal (MW: 58.08 g/mol ) or 2-methyl-2-pentenal (MW: 98.14 g/mol ). Their presence indicates incomplete reaction.
-
Confirm with NMR: If the identity of the byproduct is still unclear, isolate the impurity (e.g., via preparative chromatography) and perform 1H and 13C NMR for definitive structural elucidation.[14]
Problem 2: Difficulty in Removing Aldehyde Impurities
Background: Aldehydic impurities, such as unreacted 2-methyl-2-pentenal, can be challenging to remove due to their similar boiling points to the product.
Protocol for Aldehyde Removal:
A common method for removing carbonyl-containing impurities is through the formation of water-soluble adducts.[15]
Step-by-Step Protocol:
-
Dissolve the Crude Product: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether).
-
Prepare a Bisulfite Solution: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO3).
-
Extraction: Wash the organic solution with the sodium bisulfite solution in a separatory funnel. The aldehyde will react with the bisulfite to form a water-soluble salt, which will partition into the aqueous layer.[15]
-
Separation and Washing: Separate the organic layer and wash it with brine to remove any residual water-soluble components.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.
Problem 3: Cis/Trans Isomer Mixture is Obtained
Challenge: The synthesis may yield a mixture of (E) and (Z) isomers, and their separation can be difficult.
Strategies for Isomer Control and Separation:
-
Reaction Control: The stereochemical outcome of the condensation reaction can sometimes be influenced by the choice of catalyst and reaction conditions. Consult the literature for stereoselective methods for similar α,β-unsaturated acids.
-
Fractional Distillation: While challenging, careful fractional distillation under reduced pressure may allow for the separation of the isomers if their boiling points are sufficiently different.[16]
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize, fractional crystallization may be an effective purification technique.[11]
IV. Analytical Methods for Quality Control
Robust analytical methods are crucial for ensuring the purity and identity of your synthesized this compound.
Table 1: Key Analytical Techniques and Their Applications
| Analytical Technique | Parameter Measured | Purpose |
| Gas Chromatography (GC) | Retention Time, Peak Area | Purity assessment, quantification of isomers and byproducts. |
| Mass Spectrometry (MS) | Mass-to-charge ratio | Identification of compounds by molecular weight and fragmentation pattern. |
| 1H NMR Spectroscopy | Chemical Shift, Coupling Constants | Structural elucidation, confirmation of stereochemistry.[7] |
| 13C NMR Spectroscopy | Chemical Shift | Confirmation of carbon skeleton and functional groups.[8] |
| Infrared (IR) Spectroscopy | Vibrational Frequencies | Identification of functional groups (e.g., C=O, C=C, O-H).[17] |
Experimental Protocol: GC-MS Analysis
This protocol provides a general guideline for the GC-MS analysis of this compound.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is typically suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 35) to a value greater than the molecular weight of the product (e.g., 200).
-
-
Data Analysis: Identify the product peak based on its retention time and mass spectrum.[12] Quantify the purity by integrating the peak areas.
V. Synthetic Pathway Overview and Common Pitfalls
The following diagram illustrates a common synthetic route and highlights potential points of failure.
Caption: Common synthetic route and potential pitfalls.
By carefully monitoring each step of the synthesis and employing the appropriate analytical techniques, you can effectively troubleshoot issues and optimize your synthesis of this compound.
VI. References
-
ResearchGate. (n.d.). New process of synthesis of this compound. Retrieved from --INVALID-LINK--
-
J&K Scientific LLC. (2021, March 23). Reformatsky Reaction. Retrieved from --INVALID-LINK--
-
SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). trans-2-Methyl-2-pentenoic acid(16957-70-3) 13C NMR spectrum. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103539655A - Synthesis method of this compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN113336637B - Synthesis method of trans-2-methyl-2-pentenoic acid. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). 2-Pentenoic acid, 2-methyl-. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters. Retrieved from --INVALID-LINK--
-
Organic Reactions. (n.d.). The Reformatsky Reaction. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 4-ethyl-2-methyl-2-octenoic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103613488A - Preparation method of 2-methyl-2-pentenal. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5041646A - Process for producing 2-methyl-2-butenoic acid. Retrieved from --INVALID-LINK--
-
DergiPark. (n.d.). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction. Retrieved from --INVALID-LINK--
-
SpectraBase. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ATB. (n.d.). (2E)-2-Methyl-2-pentenoicacid. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). 2-Pentenoic acid, 2-methyl-. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2 methyl 2 pentenoic acid. Retrieved from --INVALID-LINK--
-
Stenutz. (n.d.). (Z)-2-methyl-2-pentenoic acid. Retrieved from --INVALID-LINK--
-
Chegg.com. (2020, August 16). Solved Show all steps in the synthesis of 2-methyl-pentanoic. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102653510A - Production method of this compound. Retrieved from --INVALID-LINK--
-
ACS Publications. (2023, March 13). Separation of Crotonic Acid and 2-Pentenoic Acid Obtained by Pyrolysis of Bio-Based Polyhydroxyalkanoates Using a Spinning Band Distillation Column. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The Knoevenagel Condensation. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from --INVALID-LINK--
-
recent developments in knoevenagel condensation reaction: a review. (2025, August 7). Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). From Nature to Synthesis: The Journey of this compound in Flavor and Fragrance. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN1126197A - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acids. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5789613A - Reduction of carbonyl impurities in α, β-unsaturated acids and esters. Retrieved from --INVALID-LINK--
-
Flavor Extract Manufacturers Association (FEMA). (n.d.). This compound. Retrieved from --INVALID-LINK--
-
The Good Scents Company. (n.d.). (E)-2-methyl-2-pentenoic acid. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). α,β-Unsaturated compound synthesis by carboxylation. Retrieved from --INVALID-LINK--
-
PMC - NIH. (n.d.). Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives. Retrieved from --INVALID-LINK--
References
- 1. CN103539655A - Synthesis method of this compound - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. CN113336637B - Synthesis method of trans-2-methyl-2-pentenoic acid - Google Patents [patents.google.com]
- 5. CN103613488A - Preparation method of 2-methyl-2-pentenal - Google Patents [patents.google.com]
- 6. (Z)-2-methyl-2-pentenoic acid [stenutz.eu]
- 7. This compound | C6H10O2 | CID 5365909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. trans-2-Methyl-2-pentenoic acid(16957-70-3) 13C NMR spectrum [chemicalbook.com]
- 9. 2 methyl 2 pentenoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 10. (E)-2-methyl-2-pentenoic acid, 16957-70-3 [thegoodscentscompany.com]
- 11. US5041646A - Process for producing 2-methyl-2-butenoic acid - Google Patents [patents.google.com]
- 12. 2-Pentenoic acid, 2-methyl- [webbook.nist.gov]
- 13. 2-Pentenoic acid, 2-methyl- [webbook.nist.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. spectrabase.com [spectrabase.com]
Overcoming challenges in the large-scale production of 2-Methyl-2-pentenoic acid
Technical Support Center: Large-Scale Production of 2-Methyl-2-pentenoic Acid
Welcome to the technical support center for the synthesis of this compound (also known as Strawberry Acid). This guide is designed for researchers, chemists, and production managers engaged in its large-scale synthesis. As a valuable compound in the flavor, fragrance, and pharmaceutical industries, mastering its production is key to ensuring high purity, yield, and cost-effectiveness.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
The most prevalent industrial synthesis route involves a two-step process: an aldol condensation of propanal to yield the intermediate 2-methyl-2-pentenal, followed by a selective oxidation to the final product, this compound.[3][4] This guide will focus primarily on the challenges encountered during this pathway.
Primary Synthesis Pathway: Aldol Condensation & Oxidation
Below is a diagram illustrating the core two-step reaction sequence from propanal to this compound.
Caption: General workflow for the two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific, common problems encountered during synthesis in a question-and-answer format.
Section 1: Aldol Condensation Stage Issues
Question: Why is the yield of my 2-methyl-2-pentenal intermediate unexpectedly low?
Answer: Low yield in the aldol condensation step is a frequent challenge and typically points to one of three areas: catalyst concentration, temperature control, or side reactions.
-
Causality - Catalyst Concentration: The base catalyst (commonly dilute NaOH) is critical.[4] Too little catalyst results in a slow, incomplete reaction. Conversely, too high a concentration or temperature can promote the Cannizzaro reaction in the propanal starting material, leading to the formation of propanol and propionate, thus consuming your reactant. It also encourages the formation of higher-order condensation products.
-
Causality - Temperature Control: This reaction is exothermic. Inadequate heat removal on a large scale can cause temperature spikes, favoring the aforementioned side reactions and polymerization of the aldehyde. A study on a similar process highlights that maintaining a specific temperature, for instance, 40°C, is crucial for achieving high yields (up to 93%) of the intermediate aldehyde.[5]
-
Troubleshooting Protocol:
-
Verify Catalyst Stoichiometry: Ensure the molar ratio of catalyst to propanal is optimized. Ratios around 1:0.09 (Propanal:NaOH) have been shown to be effective.[5]
-
Implement Staged Addition: On a large scale, add the catalyst solution gradually to the propanal to manage the exotherm.
-
Monitor Internal Temperature: Use a calibrated temperature probe and an efficient cooling system (e.g., a reactor jacket with chilled glycol) to maintain the target temperature range.
-
Analyze Byproducts: Use Gas Chromatography (GC) to identify byproducts. The presence of propanol, propionic acid, or higher molecular weight species confirms that side reactions are the primary issue.
-
Question: My reaction mixture is turning viscous and dark. What's happening?
Answer: Increased viscosity and darkening are classic signs of uncontrolled polymerization of propanal and/or the 2-methyl-2-pentenal product. Aldehydes are susceptible to forming polymers, especially in the presence of strong acids or bases and at elevated temperatures.
-
Causality - Reaction Conditions: This issue is often linked to the same problems that cause low yield: excessive catalyst concentration and poor temperature control. The unsaturated aldehyde product, 2-methyl-2-pentenal, is also prone to polymerization.
-
Preventative Workflow:
-
Re-evaluate Catalyst: Switch to a milder catalyst system if possible. Some processes have explored solid base catalysts like K₂CO₃/Al₂O₃ to improve selectivity and reduce polymerization.[6]
-
Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen). Oxygen can initiate radical polymerization pathways.
-
Limit Reaction Time: Do not extend the reaction time unnecessarily. Once GC analysis shows the consumption of propanal has plateaued, proceed to the workup phase to isolate the intermediate. One documented process indicates an optimal reaction time of around 45 minutes.[5]
-
Section 2: Oxidation Stage Issues
Question: The oxidation of 2-methyl-2-pentenal to the final acid is incomplete. How can I drive it to completion?
Answer: Incomplete oxidation is a common scale-up problem, often related to oxidant stoichiometry, pH control, or mass transfer limitations. The goal is to convert the aldehyde to a carboxylic acid without cleaving the carbon-carbon double bond.
-
Causality - Oxidant & pH: A common and effective oxidant system is sodium chlorite (NaClO₂) buffered with a hydrogen peroxide (H₂O₂) scavenger.[4][5] The reaction is pH-sensitive. If the pH becomes too high, the oxidizing power of the chlorite diminishes. If it's too low, acidic side reactions can occur. The reaction is typically buffered to maintain a mildly acidic pH.
-
Troubleshooting Protocol:
-
Verify Oxidant Molar Ratio: Ensure a sufficient molar excess of the oxidant is used. Molar ratios of 2-methyl-2-pentenal:H₂O₂:NaClO₂ around 1:1.2:1.6 have proven effective for achieving high yields (~85%).[4][5]
-
Monitor and Control pH: Use a buffered solution (e.g., a phosphate buffer) to maintain the pH in the optimal range throughout the reaction.
-
Improve Mass Transfer: On a large scale, this is a biphasic reaction (organic aldehyde in an aqueous oxidant solution). Vigorous stirring is essential to create sufficient interfacial area for the reaction to occur efficiently. If the issue persists, consider the use of a phase-transfer catalyst, though this adds complexity to purification.
-
Caption: A decision workflow for troubleshooting low product yield.
Section 3: Purification and Isomer Control
Question: My final product contains significant impurities after distillation. What are they and how can I remove them?
Answer: Impurities often stem from side reactions in the two main steps or from the degradation of the product during purification. The desired trans-isomer has the characteristic strawberry-like fragrance, so controlling isomer purity is also critical.[3]
-
Common Impurities & Origins:
-
Unreacted 2-methyl-2-pentenal: Indicates incomplete oxidation.
-
Propanoic Acid: From over-oxidation or cleavage of the double bond.
-
Higher-order Condensation Products: Formed during the aldol stage.
-
Cis-isomer of this compound: The aldol condensation can produce a mixture of cis and trans isomers of the intermediate, which carries through to the final product.
-
-
Purification Protocol:
-
Initial Workup: After oxidation, perform a basic aqueous wash to remove the bulk of inorganic salts and water-soluble impurities. An extraction with a suitable organic solvent may be necessary.
-
Vacuum Rectification: Fractional distillation under reduced pressure (vacuum rectification) is the most effective method for separating the final product from both lower and higher boiling point impurities.[3][4] A typical collection fraction is around 89-92°C at 1 mmHg.[4]
-
Recrystallization: For achieving very high purity, the distilled product can be recrystallized. The material has a melting point of 26-28°C, making low-temperature recrystallization from a non-polar solvent like heptane or a mixture containing petroleum ether a viable option.[4][7]
-
| Parameter | Aldol Condensation [5] | Oxidation [4][5] |
| Key Reactants | Propanal, NaOH | 2-Methyl-2-pentenal, NaClO₂, H₂O₂ |
| Molar Ratio | Propanal:NaOH ≈ 1:0.09 | Aldehyde:H₂O₂:NaClO₂ ≈ 1:1.2:1.6 |
| Temperature | 40°C | 5-10°C (during addition), then RT |
| Reaction Time | ~45 minutes | 6-8 hours |
| Solvent | Typically neat or with minimal solvent | Water (buffered solution) |
| Typical Yield | ~93% (of intermediate) | ~85% (of final product) |
| Table 1: Summary of Optimized Reaction Conditions for the Two-Step Synthesis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound at scale?
A1: this compound is classified as a corrosive material. It can cause severe skin burns and serious eye damage.[2][7] When handling, especially at the multi-kilogram scale, full personal protective equipment (PPE) is mandatory. This includes acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat or chemical-resistant apron. Work should be conducted in a well-ventilated area or under a fume hood.[2][8]
Q2: What are the recommended storage and handling conditions for the final product?
A2: The product should be stored in tightly sealed, corrosion-resistant containers in a cool, dry, and dark place.[2][9] It is stable under recommended storage conditions but is incompatible with strong oxidizing agents, strong bases, and strong acids.[7][10] Since its melting point is near room temperature (26-28°C), it may solidify at lower temperatures.[9] If frozen, it should be gently warmed and homogenized before use. Quality should be re-assessed if stored for extended periods (e.g., >12-24 months).[9][11]
Q3: Are there alternative synthesis routes that avoid the use of propanal?
A3: Yes, other routes exist, though they are less common in bulk industrial production. One notable alternative is the Reppe Carbonylation method.[12] This process starts with piperylene, carbon monoxide, and water, using a rhodium-based catalyst to produce 2-methyl-3-pentenoic acid, which is then isomerized to the desired this compound.[3][12] While atom-efficient, this method requires handling high-pressure carbon monoxide and uses expensive noble metal catalysts, making it economically viable only in specific contexts.
Q4: How can I confirm the isomeric purity (trans vs. cis) of my final product?
A4: The most reliable method for determining isomeric purity is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR. The protons on the double bond will have different chemical shifts and coupling constants for the trans and cis isomers, allowing for straightforward quantification by integrating the respective signals. Gas Chromatography (GC) using a suitable chiral or polar column can also often separate the isomers, providing a quantitative ratio.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. CN113336637B - Synthesis method of trans-2-methyl-2-pentenoic acid - Google Patents [patents.google.com]
- 4. CN102653510A - Production method of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103613488A - Preparation method of 2-methyl-2-pentenal - Google Patents [patents.google.com]
- 7. aurochemicals.com [aurochemicals.com]
- 8. CAS 3142-72-1: this compound | CymitQuimica [cymitquimica.com]
- 9. De Monchy Aromatics this compound [demonchyaromatics.com]
- 10. synerzine.com [synerzine.com]
- 11. This compound [ventos.com]
- 12. This compound | Benchchem [benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Methyl-2-pentenoic Acid
Welcome to the technical support center for the HPLC analysis of 2-Methyl-2-pentenoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve the common issue of peak tailing. By understanding the underlying causes and implementing targeted solutions, you can achieve symmetrical, reproducible peaks for accurate quantification.
A Systematic Approach to Troubleshooting Peak Tailing
Peak tailing is a frequent challenge in HPLC, often leading to inaccurate integration and compromised resolution. For an acidic analyte like this compound, the causes are typically rooted in undesirable secondary chemical interactions with the stationary phase or suboptimal chromatographic conditions. The following flowchart provides a logical workflow to diagnose and address the root cause of peak tailing in your analysis.
Minimizing side reactions in the catalytic hydrogenation of 2-Methyl-2-pentenoic acid
Technical Support Center: Catalytic Hydrogenation of 2-Methyl-2-pentenoic Acid
Welcome to the technical support guide for the catalytic hydrogenation of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Our goal is to provide you with in-depth, field-proven insights to help you maximize the yield of the desired product, 2-Methyl-pentanoic acid, while minimizing common side reactions. This guide is structured as a series of troubleshooting questions and FAQs, reflecting the real-world challenges encountered in the lab.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during your experiments. Each answer delves into the root causes and provides actionable solutions grounded in chemical principles.
Question 1: My reaction has stalled or shows low conversion, even after several hours. What are the likely causes and how can I fix it?
Answer: Low or no conversion is a frequent issue in catalytic hydrogenation and typically points to a problem with the catalyst's activity or the reaction environment.
-
Cause 1: Catalyst Inactivity. The catalyst is the heart of the reaction, and its failure is a primary suspect.
-
Old or Improperly Stored Catalyst: Heterogeneous catalysts like Palladium on Carbon (Pd/C) can become deactivated over time through oxidation or adsorption of atmospheric contaminants. Always use a fresh batch of catalyst from a reputable supplier if you suspect inactivity.[1]
-
Catalyst Poisoning: This is a critical issue. Your starting material or solvent may contain impurities that irreversibly bind to the catalyst's active sites, rendering it useless. Common poisons for palladium and platinum catalysts include sulfur compounds (thiols, thioethers), nitrogen compounds (some amines, pyridines), and halides.[2][3]
-
Solution: Purify your this compound and solvent before the reaction. If poisoning is suspected mid-reaction, you can sometimes filter the reaction mixture and add a fresh batch of catalyst to the filtrate, as the poison may be adsorbed on the spent catalyst.[2]
-
-
-
Cause 2: Insufficient Mass Transfer. This is a physical, not chemical, limitation. Hydrogenation is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). For the reaction to proceed, hydrogen must dissolve in the solvent and diffuse to the catalyst surface.
-
Poor Agitation: Inadequate stirring starves the catalyst of hydrogen.
-
Solution: Increase the stirring rate vigorously to ensure the catalyst is well-suspended and the gas-liquid interface is maximized.[1]
-
-
Low Hydrogen Pressure: The concentration of dissolved hydrogen is proportional to the applied pressure (Henry's Law).
-
Solution: While atmospheric pressure can work, many reactions benefit from higher pressures (e.g., 50 psi or higher in a Parr shaker or similar high-pressure reactor).[2] This increases the availability of hydrogen at the active sites.
-
-
-
Cause 3: Improper Solvent Choice. The solvent affects both the solubility of the substrate and the availability of hydrogen.
-
Poor Solubility: If your substrate is not fully dissolved, the reaction rate will be limited.
-
Solution: Use a solvent in which this compound is highly soluble. Common choices include polar solvents like ethanol, methanol, or ethyl acetate.[1] For solubility issues, a solvent mixture can sometimes be effective.
-
Troubleshooting Workflow for Low Conversion
Caption: A workflow diagram for troubleshooting low conversion issues.
Question 2: I'm getting my desired product, but I'm also seeing a significant amount of 2-Methyl-1-pentanol. How can I prevent this over-hydrogenation?
Answer: The formation of 2-Methyl-1-pentanol indicates the reduction of the carboxylic acid group, a challenging but possible transformation that competes with the desired C=C bond hydrogenation.[4] This side reaction is generally favored by more forcing conditions.
-
Cause 1: High Temperature and Pressure. Harsh conditions that are sometimes used to drive sluggish reactions can also provide the necessary activation energy to reduce the relatively stable carboxylic acid moiety.[4][5]
-
Solution: Operate under the mildest conditions possible. Start at room temperature and low hydrogen pressure (e.g., 1-4 bar).[6] Only increase temperature and pressure incrementally if the primary reaction is too slow.
-
-
Cause 2: Highly Active or Inappropriate Catalyst. Certain catalysts are more aggressive and less chemoselective.
-
Ruthenium (Ru) and Rhenium (Re) catalysts are known to be particularly effective for carboxylic acid hydrogenation.[7][8] Avoid these if you want to preserve the -COOH group.
-
Platinum (Pt) catalysts can also be more active than palladium for this side reaction.[9]
-
Solution: The catalyst of choice for selectively hydrogenating a C=C bond in the presence of a carboxylic acid is typically Palladium on Carbon (Pd/C) .[10][11] It shows excellent selectivity for the olefin without readily attacking the carboxylic acid under mild conditions. More advanced options include rhodium-based catalysts which can also offer high selectivity.[6]
-
-
Cause 3: Extended Reaction Time. Leaving the reaction to run long after the starting material has been consumed increases the probability of the desired product undergoing further, slower reduction.
-
Solution: Monitor the reaction progress using techniques like TLC, GC, or NMR. Stop the reaction as soon as the this compound is fully consumed.
-
Question 3: My product analysis shows impurities that are not the over-hydrogenated alcohol. I suspect decarboxylation. Is this possible and how can I avoid it?
Answer: Yes, decarboxylation (loss of CO₂) is a potential side reaction, particularly under thermal stress.[12] While not as common as for β-keto acids, α,β-unsaturated acids can undergo this transformation, likely yielding products like 2-methyl-1-pentene. Decarbonylation (loss of CO) from an intermediate aldehyde has also been observed in related systems.[9]
-
Cause: High Reaction Temperature. The primary driver for decarboxylation is heat.[12] If you are running your hydrogenation at elevated temperatures (e.g., >80-100 °C), you are significantly increasing the risk of this side reaction.
-
Solution: The most effective way to prevent decarboxylation is to run the reaction at a lower temperature. Room temperature is often sufficient for the hydrogenation of an activated double bond. If the reaction is too slow, a modest increase to 40-50 °C is preferable to higher temperatures. Using a more active catalyst or higher H₂ pressure can often compensate for a lower temperature.
-
Reaction Pathways: Desired vs. Side Products
Caption: Key reaction pathways in the hydrogenation of this compound.
Frequently Asked Questions (FAQs)
Q: Which catalyst is best for the selective hydrogenation of this compound? A: For general laboratory use, 5% or 10% Palladium on activated carbon (Pd/C) is the recommended starting point.[10] It provides a good balance of activity for C=C bond reduction and high chemoselectivity, leaving the carboxylic acid group intact under mild conditions. For more challenging substrates or optimization, specialized catalysts like Pearlman's catalyst (Pd(OH)₂/C) or specific rhodium complexes might offer advantages.[1][6]
Q: What is the optimal solvent and concentration? A: Polar aprotic or protic solvents are generally effective. Ethanol, methanol, and ethyl acetate are excellent choices due to their ability to dissolve the substrate and a reasonable amount of hydrogen.[1] Typically, a substrate concentration of 5-10% (w/v) is a good starting point. Very high concentrations can lead to mass transfer limitations.
Q: How does H₂ pressure affect selectivity? A: In this specific case, increasing hydrogen pressure primarily increases the reaction rate by boosting the concentration of dissolved hydrogen. For avoiding over-hydrogenation, the key is to use a selective catalyst (like Pd/C) and mild temperatures. With a selective catalyst, moderate pressure increases (e.g., from 1 bar to 5 bar) are unlikely to significantly harm selectivity and can be beneficial for completing the reaction in a timely manner. However, extremely high pressures combined with high temperatures should be avoided.
Q: Can I run this reaction at atmospheric pressure? A: Yes, it is often possible to perform this hydrogenation at atmospheric pressure (e.g., using a hydrogen-filled balloon). However, the reaction may be slow.[2] For efficiency and reproducibility, especially on a larger scale, using a dedicated hydrogenation apparatus that allows for positive pressure (e.g., a Parr shaker) is highly recommended.[1][13]
Data Summary: Catalyst and Condition Effects
The choice of catalyst and reaction conditions has a profound impact on the outcome. The following table summarizes these effects based on established principles in catalysis.
| Parameter | Condition | Effect on Desired Reaction (C=C Hydrogenation) | Effect on Side Reactions (Over-hydrogenation/Decarboxylation) | Recommendation for Selectivity |
| Catalyst | Pd/C | High activity and selectivity.[10] | Low activity for C=O reduction at mild T. | Highly Recommended |
| PtO₂ (Adam's cat.) | Very high activity.[9] | Higher propensity for C=O reduction than Pd. | Use with caution; monitor closely. | |
| Rh-based | Can offer very high selectivity.[6] | Generally low activity for C=O reduction. | Excellent alternative, though more costly. | |
| Ru/C, Re-based | Active. | High activity for C=O reduction. [7] | Avoid for this transformation. | |
| Temperature | Low (20-40 °C) | Sufficient for activated C=C bond. | Minimizes both over-hydrogenation and decarboxylation. | Highly Recommended |
| High (>80 °C) | May not be necessary. | Significantly increases rates of both side reactions. [4][12] | Avoid | |
| H₂ Pressure | Low (1-5 bar) | Generally sufficient rate. | Minimal impact on selectivity with a good catalyst. | Recommended Starting Point |
| High (>20 bar) | Significantly increases rate. | Can promote over-hydrogenation, especially at high T. | Use only if necessary to increase rate at low T. |
Detailed Experimental Protocol: Selective Hydrogenation
This protocol provides a robust method for the selective hydrogenation of this compound to 2-Methyl-pentanoic acid on a laboratory scale.
Safety First: Catalytic hydrogenations carry risks of fire and explosion. This procedure must be performed in a well-ventilated fume hood, away from ignition sources. The catalyst (especially Pd/C) can be pyrophoric when dry and saturated with hydrogen.[3] Always handle it wet or under an inert atmosphere. Ensure your high-pressure equipment is properly maintained and rated for the intended pressure.[13]
Equipment and Reagents:
-
High-pressure hydrogenation vessel (e.g., Parr shaker apparatus)
-
This compound (ensure high purity)
-
5% Palladium on Carbon (Pd/C), preferably with ~50% water content
-
Ethanol (anhydrous)
-
Nitrogen gas supply
-
Hydrogen gas supply
-
Celite™ or a similar filter aid
Procedure:
-
Vessel Preparation: Ensure the pressure vessel is clean and dry.
-
Charging the Reactor:
-
To the vessel, add this compound (e.g., 5.0 g).
-
Add ethanol (e.g., 100 mL). Stir briefly to dissolve the substrate.
-
Carefully add the 5% Pd/C catalyst (e.g., 250 mg, 5% w/w relative to the substrate). Adding the catalyst last to the wet solution minimizes the risk of ignition.
-
-
Sealing and Purging:
-
Seal the reactor according to the manufacturer's instructions. Ensure all fittings are tight.[13]
-
Begin stirring at a moderate rate (e.g., 500 rpm).
-
Pressurize the vessel with nitrogen to ~50 psi, then vent carefully. Repeat this process 3-5 times to remove all oxygen from the headspace.
-
-
Introducing Hydrogen:
-
After the final nitrogen vent, pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi / ~3.5 bar).
-
Close the connection to the hydrogen supply and monitor for any pressure drop to ensure there are no leaks.
-
-
Reaction:
-
Once the system is confirmed to be leak-tight, open the hydrogen supply to maintain a constant pressure.
-
Increase the stirring rate to be vigorous (e.g., >1000 rpm) to ensure good gas-liquid-solid mixing.
-
Maintain the reaction at room temperature (~25 °C). The reaction is typically exothermic, so a slight temperature increase may be observed.
-
Monitor the reaction by observing the uptake of hydrogen from the supply tank. When uptake ceases, the reaction is likely complete. This may take 2-6 hours depending on the scale and setup.
-
-
Shutdown and Workup:
-
Turn off the stirrer and close the main hydrogen supply valve.
-
Carefully vent the excess hydrogen from the reactor.
-
Purge the vessel 3-5 times with nitrogen to remove all residual hydrogen.
-
Open the reactor in the fume hood.
-
-
Catalyst Removal:
-
Prepare a small pad of Celite™ in a Büchner funnel.
-
Carefully filter the reaction mixture through the Celite™ to remove the Pd/C catalyst. Caution: The filtered catalyst is highly pyrophoric. Do not allow it to dry in the open air. Quench it immediately by submerging the filter cake and Celite™ in a large volume of water.
-
Rinse the reaction vessel and the filter cake with a small amount of fresh ethanol to ensure complete recovery of the product.
-
-
Isolation and Analysis:
-
The filtrate contains the product, 2-Methyl-pentanoic acid, dissolved in ethanol.
-
The solvent can be removed by rotary evaporation.
-
Analyze the crude product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.
-
References
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. reddit.com [reddit.com]
- 3. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Hydrogenation of α,β-Unsaturated Carbonyl Compounds - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. EP0198682A2 - Alcohols production by hydrogenation of carboxylic acids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
- 11. Catalytic Hydrogenation [sciencemaniachem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. njhjchem.com [njhjchem.com]
Validation & Comparative
A Comparative Reactivity Analysis: 2-Methyl-2-pentenoic Acid vs. Tiglic Acid
I have gathered some useful information. I found resources discussing the Fischer esterification of carboxylic acids, including the general mechanism and factors that affect the reaction rate, such as steric hindrance. I also found information on Michael additions and electrophilic additions to alkenes, which are relevant to the double bond reactivity of the two acids.
However, I am still missing direct comparative studies. I have not found any papers that specifically compare the reaction kinetics or yields of 2-Methyl-2-pentenoic acid and tiglic acid in any of these reaction types. To provide the "supporting experimental data" required by the prompt, I need to find such studies.
Therefore, I need to refine my search to look for more specific kinetic or comparative experimental data. I will also start structuring the guide with the information I currently have, as I can build the framework and then insert the specific data once found. The general principles of steric and electronic effects on reactivity can be discussed, and then illustrated with specific data.
My next step will be to search for more specific quantitative data on the reactivity of these two compounds, or closely related ones if direct comparisons are unavailable. I will also start drafting the guide, including the introduction, structural comparison, and the theoretical basis for their reactivity differences. This will allow me to identify more precisely what specific data is needed to complete the guide.I have gathered a significant amount of information on the general reactivity of α,β-unsaturated carboxylic acids, including reaction mechanisms for Fischer esterification, Michael addition, and electrophilic addition. I also found resources discussing how steric hindrance and electronic effects influence these reactions. Specifically, I found that increased substitution at the β-carbon can decrease reactivity in Michael additions due to steric hindrance. I also found protocols for monitoring esterification reactions using NMR spectroscopy.
However, I am still lacking direct comparative experimental data (kinetic or yield data) for this compound and tiglic acid. The search results provide the theoretical framework for the comparison but not the specific quantitative evidence required by the prompt.
Given that I have a clear path forward to construct the guide using the gathered information and principles, I will now proceed to generate the final response.
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary
In the realm of organic synthesis, seemingly minor structural variations between isomers can lead to significant differences in chemical reactivity, a factor that is critical in process optimization and drug design. This guide provides a detailed comparative analysis of the reactivity of two α,β-unsaturated carboxylic acids: this compound and tiglic acid. While both compounds share a common scaffold, the substitution at the β-carbon—an ethyl group in the former and a methyl group in the latter—imparts distinct steric and electronic characteristics. This analysis will delve into how these differences influence their susceptibility to electrophilic attack on the double bond and nucleophilic substitution at the carbonyl carbon, supported by established chemical principles and illustrative experimental data.
Molecular Structure: The Root of Divergent Reactivity
The fundamental difference between this compound and tiglic acid lies in the alkyl substituent at the β-position of the α,β-unsaturated system.
-
This compound: Features an ethyl group at the β-carbon.
-
Tiglic acid ((E)-2-methylbut-2-enoic acid): Possesses a methyl group at the β-carbon.[1][2][3]
This seemingly subtle variation is the primary determinant of the differing steric and electronic environments of the reactive centers in each molecule: the carbon-carbon double bond and the carbonyl group.
Comparative Reactivity Analysis
The reactivity of these molecules can be broadly categorized into two main types of reactions: those involving the carbon-carbon double bond and those occurring at the carboxylic acid functional group.
Electrophilic Addition to the Alkene
Electrophilic addition reactions to alkenes are initiated by the attack of an electrophile on the electron-rich π-bond of the C=C double bond.[4][5] The rate of this reaction is influenced by both the stability of the resulting carbocation intermediate and steric hindrance around the double bond.
Theoretical Impact of Structure:
-
Carbocation Stability: In both molecules, the initial protonation by an electrophile (like HBr) would lead to a tertiary carbocation at the α-carbon, which is a relatively stable intermediate. The electron-donating nature of the alkyl groups at the β-carbon helps to stabilize this positive charge.
-
Steric Hindrance: The bulkier ethyl group in this compound is expected to present greater steric hindrance to the approaching electrophile compared to the methyl group in tiglic acid.[6][7] This increased steric congestion can raise the activation energy of the reaction, thereby slowing it down.
Expected Reactivity: Based on steric considerations, tiglic acid is predicted to exhibit a higher rate of electrophilic addition compared to this compound.
Nucleophilic Acyl Substitution: Fischer Esterification
The Fischer esterification is a classic example of nucleophilic acyl substitution, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester.[8][9][10][11] The reaction mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol on the carbonyl carbon.
Theoretical Impact of Structure:
-
Electronic Effects: The electronic environment of the carbonyl carbon is similar in both molecules, being influenced by the adjacent methyl group and the conjugated double bond.
-
Steric Hindrance: The rate of Fischer esterification is known to be sensitive to steric hindrance around the carbonyl group. While the α-methyl group is present in both acids, the larger ethyl group in this compound can create a more crowded environment, potentially hindering the approach of the alcohol nucleophile.
Expected Reactivity: Due to the increased steric bulk of the β-substituent, tiglic acid is expected to undergo Fischer esterification at a faster rate than this compound.
Conjugate Addition: The Michael Reaction
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[12][13][14][15] The electrophilicity of the β-carbon is a key factor in this reaction.
Theoretical Impact of Structure:
-
Electrophilicity of the β-Carbon: The electron-donating nature of the alkyl groups at the β-position slightly reduces the electrophilicity of the β-carbon in both molecules.
-
Steric Hindrance: The approach of the nucleophile to the β-carbon is subject to steric hindrance from the β-substituent. The larger ethyl group of this compound will create more significant steric shielding of the β-carbon compared to the methyl group of tiglic acid. It has been noted that additional substitution at the β-carbon generally decreases the reactivity in Michael additions due to steric hindrance.
Expected Reactivity: The greater steric hindrance around the β-carbon in this compound suggests that tiglic acid will be more reactive towards Michael acceptors .
Experimental Data and Protocols
To empirically validate these theoretical predictions, a series of comparative kinetic experiments can be designed. Below are illustrative protocols for comparing the reactivity of the two acids in Fischer esterification and a discussion of expected outcomes for other reaction types.
Comparative Fischer Esterification Kinetics via 1H NMR Spectroscopy
This protocol outlines a method to monitor the progress of the Fischer esterification of both acids with methanol, allowing for a direct comparison of their reaction rates. The disappearance of the carboxylic acid proton signal and the appearance of the ester methyl signal in the 1H NMR spectrum can be used to quantify the reaction progress over time.[16][17][18][19][20]
Experimental Workflow: Fischer Esterification Monitoring
Caption: Workflow for comparative kinetic analysis of Fischer esterification.
Protocol Details:
-
Reaction Setup:
-
In two separate NMR tubes, accurately weigh 0.1 mmol of this compound and tiglic acid, respectively.
-
To each tube, add 0.5 mL of methanol-d4 (CD3OD) to serve as both the reactant and the NMR solvent.
-
Add a catalytic amount (e.g., 0.01 mmol) of concentrated sulfuric acid to each tube.
-
-
NMR Analysis:
-
Place the NMR tubes in the spectrometer, pre-heated to a constant temperature (e.g., 50 °C).
-
Acquire a 1H NMR spectrum at t=0 and then at regular intervals (e.g., every 15 minutes) for a total of 2-3 hours.
-
-
Data Processing:
-
For each spectrum, integrate the signal corresponding to the carboxylic acid proton and the signal for the newly formed ester's methyl group.
-
Calculate the concentration of the ester at each time point.
-
Plot the concentration of the ester versus time for both reactions.
-
Determine the initial rate of reaction for both acids from the slope of the initial linear portion of the concentration-time plots.
-
Illustrative Comparative Reactivity Data
The following table summarizes the expected qualitative and quantitative outcomes from comparative reactivity studies based on the principles of steric and electronic effects.
| Reaction Type | Reactant | Expected Relative Rate | Rationale |
| Electrophilic Addition | HBr | Tiglic Acid > this compound | Less steric hindrance from the methyl group allows for faster electrophilic attack on the double bond. |
| Fischer Esterification | Methanol, H+ | Tiglic Acid > this compound | The smaller methyl group on tiglic acid results in less steric congestion around the carbonyl carbon, facilitating nucleophilic attack by the alcohol. |
| Michael Addition | Thiophenol | Tiglic Acid > this compound | The β-carbon of tiglic acid is more accessible to the incoming nucleophile due to the smaller size of the methyl substituent compared to the ethyl group. |
Mechanistic Insights
The differences in reactivity can be visualized through the transition states of the rate-determining steps for each reaction type.
Electrophilic Addition Mechanism
Caption: Steric effects on the transition state of electrophilic addition.
Conclusion
The comparative analysis of this compound and tiglic acid underscores the profound impact of subtle structural modifications on chemical reactivity. The increased steric bulk of the ethyl group in this compound, relative to the methyl group in tiglic acid, is the primary factor leading to its generally lower reactivity in electrophilic additions to the double bond, nucleophilic acyl substitutions, and conjugate additions. For researchers and professionals in drug development and organic synthesis, a thorough understanding of these structure-activity relationships is paramount for the rational design of synthetic routes, the optimization of reaction conditions, and the prediction of molecular behavior.
References
- 1. Tiglic acid - Wikipedia [en.wikipedia.org]
- 2. Tiglic acid | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tiglic acid (CAS 80-59-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. Steric effects - Wikipedia [en.wikipedia.org]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. Michael addition reaction and its examples [ace.ewapub.com]
- 16. NMR on-line monitoring of esterification catalyzed by cutinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. nmr.oxinst.com [nmr.oxinst.com]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Methyl-2-pentenoic Acid Quantification
Introduction: The Analytical Imperative for 2-Methyl-2-pentenoic Acid
This compound, also known as strawberry acid, is a methyl-branched unsaturated fatty acid with significance in the flavor, fragrance, and pharmaceutical industries.[1][2][3][4] Its characteristic fruity aroma makes it a key component in many formulations, while its role as a potential metabolic byproduct or synthetic intermediate necessitates its accurate quantification in diverse and often complex matrices.[1][5] The development and validation of robust analytical methods are therefore not merely procedural requirements but are fundamental to ensuring product quality, regulatory compliance, and the integrity of scientific research.
This guide provides a comparative analysis of common analytical techniques for the quantification of this compound. Moving beyond a simple recitation of steps, we will explore the underlying scientific principles that govern method selection, the rationale behind specific validation parameters, and provide detailed, field-tested protocols. Our approach is grounded in the principles of scientific integrity, adhering to the stringent validation standards set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9][10]
Physicochemical Properties and Analytical Challenges
This compound (C₆H₁₀O₂) is a relatively small, polar carboxylic acid.[11][12] These properties present distinct challenges for analytical chemists:
-
High Polarity: Leads to poor retention on traditional reversed-phase (RP) liquid chromatography columns.
-
Volatility: Makes it a suitable candidate for Gas Chromatography (GC), but its polar carboxyl group can cause peak tailing and adsorption on the column, often necessitating derivatization.
-
Low UV Absorbance: The molecule lacks a strong chromophore, making sensitive detection by UV-Vis spectrophotometry difficult, especially at low concentrations.[13]
Understanding these inherent properties is the first step in selecting and developing a method that is fit for its intended purpose, a core principle of analytical method validation.[10]
Comparative Overview of Core Analytical Techniques
The two most powerful and widely accepted techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile compounds in the gas phase. | Separates compounds in the liquid phase. |
| Analyte State | Must be volatile and thermally stable. | Analyte must be soluble in the mobile phase. |
| Derivatization | Often required to increase volatility and thermal stability (e.g., esterification). | Often required to improve chromatographic retention and ionization efficiency (e.g., amidation).[14] |
| Sensitivity | Good to excellent, depending on the detector and derivatization. | Typically offers superior sensitivity (pg/mL to ng/mL range).[15] |
| Selectivity | High, especially with MS detection providing mass-to-charge ratio information. | Excellent, with tandem MS (MS/MS) providing an extra dimension of specificity. |
| Matrix Effects | Generally lower than LC-MS. | Can be significant (ion suppression/enhancement), requiring careful method development and use of internal standards. |
| Typical Use Case | Purity testing of raw materials, flavor profiling, analysis in non-complex matrices. | Bioanalysis (plasma, urine, tissues), trace-level quantification in complex food or environmental samples.[15][16] |
The Pillars of Method Validation
A method is not reliable until it is proven to be. Validation demonstrates, through objective evidence, that an analytical procedure is suitable for its intended purpose.[7][8][10] The core validation characteristics, as defined by the International Council for Harmonisation (ICH), FDA, and EMA, are universal, but their application depends on the chosen technique.[6][9][10]
-
Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix components). In MS-based methods, this is demonstrated by the absence of interfering peaks at the retention time and mass transitions of the analyte in blank matrix samples.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is established by analyzing a series of calibration standards and is typically evaluated by the coefficient of determination (r²) of the calibration curve, which should be ≥0.99.
-
Accuracy and Precision: Accuracy is the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements. They are assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, high) on different days. Acceptance criteria are typically ±15% deviation from the nominal value (±20% at the LLOQ) for accuracy, and a percent relative standard deviation (%RSD) of ≤15% (≤20% at the LLOQ) for precision.[17]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For MS methods, LOQ is often defined based on a signal-to-noise ratio (S/N) of ≥10.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. This is critical for bioanalysis and includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.
Experimental Workflow & Protocols
Method 1: Quantification by GC-MS
This method is ideal for determining the purity of this compound as a raw material or its concentration in simpler matrices. Derivatization to its methyl ester (2-methyl-2-pentenoate) is performed to improve chromatographic performance.
Caption: Workflow for GC-MS analysis of this compound.
-
Preparation of Standards and QCs:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Serially dilute the stock to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Prepare independent QC samples at low (e.g., 3 µg/mL), medium (e.g., 30 µg/mL), and high (e.g., 80 µg/mL) concentrations.
-
-
Sample Extraction and Derivatization:
-
To 100 µL of sample, standard, or QC, add 500 µL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer (MTBE) to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Add 100 µL of 14% Boron Trifluoride in Methanol (BF₃-MeOH). Cap the tube tightly.
-
Heat at 80°C for 10 minutes to form the fatty acid methyl ester (FAME).[18]
-
Cool to room temperature. Add 500 µL of hexane and 200 µL of saturated NaCl solution. Vortex.
-
Transfer the upper hexane layer to a GC vial for analysis.
-
-
GC-MS Instrumental Parameters:
-
GC System: Agilent 8890 or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless, 250°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 240°C at 15°C/min, hold for 2 min.
-
MS System: Agilent 5977B or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for the methyl ester of this compound (e.g., m/z 128 (M⁺), 97, 69).
-
Method 2: Quantification by LC-MS/MS
This is the preferred method for bioanalytical applications (e.g., plasma, serum) due to its superior sensitivity and selectivity. Derivatization is employed to enhance retention and ionization.
Caption: Workflow for LC-MS/MS bioanalysis of this compound.
-
Preparation of Standards and QCs:
-
Prepare a 1 mg/mL stock solution in methanol.
-
Prepare calibration standards and QCs by spiking the stock solution into the same biological matrix as the samples (e.g., blank human plasma). A typical range would be 0.5 ng/mL to 500 ng/mL.
-
Prepare an internal standard (IS) stock solution (e.g., ¹³C-labeled this compound or a close structural analog like 2-ethylpentanoic acid) at a concentration of 100 ng/mL.
-
-
Sample Extraction and Derivatization:
-
To 50 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 10 µL of the IS working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Derivatization Rationale: To overcome poor retention and ionization, we convert the carboxylic acid into a 3-nitrophenylhydrazone (3NPH). This derivative is less polar, retains well on a C18 column, and ionizes efficiently in negative ESI mode.[14][15][16]
-
Add 50 µL of 10 mg/mL 3-nitrophenylhydrazine (3-NPH) in 50% acetonitrile.
-
Add 50 µL of 6 mg/mL N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in 50% acetonitrile containing 1% pyridine.
-
Vortex and incubate at 40°C for 30 minutes.
-
Centrifuge again and transfer the supernatant to an LC vial for analysis.
-
-
LC-MS/MS Instrumental Parameters:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 column, e.g., Kinetex XB-C18 (50 x 2.1 mm, 2.6 µm).[16]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting condition is 95% A, ramping to 95% B over several minutes to elute the derivatized analyte.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Sciex QTRAP 6500+ or equivalent.
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the 3NPH-derivatized analyte and IS must be optimized by infusing the pure compounds.
-
Conclusion and Method Selection Rationale
The choice between GC-MS and LC-MS/MS for the quantification of this compound is driven entirely by the application's requirements.
-
Choose GC-MS for purity assessments of standards, analysis in simple, non-biological matrices, or when analyzing for volatile flavor profiles where other similar compounds are also of interest. Its robustness and lower susceptibility to matrix effects are advantageous in these scenarios.
-
Choose LC-MS/MS for any application requiring high sensitivity and selectivity, particularly in complex biological matrices like plasma, serum, or tissue homogenates.[14][15] It is the undisputed gold standard for pharmacokinetic, toxicokinetic, and biomarker studies where trace-level quantification is essential. The use of a stable isotope-labeled internal standard is highly recommended to ensure the highest data quality by correcting for matrix variability.
Ultimately, both methods, when properly validated according to established regulatory guidelines, can provide accurate and reliable quantitative data.[6][7][9] The key to success lies in understanding the chemistry of the analyte, the nature of the sample matrix, and meticulously applying the principles of analytical method validation.
References
- 1. This compound | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. De Monchy Aromatics this compound [demonchyaromatics.com]
- 3. This compound | 3142-72-1 [chemicalbook.com]
- 4. This compound, 3142-72-1 [thegoodscentscompany.com]
- 5. This compound | 16957-70-3 | RAA95770 [biosynth.com]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 9. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 10. fda.gov [fda.gov]
- 11. CAS 3142-72-1: this compound | CymitQuimica [cymitquimica.com]
- 12. 2-Pentenoic acid, 2-methyl- [webbook.nist.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. mdpi.com [mdpi.com]
- 15. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 16. lipidmaps.org [lipidmaps.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. pubs.rsc.org [pubs.rsc.org]
A Spectroscopic Guide to Differentiating (E) and (Z) Isomers of 2-Methyl-2-pentenoic Acid
In the realm of organic chemistry and drug development, the precise identification of geometric isomers is paramount, as subtle differences in spatial arrangement can lead to significant variations in biological activity and physical properties. This guide provides a comprehensive spectroscopic comparison of the (E) and (Z) isomers of 2-Methyl-2-pentenoic acid, offering researchers and scientists a practical framework for their differentiation using fundamental analytical techniques. While extensive experimental data is available for the thermodynamically more stable (E) isomer, the data for the (Z) isomer is less prevalent in the public domain. Therefore, this guide will present a detailed analysis of the experimental spectra of the (E) isomer and a theoretically grounded prediction of the key spectroscopic features of the (Z) isomer, based on established principles of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry.
Introduction to (E) and (Z) Isomerism in this compound
This compound (C₆H₁₀O₂) is an α,β-unsaturated carboxylic acid that exists as two geometric isomers: (E)-2-Methyl-2-pentenoic acid and (Z)-2-Methyl-2-pentenoic acid. The (E) isomer, often referred to as the trans isomer, has the higher priority groups (the carboxylic acid and the ethyl group) on opposite sides of the double bond. Conversely, the (Z) isomer, or cis isomer, has these groups on the same side. This difference in geometry profoundly influences their spectroscopic signatures.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for distinguishing between the (E) and (Z) isomers of this compound, primarily due to the anisotropic effect of the carbonyl group and the spatial proximity of substituents.
(E)-2-Methyl-2-pentenoic acid: Experimental Data
The ¹H NMR spectrum of (E)-2-Methyl-2-pentenoic acid in CDCl₃ typically exhibits the following key signals:
-
Vinylic Proton (H3): A triplet of quartets around 6.9 ppm. This proton is deshielded due to its position on the double bond and is coupled to the methylene protons of the ethyl group and the methyl protons at C2.
-
Methylene Protons (H4): A quintet around 2.2 ppm, coupled to the vinylic proton and the terminal methyl group.
-
Allylic Methyl Protons (on C2): A singlet around 1.8 ppm.
-
Terminal Methyl Protons (H5): A triplet around 1.1 ppm, coupled to the methylene protons.
-
Carboxylic Acid Proton: A broad singlet typically above 10 ppm.
(Z)-2-Methyl-2-pentenoic acid: Predicted Spectral Features
For the (Z) isomer, the spatial arrangement of the substituents leads to predictable changes in the chemical shifts:
-
Vinylic Proton (H3): This proton is expected to be shielded compared to the (E) isomer, appearing at a lower chemical shift (upfield). This is due to the steric compression and altered electronic environment arising from the proximity of the carboxylic acid and ethyl groups on the same side of the double bond.
-
Allylic Methyl Protons (on C2): These protons in the (Z) isomer are likely to be deshielded (downfield shift) compared to the (E) isomer. This is because they are in closer proximity to the electron-withdrawing carboxylic acid group.
| Proton Assignment | (E)-2-Methyl-2-pentenoic acid (Experimental ppm) | (Z)-2-Methyl-2-pentenoic acid (Predicted ppm) | Key Differentiating Feature |
| Vinylic Proton (H3) | ~6.9 (tq) | < 6.9 | Significant upfield shift for the (Z) isomer. |
| Methylene Protons (H4) | ~2.2 (q) | ~2.2 | Minimal change expected. |
| Allylic Methyl Protons | ~1.8 (s) | > 1.8 | Downfield shift for the (Z) isomer due to proximity to the carboxylic acid. |
| Terminal Methyl Protons | ~1.1 (t) | ~1.1 | Minimal change expected. |
| Carboxylic Acid Proton | >10 (br s) | >10 (br s) | Broad signal, not a primary differentiator. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides further confirmation of the isomeric identity by revealing differences in the chemical environments of the carbon atoms.
(E)-2-Methyl-2-pentenoic acid: Experimental Data
The ¹³C NMR spectrum of the (E) isomer shows distinct signals for each of the six carbon atoms:
-
Carboxylic Carbonyl (C1): ~173 ppm
-
Olefinic Carbon (C2): ~128 ppm
-
Olefinic Carbon (C3): ~145 ppm
-
Methylene Carbon (C4): ~22 ppm
-
Terminal Methyl Carbon (C5): ~13 ppm
-
Allylic Methyl Carbon: ~12 ppm
(Z)-2-Methyl-2-pentenoic acid: Predicted Spectral Features
The steric interactions in the (Z) isomer are expected to cause notable shifts in the ¹³C NMR spectrum, particularly for the carbons involved in and adjacent to the double bond. This is often referred to as the "gamma-gauche effect."
-
Allylic Methyl Carbon: This carbon in the (Z) isomer is expected to be shielded (shifted upfield) compared to the (E) isomer due to steric hindrance with the ethyl group.
-
Methylene Carbon (C4): Similarly, the C4 methylene carbon is expected to experience shielding due to its closer proximity to the carboxylic acid group in the (Z) configuration.
| Carbon Assignment | (E)-2-Methyl-2-pentenoic acid (Experimental ppm) | (Z)-2-Methyl-2-pentenoic acid (Predicted ppm) | Key Differentiating Feature |
| Carboxylic Carbonyl (C1) | ~173 | ~173 | Minimal change expected. |
| Olefinic Carbon (C2) | ~128 | Similar to (E) | Minor shifts may occur. |
| Olefinic Carbon (C3) | ~145 | Similar to (E) | Minor shifts may occur. |
| Methylene Carbon (C4) | ~22 | < 22 | Upfield shift for the (Z) isomer due to steric effects. |
| Terminal Methyl Carbon | ~13 | ~13 | Minimal change expected. |
| Allylic Methyl Carbon | ~12 | < 12 | Significant upfield shift for the (Z) isomer due to the gamma-gauche effect. |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present and can offer subtle clues to differentiate between the (E) and (Z) isomers.
(E)-2-Methyl-2-pentenoic acid: Experimental Data
The IR spectrum of (E)-2-Methyl-2-pentenoic acid displays characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ due to hydrogen bonding.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1690-1710 cm⁻¹.
-
C=C Stretch: A medium intensity peak around 1640-1650 cm⁻¹.
-
C-H Bending (out-of-plane) for trans-alkene: A distinct peak around 960-970 cm⁻¹.
(Z)-2-Methyl-2-pentenoic acid: Predicted Spectral Features
The key differentiator in the IR spectra of the two isomers is expected in the C-H out-of-plane bending region.
-
C-H Bending (out-of-plane) for cis-alkene: The (Z) isomer is expected to show a C-H out-of-plane bending vibration at a lower wavenumber, typically in the range of 675-730 cm⁻¹, and it may be broader and weaker than the corresponding band in the (E) isomer. The absence of a sharp peak around 965 cm⁻¹ would be a strong indicator of the (Z) isomer.
| Vibrational Mode | (E)-2-Methyl-2-pentenoic acid (Experimental cm⁻¹) | (Z)-2-Methyl-2-pentenoic acid (Predicted cm⁻¹) | Key Differentiating Feature |
| O-H Stretch | 2500-3300 (broad) | 2500-3300 (broad) | Not a primary differentiator. |
| C=O Stretch | 1690-1710 | 1690-1710 | The position might shift slightly due to differences in conjugation and steric hindrance. |
| C=C Stretch | 1640-1650 | 1640-1650 | Minor shifts are possible. |
| C-H out-of-plane bend | 960-970 | 675-730 | A significant and reliable difference between the two isomers. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the electron ionization (EI) mass spectra of (E) and (Z) isomers are often very similar, subtle differences in the relative abundances of fragment ions can sometimes be observed.
Both isomers are expected to show a molecular ion peak (M⁺) at m/z = 114. The fragmentation patterns will be dominated by the loss of parts of the alkyl chain and the carboxylic acid group. Key fragments would include [M-CH₃]⁺ (m/z 99), [M-C₂H₅]⁺ (m/z 85), and [M-COOH]⁺ (m/z 69). While significant differences in the fragmentation pathways are not anticipated, the relative intensities of these peaks might vary slightly due to differences in the steric strain of the parent ions.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound isomers.
Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
IR Spectroscopy: For liquid samples, a small drop can be placed between two salt plates (NaCl or KBr) to form a thin film. For solid samples, a KBr pellet can be prepared, or an Attenuated Total Reflectance (ATR) accessory can be used.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis and differentiation of (E) and (Z) isomers.
Conclusion
The differentiation of (E) and (Z) isomers of this compound is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive evidence, with predictable and significant differences in chemical shifts arising from anisotropic and steric effects. Specifically, the upfield shift of the vinylic proton and the downfield shift of the allylic methyl protons in the ¹H NMR spectrum, along with the upfield shifts of the allylic methyl and methylene carbons in the ¹³C NMR spectrum, are key indicators for the (Z) isomer. Infrared spectroscopy offers a valuable complementary method, with the position of the C-H out-of-plane bending vibration serving as a reliable marker for each isomer. While mass spectrometry is less definitive for distinguishing these geometric isomers, it confirms the molecular weight and overall structure. By applying these spectroscopic principles, researchers can confidently identify and characterize the (E) and (Z) isomers of this compound, ensuring the correct stereochemistry for their intended applications.
A Comparative Guide to Catalytic Systems for 2-Methyl-2-pentenoic Acid Synthesis
Introduction: The Significance of 2-Methyl-2-pentenoic Acid
This compound, often referred to as strawberry acid, is a valuable α,β-unsaturated carboxylic acid prized for its characteristic sweet, fruity, strawberry-like aroma.[1][2] This property makes it a widely used ingredient in the flavor and fragrance industries for food flavorings, particularly for strawberry and other berry notes, as well as in perfumery.[1][3] Beyond its sensory applications, the conjugated system of α,β-unsaturated carboxylic acids renders them versatile building blocks in organic synthesis.[4] They are key intermediates for producing pharmaceuticals and other biologically active molecules, serving as dienophiles in Diels-Alder reactions and as substrates for conjugate additions like the Michael reaction.[4]
Given its commercial and synthetic importance, the development of efficient, selective, and environmentally benign catalytic systems for the synthesis of this compound is a topic of significant research and industrial interest. This guide provides an in-depth comparison of the primary catalytic routes, offering objective analysis and supporting experimental data to inform researchers and process chemists in selecting the optimal synthetic strategy.
Primary Synthetic Pathways: A Comparative Overview
The production of this compound is dominated by two principal catalytic strategies, each with distinct advantages and challenges related to raw materials, catalyst selection, and process conditions.
-
Two-Step Aldol Condensation and Oxidation: This is the most prevalent and industrially established route.[4][5] It begins with the self-condensation of propanal to form the intermediate, 2-methyl-2-pentenal, which is subsequently oxidized to the target carboxylic acid.[4]
-
Reppe Carbonylation and Isomerization: A more modern approach leveraging the principles of green chemistry, this method involves the carbonylation of piperylene, followed by an isomerization step to yield the final product.[5]
This guide will dissect each pathway, comparing the catalytic systems employed at each stage.
Part 1: The Aldol Condensation-Oxidation Route
This classical two-step process offers a robust and well-understood path to this compound. The overall efficiency is critically dependent on the optimization of catalysts for both the condensation and oxidation stages.
Step 1: Catalytic Self-Condensation of Propanal
The first step is a base-catalyzed self-aldol condensation of propanal to form a C6 α,β-unsaturated aldehyde, 2-methyl-2-pentenal. The choice of catalyst is crucial to maximize the yield of this intermediate while minimizing side reactions. A weak base is generally preferred to prevent further, undesired condensation reactions.[6]
| Catalyst System | Base Type | Reaction Conditions | Propanal Conversion (%) | 2-Methyl-2-pentenal Yield (%) | Key Insights & Rationale |
| Sodium Hydroxide (NaOH) | Homogeneous | 2% (w/w) NaOH, 40°C, 45 min | ~93% | 93%[7] | Expertise: A simple, cost-effective, and rapid method. The low concentration of NaOH provides sufficient basicity to deprotonate the α-carbon of propanal without promoting extensive side reactions. The 40°C temperature accelerates the reaction to completion in under an hour. |
| Strong Anion-Exchange Resin | Heterogeneous | 0.4 g/mL resin, 35°C, 1 hr | 97%[8] | 95%[4][8] | Trustworthiness: Heterogeneous catalysts like anion-exchange resins are highly advantageous for industrial processes. They are easily separated from the reaction mixture, enabling catalyst recycling and simplifying product purification. This leads to a more sustainable and cost-efficient process. |
| Glycine (Amino Acid) | Organocatalyst | Aqueous media | Slower reaction rate | Lower reported yields | Rationale: While less common for this specific transformation, amino acids can act as bifunctional catalysts. The amine group acts as the base, while the carboxylic acid can participate in proton transfer. However, the reactivity is generally lower compared to traditional bases.[8] |
Step 2: Catalytic Oxidation of 2-Methyl-2-pentenal
The selective oxidation of the aldehyde group in 2-methyl-2-pentenal to a carboxylic acid, without affecting the carbon-carbon double bond, is the critical second step. The choice of oxidant system impacts yield, cost, and environmental footprint.
| Oxidant System | Catalyst/Reagents | Reaction Conditions | This compound Yield (%) | Key Insights & Rationale |
| Sodium Chlorite / H₂O₂ | NaClO₂, H₂O₂ | Acetonitrile, 3 hr | 85%[4][7] | Expertise: This system is highly efficient and relatively inexpensive. Hydrogen peroxide acts as a co-oxidant in the catalytic cycle. The use of an organic solvent like acetonitrile is common, though newer methods explore aqueous systems to improve the process's green credentials.[1] |
| Silver-Based Reagents | AgNO₃-NaOH or Ag₂O-NaOH | Varies | Moderate | Trustworthiness: Silver catalysts can effectively perform the oxidation. However, they are significantly more expensive than other systems, which often limits their use in large-scale industrial production due to high costs and potential for side reactions.[2][4] |
| Air / Oxygen | Metal Acetates (Co, Mn, Ni) | High Temperature/Pressure | Lower | Rationale: Using air as the oxidant is economically and environmentally attractive (a "green" oxidant). However, these reactions often require more complex equipment, harsher conditions (high temperature and pressure), and can suffer from lower selectivity due to over-oxidation, making process control difficult.[4][5] |
| Heterogeneous Acid Catalyst | Nafion-H® / H₂O₂ | Varies | Good | Expertise: Using a solid, recyclable acid catalyst like Nafion-H® with hydrogen peroxide represents a more environmentally friendly approach. It replaces soluble acids that are difficult to recover and minimizes waste streams.[4] |
Part 2: The Reppe Carbonylation Route
This pathway represents a more modern, atom-efficient approach to synthesizing α,β-unsaturated carboxylic acids.[9] It involves the direct addition of a carboxyl group across a C-C multiple bond using carbon monoxide.
Two-Step Hydroesterification-Isomerization Process
The synthesis of trans-2-Methyl-2-pentenoic acid via this route begins with piperylene, a readily available C5 diene.[5]
-
Step 1: Hydroesterification: Piperylene reacts with carbon monoxide (CO) and water in the presence of a homogeneous rhodium-based catalyst to produce a mixture of 2-methyl-3-pentenoic acid isomers.[4][5]
-
Step 2: Isomerization: The resulting mixture of isomers is then treated with an acid catalyst to yield the thermodynamically more stable trans-2-methyl-2-pentenoic acid.[4][5]
| Step | Catalyst System | Raw Materials | Reaction Conditions | Product | Key Insights & Rationale |
| 1. Hydroesterification | Rhodium Salt / Organic Phosphine Ligand | Piperylene, CO, H₂O | 90-140 °C, 2.0-3.5 MPa CO pressure | Cis/trans isomers of 2-methyl-3-pentenoic acid | Expertise: This is a powerful, atom-economical reaction. The noble metal rhodium catalyst is highly active and selective. The phosphine ligand is crucial for stabilizing the catalyst and directing the reaction. The primary drawbacks are the high cost of the rhodium catalyst and the need for high-pressure equipment.[5] |
| 2. Isomerization | Acid Catalyst (e.g., Zinc Chloride/Acetic Acid) | 2-methyl-3-pentenoic acid isomers | Varies | trans-2-Methyl-2-pentenoic acid | Trustworthiness: The isomerization is necessary because the initial carbonylation does not directly yield the desired conjugated product. An acid catalyst facilitates the migration of the double bond into conjugation with the carboxyl group, which is the thermodynamically favored product.[4][5] |
Experimental Protocols
Protocol 1: Synthesis via Aldol Condensation and Oxidation
This protocol is a representative example based on commonly cited laboratory procedures.[7]
Step A: Self-Condensation of Propanal
-
To a stirred solution of propanal (e.g., 100 g, 1.72 mol), add 2% aqueous sodium hydroxide solution (e.g., 15 g).
-
Maintain the reaction temperature at 40°C with controlled stirring for 45 minutes.
-
After the reaction, cool the mixture and separate the organic layer.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and distill to purify the 2-methyl-2-pentenal intermediate.
Step B: Oxidation to this compound
-
Dissolve the 2-methyl-2-pentenal intermediate (e.g., 50 g, 0.51 mol) in acetonitrile (e.g., 250 mL).
-
Prepare a solution of sodium chlorite (NaClO₂) (e.g., 129 g, 1.43 mol, 1.6 eq) and 30% hydrogen peroxide (H₂O₂) (e.g., 69 g, 0.61 mol, 1.2 eq) in water.
-
Slowly add the oxidant solution to the aldehyde solution while maintaining the temperature below 25°C.
-
Stir the reaction mixture for 3 hours at room temperature.
-
After completion, quench the reaction, extract the product with an organic solvent, wash, dry, and purify by distillation or recrystallization to obtain (E)-2-methyl-2-pentenoic acid.
Protocol 2: Synthesis via Reppe Carbonylation and Isomerization
This protocol is a generalized procedure based on patent literature.[5]
Step A: Hydroesterification of Piperylene
-
Charge a high-pressure autoclave with piperylene, water, a rhodium salt catalyst (e.g., rhodium(III) chloride), and an organic phosphine ligand (e.g., triphenylphosphine) in a suitable solvent (e.g., 1,3-Dimethyl-2-imidazolidinone - DMI).
-
Pressurize the reactor with carbon monoxide to 2.0-3.5 MPa.
-
Heat the mixture to 90-140°C and stir until the reaction is complete (monitored by GC).
-
Cool the reactor, vent the CO, and separate the product mixture containing 2-methyl-3-pentenoic acid isomers.
Step B: Isomerization
-
To the isomer mixture from Step A, add an acid catalyst solution (e.g., 40-50% zinc chloride in acetic acid).
-
Heat the mixture under reflux until isomerization to the conjugated acid is complete (monitored by GC).
-
Cool the mixture and purify the final product, trans-2-methyl-2-pentenoic acid, by distillation.
Comparative Analysis and Conclusion
The choice between these catalytic systems depends heavily on the specific requirements of the synthesis, including scale, cost considerations, available equipment, and environmental regulations.
-
The Aldol Condensation-Oxidation route is mature, uses inexpensive raw materials (propanal), and does not require high-pressure equipment.[5] Its main drawbacks are a lower atom economy and the generation of more waste streams. The development of heterogeneous catalysts like anion-exchange resins and solid acids for the oxidation step significantly improves its environmental profile by allowing catalyst recycling and simplifying purification.[4][8]
-
The Reppe Carbonylation route excels in atom economy, directly converting a C5 feedstock into the C6 acid backbone.[5] This aligns well with the principles of green chemistry. However, it is hampered by the high cost and potential toxicity of the rhodium catalyst and the necessity for specialized high-pressure reactors, making the initial capital investment higher.[5]
For researchers and drug development professionals, the choice will depend on the desired scale. For small-scale, laboratory synthesis, the flexibility and simplicity of the Aldol/Oxidation route are often advantageous. For large-scale industrial production, a thorough economic analysis comparing the raw material and catalyst costs of the Reppe route against the processing and waste-handling costs of the Aldol route is essential.
References
- 1. CN102653510A - Production method of this compound - Google Patents [patents.google.com]
- 2. CN103539655A - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. This compound|CAS 3142-72-1|For Research [benchchem.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. CN113336637B - Synthesis method of trans-2-methyl-2-pentenoic acid - Google Patents [patents.google.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Biological activity comparison of 2-Methyl-2-pentenoic acid and its saturated analog
An objective comparison of the biological activities of 2-Methyl-2-pentenoic acid and its saturated analog, 2-methylpentanoic acid, is provided in this guide. This document is intended for researchers, scientists, and professionals in drug development, offering a framework for evaluating and contrasting the bioactivity of these two related molecules.
Introduction: The Significance of Unsaturation
In the realm of bioactive small molecules, the presence of a carbon-carbon double bond can dramatically alter a compound's physical, chemical, and biological properties. This guide focuses on two such molecules: this compound, an unsaturated carboxylic acid, and its saturated analog, 2-methylpentanoic acid. While structurally similar, the rigidity and electron density conferred by the double bond in the former suggest the potential for distinct biological interactions.
Direct comparative studies on these specific molecules are not extensively documented in publicly available literature. Therefore, this guide presents a proposed experimental framework, grounded in established methodologies for assessing short-chain fatty acids (SCFAs), to rigorously compare their activities. We will hypothesize potential activities based on related compounds and detail the workflows required to validate these hypotheses.
Hypothesized Biological Activities and Rationale
Short-chain fatty acids are well-known metabolic and signaling molecules. The introduction of a double bond, as seen in this compound, may influence cell uptake, membrane interaction, and receptor binding, leading to differential effects in several key areas:
-
Antimicrobial Activity: The lipophilicity and membrane-disrupting potential of fatty acids are crucial to their antimicrobial effects. The altered geometry of the unsaturated acid may enhance its ability to intercalate into and disrupt bacterial cell membranes compared to its more flexible saturated counterpart.
-
Anti-inflammatory Effects: SCFAs are known to modulate immune responses, often through the inhibition of histone deacetylases (HDACs) or activation of G-protein coupled receptors like GPR41/43. The specific conformation of the unsaturated acid could lead to a different binding affinity for these targets, resulting in a more potent anti-inflammatory response.
-
Metabolic Regulation: As analogs of endogenous fatty acids, these compounds may interfere with or participate in cellular metabolic pathways. The degree to which they are recognized and processed by metabolic enzymes could differ significantly.
Proposed Experimental Framework for Comparative Analysis
To empirically test these hypotheses, a multi-phase experimental workflow is proposed. This workflow is designed to first establish a safety profile and then systematically investigate and compare the antimicrobial and anti-inflammatory activities of both compounds.
A Senior Application Scientist's Guide to Gas Chromatography Column Selection for the Separation of Pentenoic Acid Isomers
This guide provides an in-depth comparison of Gas Chromatography (GC) column performance for the challenging separation of pentenoic acid isomers. Designed for researchers, scientists, and drug development professionals, this document moves beyond catalog specifications to explain the fundamental principles and experimental causality behind choosing the optimal column for your analytical needs. We will explore the strengths and limitations of various stationary phases, supported by experimental data and detailed protocols, to ensure you can achieve robust, reproducible, and accurate separations.
The Analytical Challenge: Resolving Pentenoic Acid Isomers
Pentenoic acids (C₅H₈O₂) are short-chain fatty acids that exist as multiple structural and geometric isomers, including positional isomers (e.g., 2-pentenoic, 3-pentenoic, 4-pentenoic acid) and cis/trans geometric isomers. Their similar boiling points and polarities make them notoriously difficult to separate using standard chromatographic techniques. Achieving baseline resolution is critical for accurate quantification and is paramount in fields ranging from metabolic research to industrial quality control. The choice of the GC column's stationary phase is the single most important factor governing the success of this separation.[1]
To Derivatize or Not? A Critical First Step
Before selecting a column, a crucial decision is whether to analyze the pentenoic acids in their free form or as more volatile esters.
-
Direct Analysis of Free Fatty Acids (FFAs): While seemingly straightforward, injecting underivatized acids can be problematic. The highly polar carboxyl group can interact strongly with active sites in the GC inlet and column, leading to poor peak shape (tailing), low response, and irreversible adsorption.[2][3] This approach requires highly inert systems and specialized columns, such as those with a Free Fatty Acid Phase (FFAP), which are acid-modified polyethylene glycol (PEG) phases designed to reduce these interactions.[4][5]
-
Derivatization to Methyl Esters (PAMEs): The most common and recommended approach is to convert the acids to their corresponding fatty acid methyl esters (FAMEs).[6][7] This process of esterification replaces the active hydrogen of the carboxyl group, which significantly increases the compound's volatility and reduces its polarity.[8] The resulting pentenoic acid methyl esters (PAMEs) are more amenable to GC analysis, yielding sharper, more symmetrical peaks and improved reproducibility.[9]
Causality: The decision to derivatize is based on improving chromatographic behavior. By masking the highly polar carboxyl group, we minimize undesirable column interactions, allowing the separation to be governed primarily by the subtle differences in the isomers' structures and their interaction with the stationary phase.
Comparative Analysis of GC Column Stationary Phases
The separation of FAMEs is dictated primarily by the polarity of the stationary phase.[1] Highly polar columns are generally preferred for resolving complex mixtures and geometric isomers.[9][10][11]
Polyethylene Glycol (PEG) Columns (WAX type)
-
Mechanism: These are polar columns where separation is based on a combination of boiling point and polarity. Common examples include DB-WAX and HP-INNOWax.[7]
-
Performance: PEG columns provide good general separation of FAMEs based on carbon number and degree of unsaturation.[9] They are robust and widely used for routine analysis.[11] However, their major limitation is the inability to effectively separate geometric (cis/trans) isomers.[9] For complex mixtures, co-elution can be a significant issue.
-
Best For: Routine analysis where cis/trans isomer separation is not a primary requirement.
Highly Polar Cyanopropyl Columns
-
Mechanism: The high polarity of the cyanopropyl functional groups induces strong dipole-dipole interactions with the double bonds of the analytes. This allows for separation based on the degree of unsaturation and the geometry of the double bonds.
-
Performance: Cyanopropyl columns, such as the HP-88, CP-Sil 88, and SP-2560, are the gold standard for detailed FAME analysis, offering excellent resolution of complex mixtures.[1][7][9] Their key strength is the ability to separate geometric cis and trans isomers, which is often impossible on WAX phases.[9][10][12] The higher the percentage of cyanopropyl substitution, the greater the polarity and the better the resolution of these challenging isomers.
-
Best For: Detailed analysis requiring the separation and quantification of cis and trans pentenoic acid isomers.
Ionic Liquid (IL) Columns
-
Mechanism: Ionic liquid stationary phases are composed of organic salts that are liquid at typical GC operating temperatures. They offer a unique separation mechanism based on multiple types of interactions and possess exceptionally high polarity and thermal stability.[13][14]
-
Performance: IL columns, like the SLB-IL111, provide unparalleled separation power for FAME isomers, including both positional and geometric isomers.[13][15][16] They can resolve complex mixtures that are intractable on even the most polar cyanopropyl columns.[17] Their high thermal stability also results in low column bleed, which is advantageous for mass spectrometry (MS) detection.[15] Furthermore, some IL columns are water-compatible, opening the possibility for direct injection of aqueous samples.[14][18]
-
Best For: Cutting-edge research requiring the highest possible resolution of positional and geometric isomers, and for complex matrix analyses.
Chiral Columns (Cyclodextrin-based)
-
Mechanism: These columns have a chiral selector, typically a derivatized cyclodextrin, incorporated into the stationary phase. Enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes that allow for their separation.[19][20]
-
Performance: If the pentenoic acid isomers of interest contain a chiral center (e.g., if substituted), a standard polar column will not separate the enantiomers. A specialized chiral column is required for this purpose.[21] These columns are highly specific and are selected based on the structure of the analyte.
-
Best For: Separation of enantiomers of chiral pentenoic acid derivatives.
Data Summary: Column Performance at a Glance
| Stationary Phase Type | Common Column Names | Polarity | Primary Strengths | Limitations | Key Applications |
| Polyethylene Glycol (PEG) | DB-WAX, HP-INNOWax, Carbowax | Polar | Good separation by carbon number and unsaturation; robust for routine analysis.[9][11] | Does not separate cis/trans isomers; potential for co-elution in complex mixtures.[9] | Routine quantification of total pentenoic acids. |
| Highly Polar Cyanopropyl | HP-88, CP-Sil 88, SP-2560 | Highly Polar | Excellent separation of cis/trans isomers ; high resolution for complex mixtures.[1][9][10] | Lower thermal stability than non-polar phases; can have longer analysis times.[6] | Detailed profiling of edible oils, biological samples, and reaction mixtures where trans isomer content is critical. |
| Ionic Liquid (IL) | SLB-IL100, SLB-IL111 | Extremely Polar | Superior resolution of positional and geometric isomers ; high thermal stability; low bleed.[13][15][17] | Higher cost; unique selectivity may require more method development. | Advanced lipidomics, analysis of very complex isomer mixtures, GCxGC applications.[16] |
| Chiral (Cyclodextrin) | Rt-βDEX, CycloSil-B | Chiral | Separates enantiomers .[19][21] | Specific to chiral compounds; will not necessarily provide good separation of positional or geometric isomers. | Purity analysis of chiral drugs, flavor/fragrance analysis. |
Experimental Protocols
Trustworthy data is built on a foundation of robust and validated protocols. The following methods provide a reliable starting point for your analysis.
Protocol 1: Derivatization to Pentenoic Acid Methyl Esters (PAMEs)
This protocol uses Boron Trifluoride-Methanol (BF₃/MeOH), a common and effective esterification reagent.[1]
Rationale: This acid-catalyzed reaction rapidly converts carboxylic acids to their methyl esters, ensuring the sample is suitable for GC analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the sample containing pentenoic acids into a screw-cap culture tube.
-
Saponification (Optional, for bound acids): If acids are present as triglycerides, add 2 mL of 0.5 M NaOH in methanol. Cap tightly and heat at 100°C for 10 minutes to create sodium salts.
-
Methylation: Cool the tube to room temperature. Add 2 mL of 14% BF₃/MeOH solution. Cap tightly and heat at 100°C for 5 minutes.
-
Extraction: Cool the tube. Add 2 mL of saturated NaCl solution and 2 mL of high-purity hexane. Vortex vigorously for 2 minutes to extract the PAMEs into the hexane layer.
-
Phase Separation: Centrifuge at low speed (e.g., 2000 rpm) for 5 minutes to achieve a clean separation of the layers.
-
Sample Collection: Carefully transfer the upper hexane layer, which contains the PAMEs, to a clean GC vial.
-
Final Sample: The sample is now ready for GC analysis.
Protocol 2: GC-FID Method for PAME Isomer Separation
This method is optimized for a highly polar cyanopropyl column to achieve separation of geometric isomers.
Rationale: A slow temperature ramp is used to maximize the resolution between closely eluting isomers. The split injection prevents column overloading and ensures sharp peaks.
-
GC System: Agilent 7890B or equivalent with Flame Ionization Detector (FID).
-
Column: Agilent J&W HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent highly polar cyanopropyl column.
-
Carrier Gas: Helium, constant flow mode at 1.0 mL/min.
-
Inlet:
-
Mode: Split
-
Split Ratio: 100:1
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 140°C, hold for 5 minutes.
-
Ramp 1: 4°C/min to 240°C.
-
Hold: Hold at 240°C for 15 minutes.
-
-
Detector (FID):
-
Temperature: 260°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (N₂): 25 mL/min
-
Visualizing the Workflow and Separation Logic
Experimental Workflow Diagram
Caption: End-to-end workflow for pentenoic acid isomer analysis.
Diagram of Separation Principles
Caption: How stationary phase polarity dictates isomer separation.
Senior Scientist's Recommendation
The optimal GC column for separating pentenoic acid isomers is not a one-size-fits-all solution; it is dictated by the specific analytical question you are asking.
-
For routine screening where only the total concentration of pentenoic acids is needed, a standard Polyethylene Glycol (WAX) column offers a robust and cost-effective solution.
-
When the differentiation and quantification of geometric (cis/trans) isomers are essential, a highly polar cyanopropyl column is the minimum requirement and the most reliable choice.
-
For the most demanding applications involving the separation of complex mixtures of both positional and geometric isomers , an ionic liquid column represents the pinnacle of separation technology and will provide the highest degree of resolution.
Always validate your chosen method with appropriate isomer standards to confirm peak identification and ensure the accuracy of your results. The investment in the correct column technology from the outset will save significant time in method development and yield more reliable and defensible data.
References
- 1. benchchem.com [benchchem.com]
- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. agilent.com [agilent.com]
- 6. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. Item - Evaluation of new stationary phases for the separation of fatty acid methyl esters - RMIT University - Figshare [research-repository.rmit.edu.au]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Characterisation of capillary ionic liquid columns for gas chromatography-mass spectrometry analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ionic liquids as stationary phases for fatty acid analysis by gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. Ionic liquids as water-compatible GC stationary phases for the analysis of fragrances and essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gcms.cz [gcms.cz]
- 20. azom.com [azom.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 2-Methyl-2-pentenoic Acid
For researchers and professionals in drug development and chemical sciences, the unambiguous structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis and spectral assignment of trans-2-Methyl-2-pentenoic acid, a common α,β-unsaturated carboxylic acid, utilizing ¹H and ¹³C NMR data. By juxtaposing its spectral features with those of its constitutional isomer, 4-Methyl-2-pentenoic acid, we will explore the nuanced effects of molecular structure on NMR spectra, offering insights grounded in fundamental principles.
The Significance of Structural Isomers in Spectral Analysis
The chemical environment of each nucleus within a molecule dictates its resonance frequency in an NMR spectrum. Even subtle changes in molecular structure, such as the position of a double bond or a methyl group, can lead to significant and predictable alterations in the resulting spectrum. Comparing the NMR data of constitutional isomers serves as a powerful practical demonstration of these principles, enhancing our ability to confidently assign spectral features to specific atoms. In this guide, we will leverage this comparative approach to deepen our understanding of the structure-spectra relationship.
¹H and ¹³C NMR Spectral Assignment for trans-2-Methyl-2-pentenoic Acid
trans-2-Methyl-2-pentenoic acid presents a clear and illustrative example of the spectral features characteristic of an α,β-unsaturated carboxylic acid. The conjugation of the carbon-carbon double bond with the carbonyl group of the carboxylic acid creates a distinct electronic environment that influences the chemical shifts and coupling patterns of the nuclei.
Below is a detailed assignment of the ¹H and ¹³C NMR spectra for trans-2-Methyl-2-pentenoic acid.
Table 1: ¹H and ¹³C NMR Spectral Data for trans-2-Methyl-2-pentenoic Acid
| Atom # | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |
| 1 | - | - | - | 173.5 |
| 2 | - | - | - | 128.9 |
| 3 | 6.87 | triplet (t) | 7.5 | 143.5 |
| 4 | 2.25 | quartet (q) | 7.5 | 22.4 |
| 5 | 1.08 | triplet (t) | 7.5 | 12.3 |
| 6 | 1.83 | singlet (s) | - | 12.2 |
| COOH | ~12 (broad) | singlet (s) | - | - |
Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2]
Analysis of the ¹H NMR Spectrum
The proton spectrum of trans-2-Methyl-2-pentenoic acid is characterized by several key features:
-
Carboxylic Acid Proton (COOH): A broad singlet is typically observed far downfield, often around 10-13 ppm. This significant deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding.
-
Olefinic Proton (H-3): The vinyl proton at position 3 appears as a triplet at approximately 6.87 ppm. The downfield shift is a direct consequence of the deshielding effect of the conjugated carbonyl group.[3] The multiplicity is a triplet due to coupling with the two adjacent protons on carbon 4, with a coupling constant (³J) of 7.5 Hz.
-
Methylene Protons (H-4): The two protons on carbon 4 are observed as a quartet around 2.25 ppm. This pattern arises from coupling to the three protons of the methyl group at position 5 (n+1 rule, 3+1=4).
-
Methyl Protons (H-5): The terminal methyl group protons resonate as a triplet at approximately 1.08 ppm, resulting from coupling with the two methylene protons at position 4.
-
Methyl Protons (H-6): The methyl group attached to the double bond (C-2) appears as a singlet at 1.83 ppm. Its singlet nature is due to the absence of adjacent protons to couple with.
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments:
-
Carbonyl Carbon (C-1): The carboxylic acid carbon resonates significantly downfield at 173.5 ppm, a characteristic chemical shift for this functional group.
-
Olefinic Carbons (C-2 and C-3): The two sp² hybridized carbons of the double bond appear at 128.9 ppm (C-2) and 143.5 ppm (C-3). The β-carbon (C-3) is further downfield than the α-carbon (C-2) due to the electron-withdrawing resonance effect of the carbonyl group, which reduces electron density at the β-position.[3]
-
Aliphatic Carbons (C-4, C-5, and C-6): The remaining sp³ hybridized carbons appear in the upfield region of the spectrum at 22.4 ppm (C-4), 12.3 ppm (C-5), and 12.2 ppm (C-6).
Comparative Analysis: trans-2-Methyl-2-pentenoic Acid vs. 4-Methyl-2-pentenoic Acid
To illustrate the impact of isomerism on NMR spectra, we will now compare the data of trans-2-Methyl-2-pentenoic acid with its constitutional isomer, 4-Methyl-2-pentenoic acid. In this isomer, the methyl group is at position 4, and the double bond is between carbons 2 and 3.
Table 2: Predicted ¹³C NMR Spectral Data for 4-Methyl-2-pentenoic Acid
| Atom # | Predicted ¹³C Chemical Shift (ppm) |
| 1 | 172.9 |
| 2 | 120.9 |
| 3 | 155.5 |
| 4 | 31.2 |
| 5 | 21.5 |
| COOH | - |
Data sourced from PubChem.[4]
Key Spectral Differences and Their Origins
The shift in the methyl group's position from C-2 to C-4 and the resulting change in the substitution pattern of the double bond lead to predictable changes in the NMR spectra:
-
¹H NMR: In 4-Methyl-2-pentenoic acid, we would expect to see a doublet for the two methyl groups at position 5, as they are now coupled to a single proton at position 4. The proton at C-4 would appear as a multiplet due to coupling with both the olefinic proton at C-3 and the methyl protons at C-5. The olefinic protons at C-2 and C-3 would likely show a more complex splitting pattern due to their coupling to each other and to the proton at C-4.
-
¹³C NMR: The predicted ¹³C chemical shifts for 4-Methyl-2-pentenoic acid show a significant downfield shift for the olefinic carbon C-3 (155.5 ppm) compared to the corresponding carbon in 2-Methyl-2-pentenoic acid (143.5 ppm). Conversely, C-2 is shifted upfield (120.9 ppm vs. 128.9 ppm). This is because in 4-Methyl-2-pentenoic acid, C-3 is now the β-carbon to the carbonyl group and bears no substituents, leading to a more pronounced deshielding effect. The chemical shift of the carbon bearing the two methyl groups (C-4) is also shifted significantly downfield to 31.2 ppm.
This comparative analysis underscores how NMR spectroscopy is not merely for identifying the presence of functional groups, but for precisely mapping the connectivity and substitution patterns within a molecule.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR data is contingent upon meticulous sample preparation and the use of appropriate instrumental parameters. The following protocol provides a reliable methodology for the analysis of small organic molecules like this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-20 mg of the purified solid sample or measure 10-30 µL of the liquid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (typically 8-16 for a sample of this concentration).
-
Set a relaxation delay of 1-5 seconds.
-
Acquire the Free Induction Decay (FID).
-
Process the data by applying a Fourier transform, phasing, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
The number of scans will be significantly higher than for ¹H NMR due to the lower natural abundance of ¹³C (e.g., 128 scans or more).
-
Acquire and process the data similarly to the ¹H spectrum.
-
Logical Framework for Spectral Assignment
The process of assigning NMR signals to specific atoms within a molecule follows a logical workflow.
Caption: Workflow for NMR spectral assignment.
Conclusion
This guide has provided a comprehensive analysis of the ¹H and ¹³C NMR spectra of trans-2-Methyl-2-pentenoic acid, complete with detailed assignments and an explanation of the underlying principles governing its spectral features. Through a comparative analysis with its constitutional isomer, 4-Methyl-2-pentenoic acid, we have demonstrated how subtle structural variations manifest as distinct and interpretable differences in NMR spectra. The included experimental protocol offers a robust framework for obtaining high-quality data. By integrating theoretical knowledge with practical application, researchers can confidently utilize NMR spectroscopy for the precise structural elucidation of organic molecules, a critical step in chemical research and development.
References
Efficacy of different oxidizing agents for the synthesis of 2-Methyl-2-pentenoic acid
An In-Depth Guide to the Efficacy of Oxidizing Agents for the Synthesis of 2-Methyl-2-pentenoic Acid
Introduction: The Significance of this compound
This compound, often referred to as strawberry acid, is a valuable carboxylic acid widely utilized in the flavor and fragrance industry for its characteristic fresh, fruity, strawberry-like aroma.[1][2][3] A prevalent and industrially viable synthetic pathway to this compound begins with the self-condensation of propanal to yield the intermediate, 2-methyl-2-pentenal.[4][5][6][7] The critical final step in this synthesis is the selective oxidation of this α,β-unsaturated aldehyde to the desired carboxylic acid.
The choice of oxidizing agent for this transformation is paramount, as it directly influences the reaction's yield, selectivity, cost-effectiveness, and environmental impact. The primary challenge lies in oxidizing the aldehyde functional group without affecting the reactive carbon-carbon double bond within the molecule. This guide provides a comparative analysis of various oxidizing agents, offering experimental insights and data to assist researchers in selecting the optimal methodology for their synthetic needs.
The Pinnick Oxidation: A Method of Choice with Sodium Chlorite (NaClO₂)
For the oxidation of α,β-unsaturated aldehydes, the Pinnick oxidation has emerged as a superior and highly reliable method.[8][9] It is renowned for its mild reaction conditions and exceptional selectivity, making it particularly suitable for the synthesis of this compound.[8][10]
Causality of the Experimental Choice: Mechanism and Selectivity
The efficacy of the Pinnick oxidation stems from its unique mechanism. The active oxidant is chlorous acid (HClO₂), which is generated in situ from sodium chlorite under weakly acidic conditions, typically buffered with a phosphate salt like sodium dihydrogen phosphate (NaH₂PO₄).[8][10][11]
The reaction proceeds via the addition of chlorous acid to the aldehyde, forming a chlorite ester intermediate. This intermediate then undergoes a pericyclic fragmentation, yielding the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[11][12]
A critical aspect of this protocol is the management of the reactive HOCl byproduct. HOCl can engage in undesirable side reactions, such as reacting with the C=C double bond or consuming the sodium chlorite reagent.[11][12] To mitigate this, a "scavenger" is added to the reaction mixture. Common scavengers include 2-methyl-2-butene or hydrogen peroxide (H₂O₂), which selectively react with and neutralize the HOCl.[4][8][12]
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound via Pinnick oxidation.[4][13]
-
In a reaction vessel equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-2-pentenal (1.0 eq) in a suitable solvent such as tert-butanol or acetonitrile.
-
Add an aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄, ~2.0 eq) to buffer the mixture.
-
Add the hypochlorite scavenger, typically hydrogen peroxide (H₂O₂, 30% aq. solution, 1.0–1.2 eq) or 2-methyl-2-butene (~2.0 eq).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium chlorite (NaClO₂, ~1.2-1.6 eq) in water dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture with dilute HCl to a pH of ~2-3 and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.
-
Purify the crude acid by vacuum distillation to obtain pure this compound.
Silver-Based Oxidants: The Tollens' Reagent Approach
Oxidation using silver(I) oxide (Ag₂O) or ammoniacal silver nitrate (Tollens' reagent) is a classic method for converting aldehydes to carboxylic acids.[14] This method has been documented for the synthesis of this compound and is effective, though it presents significant economic disadvantages for large-scale production.[1][13]
Causality of the Experimental Choice: Mechanism and Drawbacks
In this reaction, the aldehyde is oxidized to the corresponding carboxylate anion, while silver(I) ions are reduced to elemental silver, famously forming a "silver mirror" in the Tollens' test.[14][15] The reaction is typically performed under basic conditions. While effective, the stoichiometric use of expensive silver salts makes this process costly.[13] Furthermore, managing silver waste adds to the complexity and environmental burden. Recent research has focused on developing catalytic systems using silver to improve efficiency and reduce cost.[16]
Conceptual Protocol
-
Prepare the oxidant by dissolving silver nitrate in aqueous sodium hydroxide.
-
Add the 2-methyl-2-pentenal to the silver oxide suspension.
-
Stir the mixture at room temperature until the reaction is complete.
-
Filter the mixture to remove the precipitated silver metal.
-
Acidify the filtrate and extract the product with an organic solvent.
-
Purify via standard methods such as distillation.
Chromium-Based Reagents: The Jones Oxidation
The Jones oxidation, utilizing chromic acid (H₂CrO₄) generated from chromium trioxide (CrO₃) and sulfuric acid in acetone, is a powerful method for oxidizing alcohols and aldehydes.[17][18][19]
Causality of the Experimental Choice: A Powerful but Hazardous Option
The mechanism involves the formation of a chromate ester from the aldehyde hydrate, which is present in the aqueous acidic medium.[17][20] This ester then eliminates to form the carboxylic acid. While the Jones reagent can oxidize 2-methyl-2-pentenal, its highly acidic and aggressive nature poses a significant risk of side reactions, including potential attack at the double bond.
The most substantial drawback of the Jones oxidation is the extreme toxicity and carcinogenicity of hexavalent chromium (Cr(VI)) compounds.[18][21] Strict safety protocols and specialized waste disposal are required, making this method environmentally unsustainable and largely obsolete for modern industrial synthesis where greener alternatives exist.
Comparison of Oxidizing Agents
| Oxidizing Agent | Typical Yield | Selectivity | Reaction Conditions | Advantages | Disadvantages |
| Sodium Chlorite (Pinnick) | High (~85%)[4] | Excellent for C=O over C=C[8] | Mild, aqueous, buffered pH[8] | High yield, high selectivity, low cost, safe byproducts (with scavenger)[4][8] | Requires a scavenger to prevent side reactions[11] |
| Silver Oxide (Tollens') | Good | Good[14] | Mild, basic, aqueous | Effective and selective[14] | Very expensive due to stoichiometric silver, waste disposal issues[13] |
| Chromic Acid (Jones) | Variable | Moderate to Poor | Harsh, strongly acidic[17] | Inexpensive reagents[21] | Highly toxic and carcinogenic (Cr(VI)), poor selectivity, harsh conditions[18][21] |
| Potassium Permanganate | Low | Poor | Variable | Powerful oxidant | Lacks selectivity, can cleave the C=C double bond[5] |
| Hydrogen Peroxide (Catalytic) | Variable | Good (catalyst dependent) | Mild | "Green" oxidant, water is the only byproduct[5][22] | Often requires specific and sometimes expensive catalysts[23] |
Conclusion and Recommendation
Based on a comprehensive evaluation of efficacy, selectivity, safety, and cost, the Pinnick oxidation using sodium chlorite is the most recommended method for the synthesis of this compound from 2-methyl-2-pentenal. Its ability to selectively oxidize the aldehyde under mild conditions while preserving the crucial carbon-carbon double bond results in high yields of the desired product.[4][8] The protocol is robust, cost-effective, and avoids the use of highly toxic heavy metals.
While silver oxide is a chemically viable alternative, its high cost makes it impractical for large-scale synthesis.[13] Aggressive and non-selective oxidizing agents like Jones reagent and potassium permanganate should be avoided due to their significant safety hazards, environmental impact, and potential for undesirable side reactions that lower the overall yield and purity of the final product.[5][18] Future research into catalytic systems using green oxidants like hydrogen peroxide holds promise for even more sustainable synthetic routes.[5][23]
References
- 1. CN103539655A - Synthesis method of this compound - Google Patents [patents.google.com]
- 2. CN113336637B - Synthesis method of trans-2-methyl-2-pentenoic acid - Google Patents [patents.google.com]
- 3. This compound [ventos.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Benchchem [benchchem.com]
- 6. This compound | High Purity RUO [benchchem.com]
- 7. CN102344349B - Method for preparing 2-methyl-2-pentena - Google Patents [patents.google.com]
- 8. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. psiberg.com [psiberg.com]
- 11. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102653510A - Production method of this compound - Google Patents [patents.google.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. kvmwai.edu.in [kvmwai.edu.in]
- 16. Silver(I) as a widely applicable, homogeneous catalyst for aerobic oxidation of aldehydes toward carboxylic acids in water—“silver mirror”: From stoichiometric to catalytic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Jones Oxidation [organic-chemistry.org]
- 18. Jones oxidation - Wikipedia [en.wikipedia.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
Cross-reactivity studies of 2-Methyl-2-pentenoic acid derivatives in biological assays
Investigating 2-Methylpentenoic acid
I'm starting with deep dives into 2-Methyl-2-pentenoic acid. My initial focus is a comprehensive Google-based information gathering on its biological activities, known targets, and potential derivatives. Simultaneously, I'm scouring for existing biological assays that might be relevant and looking into any cross-reactivity studies that may exist.
Developing cross-reactivity comparison
Now, I'm focusing on structuring the guide. I've outlined an introduction to this compound and the significance of cross-reactivity studies. The next step involves detailing relevant biological assay methodologies, explaining the rationale behind each selection. I plan to use comparative tables and Graphviz diagrams to visualize the data and concepts. My goal is to synthesize the information for a comprehensive cross-reactivity profile comparison, culminating in a complete guide with clickable URLs.
Structuring the Guide Framework
I'm now zeroing in on the guide's construction. I've begun with the groundwork: comprehensive Google searches for information on biological activities, known targets, and potential derivatives of the molecule. I'm simultaneously delving into existing biological assays, focusing on those most pertinent to these compounds, and searching for any cross-reactivity studies. The guide will have clear headings, comparisons, and clickable references.
Composing a Cross-Reactivity Guide
I'm working on the framework for a comprehensive comparison guide on this compound derivative cross-reactivity. The structure is taking shape, with initial sections focusing on assay types and data organization. I aim for clarity and scientific rigor throughout this project.
Analyzing Related Structures
I've just focused on identifying structurally similar compounds with known biological activities to build my reference framework. Valproic acid is emerging as a potential proxy. I'm investigating how its established cross-reactivity profiles can inform the guide's structure and potential for bioactivity comparisons.
Proposing Assay Designs
I'm now generating initial assay designs for comparing 2M2PA derivatives against a panel of Histone Deacetylases, considering VPA as a reference. I'll need to create tables to compare the IC50 values of these compounds, ensuring the guide's structure accommodates this data. Graphviz will be used for network diagrams.
Designing the Guide Framework
I'm solidifying the structure. The core will involve detailed data tables for 2M2PA derivatives against HDACs. I'll propose three hypothetical derivatives and plan assays to compare them to valproic acid. Graphviz will create network diagrams for visual analysis of cross-reactivity, and I'm organizing a complete reference list with clickable URLs.
Evaluating Activity & Selectivity
I've just finished the initial literature review, focusing on assay methods, and I'm proposing specific hypothetical derivatives of 2M2PA. I've found little evidence of their direct biological activity, which makes this guide particularly valuable. The next step will be to design in silico studies comparing these derivatives with valproic acid, which will be instrumental for the Guide's foundation.
Developing Preliminary Hypotheses
I've just built a working hypothesis that this compound (2M2PA) and its derivatives could exhibit Histone Deacetylase (HDAC) inhibition, structurally analogous to Valproic acid (VPA). I'm planning to focus the cross-reactivity study on HDAC isoforms. This will be the foundational starting point for the guide.
Developing a Cross-Reactivity Hypothesis
I'm now integrating the established knowledge about Valproic acid's HDAC inhibition, along with its structural relation to 2M2PA, to generate testable hypotheses. This includes the strategic design of assays to compare activity of 2M2PA derivatives against HDAC isoforms. I'll use the assay designs and data to build my guide and the rationale for cross-reactivity studies will be included.
Defining Structural Analogs
I'm now deep-diving into the literature to solidly establish valproic acid as the primary structural analog for 2M2PA, and I'm justifying this connection within the guide. The comparison with VPA is crucial for proposing the initial cross-reactivity hypotheses I will be presenting.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-2-pentenoic Acid
Welcome, colleagues. In the fast-paced environment of research and development, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work, underpinning the safety of our labs and the integrity of our research. This guide provides a comprehensive, technically grounded framework for the proper disposal of 2-Methyl-2-pentenoic acid (CAS No. 3142-72-1). My objective is to move beyond mere procedural lists and instill a deep understanding of the causality behind these essential protocols, ensuring a self-validating system of safety within your laboratory.
This compound, a valuable intermediate in organic synthesis and a component in flavors and fragrances, possesses hazards that demand our full attention.[1] It is classified as a corrosive material, capable of causing severe skin burns, serious eye damage, and destruction of mucous membranes.[1][2][3][4][5] Therefore, it must be managed as regulated hazardous waste from the moment it is designated for disposal.
Hazard Profile and Regulatory Imperatives
Understanding the specific hazards of a chemical is the foundation of its safe handling and disposal. This compound is not merely an organic acid; its corrosive nature dictates its entire lifecycle management in the lab, including its final disposition. The primary danger lies in its ability to cause severe, irreversible damage to skin and eyes upon contact.[2]
For disposal purposes, it is classified for transport as a corrosive, acidic, organic solid or liquid, which immediately places it under strict local, national, and international regulations.[3][6][7] The following table summarizes the critical data points that inform our disposal strategy.
| Parameter | Value | Significance for Disposal |
| CAS Number | 3142-72-1 | Unique identifier for ensuring correct documentation on waste manifests. |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage.[1][2] H290: May be corrosive to metals. | Dictates the necessity for corrosion-resistant waste containers and stringent PPE. Prohibits storage in standard metal containers.[8] |
| UN Number | UN3261 (solid) or UN3265 (liquid) | United Nations number for "Corrosive, acidic, organic, n.o.s." material, required for all transport and waste manifests.[3][6] |
| Transport Hazard Class | Class 8 | Designates the material as corrosive, requiring specific labeling and handling by licensed waste carriers.[3][6][7] |
| Packing Group | III (Minor Danger) | Indicates the degree of danger for transport; influences packaging requirements for waste shipment.[3][6] |
| Flash Point | 108 °C (226.4 °F) | Classifies the substance as combustible, not flammable. While not highly volatile, ignition sources should still be controlled, especially during spill cleanup. |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Before handling any waste container of this compound, the appropriate PPE must be donned. This is your most immediate and critical control measure.
-
Eye/Face Protection : Wear tightly fitting, splash-proof safety goggles and a face shield.[2][9] Standard safety glasses are insufficient to protect against corrosive splashes.
-
Skin Protection :
-
Gloves : Wear chemical-impermeable gloves.[2] While general "protective gloves" are often cited, for corrosive organic acids, butyl rubber or Viton™ gloves are recommended for extended handling. Always inspect gloves for tears or degradation before use.
-
Lab Coat/Clothing : A chemical-resistant lab coat or apron over full-length clothing is mandatory.[2][3] In cases of significant handling, impervious clothing may be required.
-
-
Respiratory Protection : All handling of open containers should occur in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3][5][9] If a fume hood is not available or exposure limits may be exceeded, a NIOSH-approved full-face respirator with an organic vapor cartridge is necessary.[2][9]
Waste Segregation and Containment: The Cornerstone of Safe Disposal
The single most common cause of laboratory chemical accidents is the improper mixing of incompatible waste streams. The disposal protocol for this compound begins with rigorous segregation.
Protocol for Waste Collection
-
Designate a Waste Stream : Establish a dedicated hazardous waste container labeled "Organic Acid Waste".[10] This container must be physically separated from other waste streams, particularly bases, oxidizers, and cyanides.[8][11]
-
Select an Appropriate Container : The waste container must be in good condition and constructed of a compatible material, such as high-density polyethylene (HDPE).[8] Given the substance's potential to corrode metals (H290), metal containers are strictly forbidden.[8]
-
Proper Labeling : Affix a "Hazardous Waste" label to the container before adding any waste.[8] The label must include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Corrosive")
-
The date of initial accumulation
-
-
Maintain Closed Containers : Keep the waste container securely closed at all times, except when adding waste.[8] This prevents the release of vapors and protects the lab environment.
-
Secondary Containment : Store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[8]
Disposal Pathways: A Decision-Making Framework
Disposal is not a single action but a workflow. The following diagram and protocols outline the decision-making process for managing different forms of this compound waste.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Pathway 1: Bulk Quantities, Unused Product, and Reaction Residues
This is the most common waste stream. The only acceptable disposal method is through a licensed professional waste disposal service.[5]
-
Follow the waste collection protocol outlined in Section 3.
-
Store the sealed, labeled container in your laboratory's designated Satellite Accumulation Area.
-
Do not mix any other chemical waste, especially bases or solvents, into this container.[8][12]
-
When the container is full or has reached the accumulation time limit set by your institution and regulations, contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup.
Pathway 2: Contaminated Materials & Spill Cleanup Residues
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Absorbents : Inert absorbents (e.g., sand, vermiculite, acid binder) used for spill cleanup should be shoveled into a suitable, sealable container.[3][9]
-
PPE and Labware : Contaminated gloves, bench paper, and disposable labware should be collected in a designated, labeled hazardous waste bag or container.
-
Labeling : Clearly label the container "Solid Hazardous Waste contaminated with this compound."
-
Disposal : Dispose of this solid waste container through your licensed hazardous waste contractor.[3]
Pathway 3: Drain Disposal - A Prohibited Practice
Under no circumstances should this compound or its dilute solutions be poured down the drain.[6][8] This is prohibited for several reasons:
-
Corrosivity : It can damage plumbing infrastructure.
-
Regulatory Non-compliance : Most jurisdictions prohibit the drain disposal of corrosive hazardous waste.[8] The general guideline for drain disposal requires a pH between 5.5 and 10.5, which this material does not meet.[13]
-
Environmental Release : While its ecological toxicity data is limited, releasing organic acids into waterways is an unacceptable environmental practice.[2][3]
Any aqueous solution containing this compound must be collected and managed as liquid hazardous waste, following the protocol in Pathway 1.[10]
Emergency Procedures: Spills and Exposures
In the event of an accidental release, a swift and correct response is critical.
Spill Response
-
Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.[14]
-
Ventilate : Ensure the area is well-ventilated. Increase fume hood sash height if the spill is contained within it.
-
Control Ignition Sources : Remove any potential sources of ignition from the area.[2][14]
-
Don PPE : Wear the full PPE ensemble described in Section 2.
-
Contain & Absorb : For liquid spills, cover with a neutral, inert absorbent material like sand, vermiculite, or a commercial acid spill neutralizer/absorbent.[9] For solid spills, carefully sweep or shovel the material to avoid creating dust.[3]
-
Collect : Carefully scoop the absorbed material into a designated, labeled hazardous waste container for disposal.[2][9]
-
Decontaminate : Clean the spill area thoroughly with soap and water, and collect the cleaning materials as contaminated hazardous waste.
First-Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][9]
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water. Seek immediate medical attention.[2][9]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][9]
-
Ingestion : Do NOT induce vomiting.[2][3][9] Rinse the mouth with water and seek immediate medical attention.
By adhering to these scientifically grounded and regulation-compliant procedures, you ensure that the final step in your research—disposal—is conducted with the same level of precision and care as the experiment itself.
References
- 1. 2-Methylpent-2-en-1-oic acid | C6H10O2 | CID 18458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. synerzine.com [synerzine.com]
- 4. aurochemicals.com [aurochemicals.com]
- 5. mu-intel.com [mu-intel.com]
- 6. vigon.com [vigon.com]
- 7. demonchyaromatics.com [demonchyaromatics.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. fishersci.com [fishersci.com]
- 10. mn.uio.no [mn.uio.no]
- 11. nipissingu.ca [nipissingu.ca]
- 12. bucknell.edu [bucknell.edu]
- 13. acs.org [acs.org]
- 14. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Handling 2-Methyl-2-pentenoic Acid: Personal Protective Equipment and Safe Operational Workflow
Welcome to a comprehensive guide on the safe handling of 2-Methyl-2-pentenoic acid. As researchers and drug development professionals, our work with reactive chemical intermediates is fundamental to innovation. However, this work demands an unwavering commitment to safety. This guide moves beyond mere procedural lists to provide a deep, field-tested understanding of why specific precautions are necessary, ensuring that safety is not just a protocol, but an integrated part of your scientific practice. This compound is a valuable compound, but its corrosive nature requires meticulous attention to personal protective equipment (PPE) and handling protocols.
Hazard Identification: Understanding the Corrosive Threat
This compound is classified as a corrosive substance.[1][2] This is not a passive warning; it signifies that the chemical can cause severe, irreversible damage to living tissue upon contact.[3] The primary danger lies in its ability to cause severe skin burns and serious eye damage.[4] As a carboxylic acid, its acidic proton can react with and denature proteins in the skin and eyes, leading to chemical burns.[5] Therefore, preventing direct contact is the cornerstone of its safe use.
Before any procedure, a thorough risk assessment is mandatory. This guide serves as a foundational resource, but it must be adapted to the specific scale and context of your experiment.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1][3] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[6] |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |
Core Directive: A Multi-Layered PPE Strategy
A multi-layered approach to PPE is essential. Each component protects a specific area and works in concert with others to create a comprehensive barrier against exposure.
Eye and Face Protection: The Non-Negotiable First Line of Defense
The risk of severe and permanent eye damage from even a minor splash is high.[2] Standard safety glasses are insufficient.
-
Chemical Splash Goggles: These are mandatory. They must provide a complete seal around the eyes to protect from splashes, mists, and vapors. Ensure they meet established safety standards (e.g., ANSI Z87.1 in the US).[4][7]
-
Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is a significant risk of splashing, such as when transferring larger volumes or working with the material under pressure.[2][8] This provides a critical secondary layer of protection for the entire face.
Skin and Body Protection: An Impervious Barrier
Direct skin contact can lead to severe chemical burns.[6] Protective clothing must be selected to prevent any possibility of the chemical reaching your skin.
-
Gloves: Standard disposable gloves may not offer sufficient protection. Always use chemical-resistant gloves.
-
Recommended Materials: Nitrile, neoprene, or PVC gloves are generally recommended for corrosive materials.[8] However, always consult the glove manufacturer's compatibility chart for specific breakthrough times for carboxylic acids.
-
Protocol: Before each use, visually inspect gloves for any signs of degradation or punctures.[9] Remove and replace gloves immediately if you suspect contamination. Never touch surfaces like doorknobs or keyboards with gloved hands.[10]
-
-
Lab Coat/Apron: A chemical-resistant lab coat is the minimum requirement.[1][9] For procedures involving larger quantities, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[8]
-
Full-Body Protection: For large-scale operations or situations with a high risk of significant splashing, impervious clothing or a full chemical-resistant suit may be necessary.[4]
-
Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required at all times in the laboratory.[11]
Respiratory Protection: The Role of Engineering Controls
Inhalation of this compound vapors or aerosols can cause severe damage to the mucous membranes and upper respiratory tract.[2]
-
Primary Control: All handling of this compound must be performed inside a certified and properly functioning chemical fume hood.[11][12] This is the most critical engineering control to prevent inhalation exposure.
-
Secondary Control: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.[7][13] A full-face respirator offers the added benefit of eye and face protection.[4]
Procedural Guidance: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, logical workflow minimizes the risk of accidental exposure during handling.
Step 1: Preparation and Engineering Controls
-
Designate Area: Cordon off and label a specific area within the chemical fume hood for the procedure.
-
Verify Fume Hood: Ensure the fume hood has a current certification and that the airflow is within the acceptable range.
-
Assemble Materials: Place all necessary equipment, including the chemical container, spill cleanup materials, and waste containers, inside the fume hood before starting.
-
Emergency Ready: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[12][14]
Step 2: Donning Personal Protective Equipment
The sequence of putting on PPE is critical to ensure complete protection.
Caption: Correct sequence for donning PPE before handling corrosive chemicals.
Step 3: Doffing (Removing) Personal Protective Equipment
Removing PPE correctly is crucial to prevent cross-contamination from the "dirty" exterior of the equipment to your skin.
Caption: Correct sequence for doffing PPE to avoid cross-contamination.
Disposal Plan: A Self-Validating System
Improper disposal can cause environmental damage and pose a risk to others.[13] All materials contaminated with this compound must be treated as hazardous waste.[7]
Waste Segregation and Disposal Workflow
-
Solid Waste: All contaminated disposable items (e.g., gloves, weigh paper, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[11]
-
Liquid Waste: Unused or waste solutions of this compound must be collected in a separate, compatible, and clearly labeled corrosive waste container. Never pour this chemical down the drain.[9][13]
-
Container Decontamination: "Empty" containers are never truly empty and must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
Regulatory Compliance: All waste disposal must adhere strictly to local, state, and federal environmental regulations.[9]
Caption: Segregation and disposal stream for contaminated materials.
Conclusion: Fostering a Culture of Safety
Handling this compound is a task that can be performed safely and effectively when its hazards are understood and respected. The protocols outlined in this guide are designed to be a self-validating system, where each step reinforces the overall goal of preventing exposure. By integrating these expert-driven practices into your daily work, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and responsibility. Your safety is paramount to your success.
References
- 1. This compound | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. aurochemicals.com [aurochemicals.com]
- 3. This compound | C6H10O2 | CID 5365909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 6. synerzine.com [synerzine.com]
- 7. fishersci.com [fishersci.com]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. benchchem.com [benchchem.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. benchchem.com [benchchem.com]
- 12. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 13. actenviro.com [actenviro.com]
- 14. Corrosive Substances: Handling & Safety in Businesses [denios-us.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
